Fantofarone
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMRBIZWGDOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150729 | |
| Record name | Fantofarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114432-13-2 | |
| Record name | Fantofarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fantofarone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fantofarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANTOFARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fantofarone (SR 33557): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fantofarone, also known as SR 33557, is a novel calcium channel antagonist belonging to the sulfone indolizine class. Structurally distinct from established calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines, this compound exhibits a unique pharmacological profile. Its primary mechanism of action involves the selective, high-affinity blockade of L-type voltage-gated calcium channels. This technical guide provides an in-depth exploration of the molecular and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound exerts its therapeutic effects primarily through the inhibition of L-type calcium channels, which are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[1] Unlike other classes of calcium channel blockers, this compound binds to a distinct site on the α1 subunit of the L-type Ca2+ channel.[2][3] This binding is allosterically linked to the binding sites of other calcium channel blockers, indicating a negative interaction.[2]
The blockade of L-type calcium channels by this compound is voltage-dependent, with its potency being influenced by the membrane potential of the cell.[2] This results in a reduction of calcium influx into the cell, leading to several downstream physiological effects, including vasodilation and negative chronotropic (heart rate lowering) effects.[2][4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound:
Caption: this compound's inhibition of L-type calcium channels.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | Mouse cardiac cells | Depolarized (-40 mV) | 1.4 nM | [2] |
| EC50 | Mouse cardiac cells | Polarized (-80 mV) | 0.15 µM | [2] |
| IC50 | Rat ventricular myocytes | - | 0.022 µM | [5] |
| IC50 | Chick dorsal root ganglion neurons (L-type channel) | Polarized (-80 mV) | 0.35 µM | [3] |
| IC50 | Chick dorsal root ganglion neurons (N-type channel) | - | ~5 µM | [3] |
| IC50 | Chick dorsal root ganglion neurons (P-type channel) | - | ~5 µM | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters in Healthy Volunteers (Single Oral Doses)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (h) | Reference |
| 100 mg | 16 ± 10 | 157.50 ± 89.13 | ~4 | [6] |
| 300 mg | 63 ± 11 | 535.50 ± 135.11 | ~4 | [6] |
| Pharmacodynamic Parameter | Model | Value |
| Heart Rate | Linear (Slope) | -0.201 ± 0.057 beats/min per ng/mL |
| PR Interval Duration | Linear (Slope) | 0.526 ± 0.114 ms per ng/mL |
| Brachial Artery Flow | Sigmoid Emax (CE50) | 8.8 ± 7.2 ng/mL |
| Brachial Vascular Resistance | Sigmoid Emax (CE50) | 5.8 ± 5.1 ng/mL |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below.
Electrophysiological Assessment of L-type Calcium Channel Blockade
Objective: To determine the potency and voltage-dependency of this compound on L-type calcium channels.
Methodology: The whole-cell patch-clamp technique was employed on isolated mouse cardiac cells in primary culture.[2]
Protocol:
-
Cell Preparation: Single ventricular myocytes were isolated from mouse hearts.
-
Electrophysiological Recording:
-
Whole-cell currents were recorded using a patch-clamp amplifier.
-
The external solution contained (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 1.8 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal (pipette) solution contained (in mM): 130 CsCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2.
-
Calcium currents were elicited by depolarizing pulses from a holding potential.
-
-
Experimental Conditions:
-
Polarized: Holding potential of -80 mV.
-
Depolarized: Holding potential of -40 mV.
-
-
Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the concentration of this compound to determine the EC50 values.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
Objective: To evaluate the cardiovascular effects of this compound in a preclinical animal model.
Methodology: The study was conducted on anesthetized dogs to measure changes in cardiovascular parameters following intravenous administration of this compound.[4]
Protocol:
-
Animal Preparation:
-
Dogs were anesthetized with an appropriate anesthetic agent (e.g., chloralose).
-
Catheters were inserted for drug administration and measurement of arterial and venous pressures.
-
Instrumentation for measuring cardiac output, heart rate, and other hemodynamic variables was put in place.
-
-
Drug Administration: this compound was administered intravenously at doses of 50, 100, and 500 µg/kg.
-
Hemodynamic Measurements:
-
Heart rate
-
Arterial blood pressure
-
Cardiac output
-
Stroke volume
-
Total peripheral resistance
-
-
Data Analysis: Changes in hemodynamic parameters from baseline were calculated and statistically analyzed.
Clinical Trial in Patients with Chronic Stable Angina Pectoris
Objective: To assess the safety and efficacy of this compound monotherapy in patients with chronic stable angina.
Methodology: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study was conducted.[7]
Experimental Workflow:
Caption: Workflow of the this compound clinical trial in angina patients.
Therapeutic Implications and Conclusion
This compound's distinct mechanism of action as a potent and selective L-type calcium channel blocker translates into significant cardiovascular effects. Its ability to induce peripheral and coronary vasodilation, coupled with a primary action on the sinus node to reduce heart rate, makes it an effective antianginal agent.[7] Clinical studies have demonstrated its efficacy in increasing exercise tolerance in patients with chronic stable angina at doses of 100 mg and 150 mg twice daily.[7] The primary dose-related side effect is sinus bradycardia.[7]
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone (SR 33557): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fantofarone, also known as SR 33557, is a potent and selective L-type calcium channel antagonist belonging to the novel chemical class of indolizinsulfones. Developed by Sanofi (now Sanofi-Aventis), it represents a significant departure from the classical calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines. This compound binds to a unique site on the α1 subunit of the L-type calcium channel, exhibiting a distinct pharmacological profile. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to this compound.
Discovery and Development
The discovery of this compound emerged from a research program at Sanofi aimed at identifying novel cardiovascular agents. The program focused on the synthesis and evaluation of a series of 1-sulfonylindolizine derivatives as potential calcium channel blockers. Structure-activity relationship (SAR) studies revealed that substitution at the 2-position of the indolizine ring and the nature of the aminoalkoxy side chain were critical for potent calcium channel antagonistic activity. This compound was identified as a lead compound from this series, demonstrating high affinity for the L-type calcium channel and significant antihypertensive and antianginal effects in preclinical models.
Mechanism of Action
This compound exerts its therapeutic effects by blocking the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells. This blockade leads to vasodilation, a reduction in peripheral resistance, and a decrease in myocardial contractility and heart rate. Notably, this compound binds to a site on the α1 subunit of the L-type calcium channel that is distinct from the binding sites of other major classes of calcium channel blockers.[1] This unique binding site contributes to its specific pharmacological properties.
Signaling Pathway of L-type Calcium Channel Blockade
Caption: Mechanism of action of this compound on smooth muscle cells.
Synthesis of this compound (SR 33557)
The synthesis of this compound involves a multi-step process culminating in the coupling of a 2-substituted indolizine core with a substituted benzenesulfonyl chloride derivative. The following is a representative synthetic scheme based on the general methods described in the literature.
Synthetic Workflow
Caption: General synthetic workflow for this compound (SR 33557).
Experimental Protocols
Synthesis of 2-Isopropylindolizine
A mixture of 2-pyridinecarboxaldehyde and isobutyraldehyde is subjected to a condensation reaction, followed by cyclization to yield the 2-isopropylindolizine core.
Synthesis of 4-(3-(N-methyl-N-(3,4-dimethoxyphenethyl))aminopropoxy)benzenesulfonyl chloride
-
Preparation of 4-(3-bromopropoxy)benzenesulfonyl chloride: 4-Hydroxybenzenesulfonyl chloride is reacted with 1,3-dibromopropane in the presence of a base to yield the corresponding 3-bromopropoxy derivative.
-
Coupling with N-methyl-3,4-dimethoxyphenethylamine: The resulting sulfonyl chloride is then coupled with N-methyl-3,4-dimethoxyphenethylamine to afford the key intermediate side chain.
Final Coupling Step to Yield this compound
2-Isopropylindolizine is reacted with 4-(3-(N-methyl-N-(3,4-dimethoxyphenethyl))aminopropoxy)benzenesulfonyl chloride in an appropriate solvent, such as dichloromethane, in the presence of a suitable catalyst, like aluminum chloride, to yield this compound. The final product is purified by column chromatography.
Quantitative Data
The following tables summarize key quantitative data for this compound (SR 33557) from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Channel Blocking Potency
| Parameter | Preparation | Value | Reference |
| Kd ([3H]SR 33557 binding) | Rabbit skeletal muscle T-tubules | 0.08 nM | [2] |
| Bmax ([3H]SR 33557 binding) | Rabbit skeletal muscle T-tubules | 78 pmol/mg protein | [2] |
| IC50 (L-type Ca2+ channel blockade) | Chick dorsal root ganglion neurons | 0.35 µM | [1] |
| IC50 (N-type Ca2+ channel blockade) | Chick dorsal root ganglion neurons | ~ 5 µM | [1] |
| IC50 (P-type Ca2+ channel blockade) | Rat cerebellar Purkinje neurons | ~ 5 µM | [1] |
| EC50 (L-type Ca2+ channel block, -40 mV) | Mouse cardiac cells | 1.4 nM | |
| EC50 (L-type Ca2+ channel block, -80 mV) | Mouse cardiac cells | 0.15 µM |
Table 2: In Vitro Cardiovascular Effects
| Parameter | Preparation | Potency Order | Reference |
| Inhibition of K+-induced 45Ca2+ influx | Rat aortic strips | Nifedipine > SR 33557 > Verapamil > Diltiazem | [3] |
| Inhibition of K+-induced contraction | Rat aortic strips | Nifedipine > SR 33557 > Verapamil > Diltiazem | [3] |
| Negative chronotropic effect | Rabbit right atria | Nifedipine > SR 33557 > Verapamil > Diltiazem | [3] |
| Negative inotropic effect | Rabbit left atria | Verapamil > Nifedipine > SR 33557 > Diltiazem | [3] |
Experimental Workflows
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology Workflow
References
Fantofarone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fantofarone (SR 33557) is a potent and selective L-type calcium channel antagonist belonging to the indolizine sulfone class. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis and key biological assays are outlined. The mechanism of action, involving the blockade of L-type calcium channels, and its downstream signaling effects on vascular smooth muscle and cardiac pacemaker cells are elucidated through descriptive text and graphical representations. Quantitative data on its pharmacokinetic and pharmacodynamic parameters, as well as clinical efficacy in stable angina, are presented in structured tables for clarity and comparative analysis.
Chemical Structure and Physicochemical Properties
This compound is chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[1]. Its structure features a unique indolizine sulfone moiety, which distinguishes it from other classes of calcium channel blockers[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₈N₂O₅S | [3] |
| Molecular Weight | 550.71 g/mol | [3] |
| CAS Number | 114432-13-2 | [1] |
| Melting Point | 82-83 °C | |
| pKa | 8.34 ± 0.05 | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 10 mg/mL, DMF: 10 mg/mL |
Pharmacological Properties and Mechanism of Action
This compound is a highly selective inhibitor of L-type voltage-gated calcium channels[1][4]. It binds to the alpha 1-subunit of the L-type Ca²⁺ channel at a site distinct from those of classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines[1][4]. This interaction is allosteric in nature[4]. The blockade of these channels by this compound is voltage-dependent[1].
Signaling Pathway of this compound in Vascular Smooth Muscle
In vascular smooth muscle cells, the influx of extracellular Ca²⁺ through L-type calcium channels is a critical step in the initiation of contraction. By blocking these channels, this compound reduces the intracellular Ca²⁺ concentration. This, in turn, prevents the binding of Ca²⁺ to calmodulin and the subsequent activation of myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle relaxation and vasodilation.
Signaling Pathway of this compound in Cardiac Pacemaker Cells
In the sinoatrial (SA) node, the primary pacemaker of the heart, the upstroke of the action potential is largely dependent on the influx of Ca²⁺ through L-type calcium channels. By blocking these channels, this compound reduces the rate of depolarization, thereby slowing the heart rate (negative chronotropic effect). This action on the sinus node is a primary cardiac effect of this compound[2].
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its active metabolite, SR 33671.
Table 2: Pharmacodynamic Profile of this compound
| Parameter | Species/System | Value | Reference |
| IC₅₀ (L-type Ca²⁺ channel) | Rat Ventricular Myocytes | 9.0 µM | [5] |
| EC₅₀ (L-type Ca²⁺ channel, depolarized) | Mouse Cardiac Cells | 1.4 nM | [1] |
| EC₅₀ (L-type Ca²⁺ channel, polarized) | Mouse Cardiac Cells | 0.15 µM | [1] |
| IC₅₀ (N-type Ca²⁺ channel) | Chick Dorsal Root Ganglion Neurons | ~5 µM | [4] |
| IC₅₀ (P-type Ca²⁺ channel) | Rat Cerebellar Purkinje Neurons | ~5 µM | [4] |
Table 3: Pharmacokinetic Parameters of SR 33671 (Active Metabolite) in Healthy Volunteers
| Parameter | 100 mg this compound Dose | 300 mg this compound Dose | Reference |
| Cₘₐₓ (ng/mL) | 16 ± 10 | 63 ± 11 | [6] |
| AUC₀₋₂₄ (ng·h/mL) | 157.50 ± 89.13 | 535.50 ± 135.11 | [6] |
| Terminal Half-life (h) | ~4 | ~4 | [6] |
Table 4: Clinical Efficacy in Chronic Stable Angina Pectoris
| Parameter | This compound 100 mg BID | This compound 150 mg BID | Placebo | Reference |
| Increase in Exercise Time to Moderate Angina (seconds) | 38 | 45 | - | [2] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is described in the Journal of Medicinal Chemistry (1992, 35, 6, 981–988). A generalized workflow is depicted below. For a detailed, step-by-step protocol, please refer to the aforementioned publication.
Radioligand Binding Assay
The affinity of this compound for L-type calcium channels can be determined using radioligand binding assays with microsomal preparations from tissues rich in these channels, such as baboon skeletal muscle[3].
Methodology:
-
Membrane Preparation: Isolate microsomal membranes from the tissue of interest (e.g., baboon skeletal muscle) through differential centrifugation.
-
Binding Incubation: Incubate the membrane preparation with a specific radioligand for the L-type calcium channel (e.g., --INVALID-LINK---PN 200-110, --INVALID-LINK---desmethoxyverapamil, or [³H]-d-cis-diltiazem) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology
The functional effects of this compound on L-type calcium channel currents can be investigated using the whole-cell patch-clamp technique on isolated cells, such as rat ventricular myocytes or chick dorsal root ganglion neurons[4][5].
Methodology:
-
Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.
-
Voltage Protocol: Apply a specific voltage protocol to the cell to elicit L-type calcium currents. This typically involves a holding potential (e.g., -80 mV or -40 mV) followed by depolarizing voltage steps.
-
Drug Application: Perfuse the cell with an extracellular solution containing varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in the amplitude of the L-type calcium current in the presence of this compound and calculate the EC₅₀ or IC₅₀ value.
Logical Relationships
The chemical structure of this compound, its mechanism of action, and its therapeutic effects are intricately linked. The indolizine sulfone core is a key structural feature responsible for its unique binding to the L-type calcium channel. This specific interaction leads to the blockade of calcium influx, resulting in vasodilation and a negative chronotropic effect, which are the basis for its therapeutic application in conditions like angina pectoris.
Conclusion
This compound is a novel calcium channel antagonist with a distinct chemical structure and a selective mechanism of action. Its ability to block L-type calcium channels translates into beneficial physiological effects, including vasodilation and a reduction in heart rate, which have been demonstrated to be effective in the treatment of chronic stable angina pectoris. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this compound and its therapeutic potential.
References
- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of SR 33557 with skeletal muscle calcium channel blocker receptors in the baboon: characterization of its binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM50101905 this compound::SR-33557 [bindingdb.org]
- 6. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Calcium Channel Blocker
This technical guide provides a comprehensive overview of Fantofarone (SR33557), a structurally unique calcium channel blocker, for an audience of researchers, scientists, and professionals in drug development. It delves into its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its associated signaling pathways and experimental workflows.
Core Introduction to this compound
This compound is a potent calcium channel antagonist belonging to the sulfone indolizine class. This classification distinguishes it structurally from the more common classes of calcium channel blockers, such as dihydropyridines, phenylalkylamines, and benzothiazepines. Its primary pharmacological activity is centered on the blockade of L-type calcium channels, which leads to significant effects on the cardiovascular system. This compound has been investigated for its therapeutic potential in conditions such as chronic stable angina pectoris.
Mechanism of Action: A Unique Approach to Calcium Channel Blockade
This compound exerts its effects through the selective, voltage-dependent blockade of L-type voltage-gated calcium channels. These channels are critical for the influx of calcium ions into cardiac and smooth muscle cells, a process fundamental to muscle contraction and neuronal signaling. The inhibitory action of this compound is more pronounced in depolarized cells.
A key feature of this compound is its binding to a distinct site on the alpha 1 subunit of the L-type calcium channel. This binding site is separate from those utilized by other major classes of calcium channel blockers. Despite this, this compound exhibits negative allosteric interactions with these other blockers, suggesting a complex interplay in the modulation of channel function. By inhibiting the influx of calcium, this compound brings about vasodilation and a reduction in heart rate via its action on the sinus node.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data available for this compound, spanning from in vitro studies to clinical trials.
Table 1: In Vitro Inhibitory Potency of this compound on Various Voltage-Gated Calcium Channels
| Channel Subtype | Cellular Model | Experimental Condition | Potency (EC50 / IC50) |
| L-type | Mouse Cardiac Myocytes | Depolarized (-40 mV holding potential) | 1.4 nM (EC50) |
| L-type | Mouse Cardiac Myocytes | Polarized (-80 mV holding potential) | 0.15 µM (EC50) |
| L-type | Chick Dorsal Root Ganglion Neurons | -80 mV holding potential | 0.35 µM (IC50) |
| N-type | Chick Dorsal Root Ganglion Neurons | Not specified | ~ 5 µM (IC50) |
| P-type | Rat Cerebellar Purkinje Neurons | Not specified | ~ 5 µM (IC50) |
| T-type | Chick Dorsal Root Ganglion Neurons | Not specified | No significant effect |
Table 2: Pharmacokinetic Profile of this compound's Active Metabolite (SR 33671) in Healthy Human Volunteers Following a Single Oral Dose
| Administered Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (hours) |
| 100 mg | 16 ± 10 | 157.50 ± 89.13 | Approximately 4 |
| 300 mg | 63 ± 11 | 535.50 ± 135.11 | Approximately 4 |
Table 3: Clinical Efficacy and Safety of this compound in Patients with Chronic Stable Angina Pectoris
| Daily Dosage (administered twice daily) | Improvement in Exercise Duration to Moderate Angina (seconds, compared to placebo) | Notable Adverse Events |
| 100 mg | +38 | Symptomatic bradycardia |
| 150 mg | +45 | Symptomatic bradycardia |
| 200 mg | Efficacy not specified | Dose-related sinus bradycardia |
Detailed Experimental Protocols
This section provides in-depth methodologies for key experiments employed in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Calcium Channel Inhibition
This protocol is a composite based on methodologies described in studies of this compound's effects on ion channels.
Objective: To quantify the inhibitory effect of this compound on L-type, N-type, and P-type voltage-gated calcium currents in isolated neuronal or cardiac cells.
Materials and Solutions:
-
Cell Preparation: Acutely dissociated or cultured cells (e.g., rodent cardiac myocytes, dorsal root ganglion neurons).
-
Electrophysiology Rig: An inverted microscope, micromanipulator, patch-clamp amplifier, and a data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
External Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted in the external solution.
Experimental Procedure:
-
Cell Plating: Plate the isolated cells in a recording chamber mounted on the microscope stage and perfuse with the external solution.
-
Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Seal Formation: Under visual guidance, approach a target cell with the pipette tip and apply gentle negative pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium currents.
-
Baseline Recording: Record stable baseline calcium currents in the absence of the drug.
-
Drug Perfusion: Perfuse the cells with external solutions containing increasing concentrations of this compound.
-
Data Acquisition: Record the calcium currents at each drug concentration, allowing for equilibration at each step.
-
Data Analysis: Measure the peak inward current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Competitive Radioligand Binding Assay for Determining Binding Affinity
This is a generalized protocol based on standard radioligand binding assay principles.
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.
Materials and Solutions:
-
Membrane Preparation: Homogenized cell membranes from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or heart).
-
Radioligand: A tritiated L-type calcium channel antagonist (e.g., [3H]-(+)-PN200-110).
-
Test Compound: Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filters.
-
Detection System: A liquid scintillation counter and scintillation cocktail.
Experimental Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The bound radioligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Signaling Pathways and Experimental Processes
The following diagrams, created using the DOT language, illustrate the molecular mechanism of this compound and a typical experimental workflow.
Caption: this compound's mechanism of action on L-type calcium channels.
Caption: Workflow for a competitive radioligand binding assay.
In-Depth Pharmacological Profile of Fantofarone (SR 33557)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fantofarone (SR 33557) is a potent and selective L-type voltage-gated calcium channel antagonist belonging to the sulfone indolizine class, a structurally distinct category of calcium channel blockers. Preclinical and clinical investigations have revealed its significant peripheral and coronary vasodilatory properties, alongside a primary action on the sinus node. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data from various studies, detailed experimental methodologies for key assays, and visual representations of its signaling pathway and experimental workflows to support further research and understanding of this compound. Despite demonstrating antianginal efficacy, the clinical development of this compound for angina, arrhythmias, and hypertension was discontinued. This document consolidates the available scientific information to serve as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the potent and selective inhibition of L-type voltage-gated calcium channels (Cav1.x). Unlike classical calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines, this compound binds to a distinct site on the α1-subunit of the channel.[1][2] This interaction is allosteric in nature, modulating the function of the channel.[1] The blockade of L-type calcium channels by this compound is voltage-dependent, with its potency being significantly higher in depolarized cells.[2] This voltage-dependent inhibition is a key characteristic of its mechanism, suggesting a greater effect in tissues with more depolarized resting membrane potentials, such as vascular smooth muscle. By blocking the influx of extracellular calcium into cells, this compound interferes with the calcium-dependent signaling pathways that are crucial for muscle contraction and pacemaker activity in the heart.
Signaling Pathway
The inhibition of L-type calcium channels in vascular smooth muscle cells by this compound leads to a reduction in intracellular calcium concentration, which in turn inhibits the activation of calmodulin and myosin light chain kinase (MLCK). This ultimately results in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its effects on the cardiovascular system, stemming from its L-type calcium channel blocking activity.
Cardiovascular Effects
-
Vasodilation: this compound is a potent peripheral and coronary vasodilator. This action leads to a reduction in total peripheral resistance.
-
Cardiac Effects: The primary cardiac action of this compound is on the sinus node, which can result in a dose-related sinus bradycardia.[3] In anesthetized dogs, this compound increased stroke volume without significantly altering heart rate at lower doses, a distinction from nifedipine which typically causes reflex tachycardia.[4]
-
Antianginal Activity: In a clinical trial involving patients with chronic stable angina pectoris, this compound (100 mg and 150 mg twice daily) demonstrated antianginal activity, significantly prolonging exercise time to the onset of moderate angina.[3]
-
Prevention of Vasospasm: this compound has been shown to be effective in preventing angioplasty-induced vasospasm in a rabbit model of focal atherosclerosis.[5]
Pharmacokinetics
The pharmacokinetics of this compound have been investigated in healthy volunteers, with a focus on its main active metabolite, SR 33671.[4]
Absorption, Distribution, Metabolism, and Excretion
Following oral administration of this compound, the active metabolite SR 33671 is readily absorbed. The terminal half-life of SR 33671 is approximately 4 hours.[4] Further details on the metabolism, distribution, and excretion of the parent compound, this compound, are not extensively available in the reviewed literature.
Quantitative Data
The following tables summarize the key quantitative pharmacological data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor and Channel Binding/Inhibition
| Target/Assay | Preparation | Parameter | Value | Reference(s) |
| L-type Ca²⁺ Channel (depolarized) | Mouse cardiac cells | EC₅₀ | 1.4 nM | [2] |
| L-type Ca²⁺ Channel (polarized) | Mouse cardiac cells | EC₅₀ | 150 nM | [2] |
| L-type Ca²⁺ Channel | Isolated rat aorta | IC₅₀ | 0.61 nM | [6] |
| Neuronal L-type Ca²⁺ Channel | Chick dorsal root ganglion neurons | IC₅₀ | 0.35 µM | [1] |
| N- and P-type Ca²⁺ Channels | Chick DRG & Rat Purkinje neurons | IC₅₀ | ~5 µM | [1] |
| T-type Ca²⁺ Channel | Chick dorsal root ganglion neurons | - | No effect | [1] |
| α₁-Adrenergic Receptor | Rat heart homogenates | IC₅₀ | >10 µM | [6] |
| β-Adrenergic Receptor | Rat heart homogenates | IC₅₀ | >10 µM | [6] |
| Muscarinic Receptor | Rat heart homogenates | IC₅₀ | 4 µM | [6] |
| Histamine H₁ Receptor | Rat brain homogenates | IC₅₀ | 4 µM | [6] |
| Histamine H₂ Receptor | Rat heart homogenates | IC₅₀ | >10 µM | [6] |
| Serotonin 5-HT₁ Receptor | Rat brain homogenates | IC₅₀ | >10 µM | [6] |
| Serotonin 5-HT₂ Receptor | Rat brain homogenates | IC₅₀ | >10 µM | [6] |
| Adenosine A₁ Receptor | Rat brain homogenates | IC₅₀ | >10 µM | [6] |
Table 2: In Vitro and Ex Vivo Functional Assays
| Assay | Preparation | Parameter | Value | Reference(s) |
| Inhibition of K⁺-induced contraction | Isolated rat aorta | IC₅₀ | 5.64 nM | [6] |
| Inhibition of Norepinephrine-induced contraction | Isolated rat aorta | IC₅₀ | 96 nM | [6] |
| Inhibition of L-type Ca²⁺ current (depolarized) | Ventricular myocytes | IC₅₀ | 0.022 µM | [7] |
Table 3: Pharmacokinetic Parameters of Active Metabolite (SR 33671) in Healthy Volunteers
| Dose of this compound | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (hours) | Reference(s) |
| 100 mg (single oral) | 16 ± 10 | 157.50 ± 89.13 | ~4 | [4] |
| 300 mg (single oral) | 63 ± 11 | 535.50 ± 135.11 | ~4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for key experiments cited in the literature on this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor or ion channel.
A typical protocol involves incubating a tissue preparation rich in the target receptor/channel with a radiolabeled ligand (e.g., [³H]-nitrendipine for L-type calcium channels) and varying concentrations of the test compound (this compound). After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The data are then analyzed to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).
Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across a cell membrane, allowing for the direct assessment of a drug's effect on ion channel function.
For studying the effects of this compound on L-type calcium channels, the whole-cell patch-clamp configuration is commonly employed on isolated cells such as ventricular myocytes or neurons. The cell is held at a specific membrane potential (holding potential), and voltage steps are applied to elicit ion currents. The effect of this compound is determined by comparing the current amplitude and kinetics before and after the application of the drug. For instance, to assess voltage-dependence, the holding potential can be varied (e.g., -80 mV for polarized and -40 mV for depolarized states).[2]
Isolated Tissue Bath (Vascular Reactivity) Studies
This ex vivo method assesses the contractile and relaxant properties of isolated blood vessels in response to pharmacological agents.
Rings of an artery (e.g., rat aorta) are mounted in an organ bath containing a physiological salt solution, gassed with carbogen, and maintained at 37°C. The tension of the rings is measured isometrically. To test the vasodilatory effect of this compound, the arterial rings are first pre-contracted with an agent like potassium chloride or norepinephrine. Cumulative concentrations of this compound are then added to the bath, and the relaxation response is recorded to construct a concentration-response curve from which the IC₅₀ can be determined.
Clinical Development and Discontinuation
This compound underwent clinical evaluation for the treatment of chronic stable angina pectoris. A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study demonstrated its efficacy in improving exercise tolerance in patients with this condition.[3] The most frequently reported adverse event was sinus bradycardia, which was dose-related.[3]
Despite showing promise as an antianginal agent, the development of this compound for angina, as well as for cardiac arrhythmias and hypertension, was discontinued.[8] The specific reasons for the cessation of its clinical development are not explicitly detailed in the readily available public domain literature. However, the occurrence of symptomatic bradycardia leading to patient withdrawal from clinical trials may have been a contributing factor.[3]
Conclusion
This compound is a potent and selective L-type calcium channel antagonist with a unique chemical structure and binding site. Its pharmacological profile is characterized by significant vasodilatory and cardiac effects, which translated into antianginal efficacy in clinical trials. However, its development was ultimately discontinued. This technical guide provides a consolidated resource of the available pharmacological data on this compound, including quantitative measures of its activity and outlines of the experimental methods used in its evaluation. The detailed information presented herein is intended to be a valuable reference for researchers and professionals in pharmacology and drug development, potentially informing future research into novel calcium channel modulators.
References
- 1. Sanofi - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. July - September 2020 | Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS) | FDA [fda.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Fantofarone: A Technical Overview of a Novel Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fantofarone (SR-33557), a potent and selective calcium channel antagonist. The document details its chemical identity, physicochemical properties, pharmacological activity, and mechanism of action, presenting quantitative data in structured tables and illustrating key concepts with diagrams as specified.
Chemical Identity
This compound is a structurally unique calcium channel blocker belonging to the sulfone indolizine class.[1]
IUPAC Name: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[2]
A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and development.
| Identifier Type | Identifier | Source |
| Systematic Name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-{4-[2-(propan-2-yl)indolizine-1-sulfonyl]phenoxy}propan-1-amine | Wikipedia[3] |
| 3,4-Dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]benzeneethanamine | ChemicalBook[4], Cayman Chemical[5] | |
| Common Name | This compound | PubChem[2], DrugBank[6] |
| Synonyms | SR 33557, SR-33557 | DrugBank[6], MedchemExpress[7], ChemicalBook[4] |
| Fantofarona, Fantofaronum | PubChem[2] | |
| 2-isopropyl-1-((4-(3-(N-methyl-N-(3,4-dimethoxy-beta-phenethyl)amino)propoxy)benzenesulfonyl))indolizine | PubChem[2] | |
| CAS Number | 114432-13-2 | PubChem[2], Wikipedia[3] |
| UNII | KU213XYO69 | PubChem[2] |
| ChEMBL ID | CHEMBL285855 | PubChem[2] |
| PubChem CID | 119349 | PubChem[2], Wikipedia[3] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C31H38N2O5S | PubChem[2], Wikipedia[3] |
| Molecular Weight | 550.71 g/mol | Wikipedia[3], ChemicalBook[4] |
| Monoisotopic Mass | 550.250143506 Da | DrugBank[6] |
| Melting Point | 82-83 °C | ChemicalBook[4] |
| Density | 1.21 g/cm³ | ChemicalBook[4] |
| Solubility | Soluble in DMSO and DMF (10 mg/ml) | Cayman Chemical[5] |
| λmax | 233, 304 nm | Cayman Chemical[5] |
Pharmacology and Mechanism of Action
This compound is a highly potent calcium channel antagonist that selectively blocks L-type voltage-gated calcium channels.[5][8] Its mechanism of action involves binding to the alpha 1-subunit of the L-type Ca2+ channel at a site distinct from those of classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[9][10] This interaction is allosteric with the binding sites of other calcium antagonists.[9]
The blockade of L-type calcium channels by this compound is voltage-dependent, being more potent in depolarized conditions.[10] This results in a reduction of calcium influx into cells, leading to vasodilation and effects on cardiac function.[1] this compound is a potent peripheral and coronary vasodilator and its primary cardiac action is on the sinus node.[1]
Below is a diagram illustrating the mechanism of action of this compound.
Pharmacological Activity
The following tables summarize the in vitro pharmacological activity of this compound.
Inhibition of Voltage-Gated Calcium Channels
| Channel Type | Condition | IC50 / EC50 | Source |
| L-type (neuronal) | Holding potential: -80 mV | 0.35 µM | [9] |
| L-type (cardiac) | Depolarized (holding potential: -40 mV) | 1.4 nM | [10] |
| L-type (cardiac) | Polarized (holding potential: -80 mV) | 150 nM (0.15 µM) | [10] |
| N-type | - | ~5 µM | [9] |
| P-type | - | ~5 µM | [9] |
| T-type | - | No effect | [9][10] |
Receptor Binding Selectivity
| Receptor | IC50 | Source |
| L-type Voltage-Gated Calcium Channel (isolated rat aorta) | 0.61 nM | [5] |
| α1-adrenergic | >10 µM | [5] |
| β-adrenergic | 4 µM | [5] |
| Muscarinic | >10 µM | [5] |
| Histamine H2 | >10 µM | [5] |
| Serotonin 5-HT1 | >10 µM | [5] |
| Serotonin 5-HT2 | >10 µM | [5] |
| Histamine H1 | 4 µM | [5] |
| Adenosine A1 | >10 µM | [5] |
Functional Assays
| Assay | IC50 | Source |
| Potassium chloride-induced contractions (isolated rat aorta) | 5.64 nM | [5] |
| Norepinephrine-induced contractions (isolated rat aorta) | 96 nM | [5] |
Pharmacokinetics
A study investigating the pharmacokinetics of SR 33671, the main active metabolite of this compound, after single oral administration of this compound in healthy volunteers provided the following data.[11]
| Dose of this compound | Peak Plasma Concentration (Cmax) of SR 33671 (mean ± s.d.) | Area Under the Curve (AUC) up to 24h of SR 33671 (mean ± s.d.) | Terminal Half-life of SR 33671 | Source |
| 100 mg | 16 ± 10 ng/ml | 157.50 ± 89.13 ng/ml·h | ~4 hours | [11] |
| 300 mg | 63 ± 11 ng/ml | 535.50 ± 135.11 ng/ml·h | ~4 hours | [11] |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary and typically found within specific publications. However, the methodologies employed in the characterization of this compound include standard pharmacological assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to determine the effects of this compound on different types of voltage-activated Ca2+ currents in cultured neurons and cardiac cells.[9][10]
The general workflow for such an experiment is as follows:
Radioligand Binding Assays
Competitive binding assays were utilized to determine the selectivity of this compound for various receptors. These experiments typically involve incubating a tissue homogenate (e.g., from rat brain or heart) containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand that is displaced by this compound is measured, and from this, the inhibitory concentration 50% (IC50) can be calculated.
In Vitro Functional Assays
The effect of this compound on vasoconstriction was assessed using isolated rat aorta preparations.[5] In these experiments, aortic rings are mounted in an organ bath and contracted with an agonist such as potassium chloride or norepinephrine. This compound is then added at increasing concentrations to determine its ability to relax the pre-contracted tissue, from which an IC50 value is derived.
Clinical Applications and Efficacy
This compound has been investigated for its therapeutic potential in cardiovascular diseases. In a multicenter, double-blind, randomized, placebo-controlled study, this compound (at doses of 100 mg and 150 mg twice daily) was shown to be effective and safe for the treatment of patients with chronic, stable angina pectoris.[1] It has also demonstrated efficacy in preventing angioplasty-induced vasospasm in an atherosclerotic rabbit model.[8]
Conclusion
This compound is a potent and selective L-type calcium channel blocker with a unique chemical structure and mechanism of action. Its pharmacological profile, characterized by significant vasodilator and cardiac effects, has been established through a range of in vitro and in vivo studies. The data presented in this guide provide a foundational resource for researchers and professionals involved in the development of novel cardiovascular therapies.
References
- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C31H38N2O5S | CID 119349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 114432-13-2 [amp.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fantofarone, a potent and selective L-type calcium channel blocker. The document covers its fundamental chemical properties, mechanism of action, and relevant experimental data, presented in a format tailored for research and development applications.
Core Compound Information
This compound, also known as SR 33557, is a synthetic indolizine derivative.[1] Its primary pharmacological activity is the selective inhibition of L-type voltage-gated calcium channels, which are crucial in regulating cardiovascular function.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 114432-13-2 | [2][3] |
| Molecular Weight | 550.7 g/mol | [4][5] |
| Molecular Formula | C31H38N2O5S | [4][5] |
| IC50 (L-type Ca2+ channel, isolated rat aorta) | 0.61 nM | [3] |
| EC50 (depolarized conditions, -40 mV) | 1.4 nM | [1] |
| EC50 (polarized conditions, -80 mV) | 0.15 µM | [1] |
| IC50 (KCl-induced contraction, rat aorta) | 5.64 nM | |
| IC50 (Norepinephrine-induced contraction, rat aorta) | 96 nM |
Mechanism of Action: L-Type Calcium Channel Blockade
This compound exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel.[1] This binding is distinct from the sites targeted by classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[1] By blocking these channels, this compound inhibits the influx of extracellular calcium into smooth muscle cells and cardiomyocytes. This reduction in intracellular calcium leads to vasodilation and a decrease in myocardial contractility.
References
- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 5. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Early research and development of Fantofarone
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Once a valid subject is provided, the following process will be undertaken to generate the requested technical whitepaper:
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Fantofarone's Antagonistic Effect on L-type Calcium Channels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fantofarone (SR33557) is a potent and voltage-dependent antagonist of L-type calcium channels (LTCCs).[1][2][3] This technical document provides a comprehensive overview of the pharmacological effects of this compound on LTCCs, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity. This whitepaper is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and cardiovascular drug development.
Introduction to this compound and L-type Calcium Channels
L-type calcium channels are a class of voltage-gated ion channels that play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[4] These channels are the primary targets for a range of clinically important drugs, particularly for the management of cardiovascular diseases.[5][6]
This compound is a structurally novel calcium channel antagonist, belonging to the indolizine class of compounds.[3] It exhibits a high degree of selectivity for L-type calcium channels over other types of calcium channels such as T-type, N-type, and P-type channels.[1] this compound's mechanism of action involves direct binding to the alpha 1 subunit of the L-type calcium channel, at a site distinct from those of classical antagonists like dihydropyridines, phenylalkylamines, and benzothiazepines, with which it has a negative allosteric interaction.[1][3]
Quantitative Analysis of this compound's Efficacy
The inhibitory potency of this compound on L-type calcium channels has been quantified in various cell types using the whole-cell patch-clamp technique. The efficacy is notably dependent on the membrane potential, demonstrating the voltage-dependent nature of its blocking action.
| Cell Type | Parameter | Holding Potential | Value | Reference |
| Mouse Cardiac Cells | EC50 | -40 mV (depolarized) | 1.4 nM | [3] |
| Mouse Cardiac Cells | EC50 | -80 mV (polarized) | 0.15 µM | [3] |
| Chick Dorsal Root Ganglion Neurons | IC50 | -80 mV | 0.35 µM | [1] |
| Rat Ventricular Myocytes | IC50 | Not Specified | 0.022 µM | MedchemExpress |
Mechanism of Action and Binding Site
This compound exerts its antagonistic effect by physically occluding the L-type calcium channel pore, thereby preventing the influx of calcium ions into the cell. This blockade is achieved through its binding to the alpha 1 subunit, which forms the central pore of the channel.[1][3] While the precise binding site is not fully elucidated, it is known to be distinct from the binding sites of other major classes of L-type calcium channel blockers.[1][3] This unique binding site may account for its specific pharmacological profile.
The voltage-dependency of this compound's action suggests that its binding affinity or the accessibility of its binding site is influenced by the conformational state of the channel (resting, open, or inactivated).[3] The significantly higher potency observed at a depolarized holding potential (-40 mV) indicates a preferential interaction with the open or inactivated states of the channel.[3]
Experimental Protocols
The primary experimental technique used to characterize the effects of this compound on L-type calcium channels is the whole-cell patch-clamp method.[1] This electrophysiological technique allows for the recording of ionic currents across the entire cell membrane.
Cell Preparation
-
Cardiac Myocytes: Ventricular myocytes are enzymatically isolated from rodent hearts (e.g., rat or mouse).
-
Neuronal Cells: Dorsal root ganglion neurons are dissected from chick embryos, or Purkinje cells are obtained from the cerebellum of rats and maintained in primary culture.[1]
Whole-Cell Patch-Clamp Recording
The whole-cell configuration of the patch-clamp technique is established to measure macroscopic L-type calcium currents.
Typical Intracellular Solution (in mM):
-
CsCl: 120
-
MgCl₂: 2
-
EGTA: 10
-
HEPES: 10
-
ATP-Mg: 4
-
GTP-Na: 0.3
-
(pH adjusted to 7.2 with CsOH)
Typical Extracellular Solution (in mM):
-
NaCl: 135
-
CsCl: 5.4
-
CaCl₂: 2
-
MgCl₂: 1
-
HEPES: 10
-
Glucose: 10
-
Tetrodotoxin (TTX): 0.001 (to block sodium channels)
-
(pH adjusted to 7.4 with NaOH)
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV or -40 mV to assess voltage-dependent effects.[3]
-
Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit L-type calcium currents.
-
The effect of this compound is determined by comparing the current amplitude before and after the application of the compound.
Signaling Pathways and Downstream Effects
The primary signaling event affected by this compound is the blockage of L-type calcium channel-mediated calcium influx. This has significant downstream consequences in excitable cells.
In cardiac myocytes , the influx of calcium through LTCCs is the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, a critical step in excitation-contraction coupling. By blocking this initial calcium entry, this compound effectively uncouples electrical excitation from mechanical contraction, leading to a negative inotropic effect.
In neurons , LTCCs contribute to various processes, including neurotransmitter release, neuronal excitability, and the activation of calcium-dependent signaling cascades that regulate gene expression. This compound's blockade of these channels can therefore modulate neuronal function.
Conclusion
This compound is a potent and selective antagonist of L-type calcium channels with a voltage-dependent mechanism of action. Its unique binding site distinguishes it from other classes of calcium channel blockers. The quantitative data and experimental protocols summarized in this whitepaper provide a solid foundation for further research into the therapeutic potential and pharmacological properties of this compound. Future studies should focus on elucidating the precise molecular determinants of its binding site and further characterizing its effects on the kinetics of L-type calcium channel gating.
References
- 1. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch Clamp Recordings [bio-protocol.org]
- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
Fantofarone's Selectivity for L-Type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fantofarone's selectivity for calcium channels, with a focus on its mechanism of action, quantitative binding affinities, and the experimental protocols used for its characterization. This compound (also known as SR33557) is a structurally novel calcium channel antagonist, belonging to the sulfone indolizine class, which demonstrates a distinct profile of activity compared to classical calcium channel blockers.[1]
Core Mechanism of Action
This compound selectively targets the α1-subunit of L-type voltage-gated calcium channels (Caᵥ1.x).[2][3] Unlike traditional L-type calcium channel blockers such as 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines, this compound binds to a unique site on the channel protein.[2][3] However, it exhibits allosteric interactions with the binding sites of these classical antagonists.[2][3] This distinct binding site contributes to its unique pharmacological profile, which includes potent peripheral and coronary vasodilation with a primary cardiac action on the sinus node.[1]
The inhibitory action of this compound on L-type calcium channels is voltage-dependent, with its blocking efficacy being influenced by the membrane potential.[3] This suggests that the conformational state of the channel, which is determined by the membrane voltage, affects the binding affinity of this compound.
Quantitative Analysis of Selectivity
The selectivity of this compound for different subtypes of voltage-gated calcium channels has been quantified through electrophysiological studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound for various calcium channel types.
| Channel Type | Cell Type | Holding Potential | IC50 / EC50 | Reference |
| L-type | Chick Dorsal Root Ganglion Neurons | -80 mV | IC50 = 0.35 µM | [2] |
| L-type | Mouse Cardiac Cells | -80 mV | EC50 = 0.15 µM | [3] |
| L-type | Mouse Cardiac Cells | -40 mV | EC50 = 1.4 nM | [3] |
| N-type | Chick Dorsal Root Ganglion Neurons | -80 mV | IC50 ≈ 5 µM | [2] |
| P-type | Rat Cerebellar Purkinje Neurons | -80 mV | IC50 ≈ 5 µM | [2] |
| T-type | Chick Dorsal Root Ganglion Neurons | -80 mV | No effect | [2] |
| T-type | Mouse Cardiac Cells | Not specified | No block | [3] |
Experimental Protocols
The primary experimental technique used to determine the selectivity and potency of this compound is the whole-cell patch-clamp method .[2] This electrophysiological technique allows for the measurement of ion currents flowing through the channels of a single cell.
Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effect on Neuronal Calcium Channels:
-
Cell Preparation: Primary cultures of chick dorsal root ganglion neurons and rat cerebellar Purkinje neurons are prepared.[2]
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution that mimics the intracellular ionic composition. The external solution, bathing the cells, contains physiological concentrations of ions, including Ca²⁺ as the charge carrier for the calcium currents.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp and Current Recording: The membrane potential of the cell is clamped at a specific holding potential (e.g., -80 mV).[2] Depolarizing voltage steps are then applied to activate the voltage-gated calcium channels, and the resulting inward Ca²⁺ currents are recorded.
-
Drug Application: this compound is applied to the external solution at various concentrations.
-
Data Analysis: The peak amplitude of the calcium currents is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value. Different voltage protocols are used to isolate specific calcium channel subtypes (e.g., T-, L-, N-, and P-types).[2]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: L-type calcium channel activation and inhibition by this compound.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Comparative Potency
This compound has demonstrated greater potency than the classical calcium channel blocker verapamil in certain contexts. For instance, in a rabbit model of angioplasty-induced vasospasm, this compound was markedly more effective at reducing vasospasm than verapamil.[4][5] Interestingly, while both this compound and verapamil can potentiate the activity of the antimalarial drug chloroquine against resistant strains of Plasmodium falciparum, verapamil appears to be more potent in this specific application.[6]
In comparative studies with another novel calcium channel antagonist, SR33805, the relative potency was found to be dependent on the membrane potential.[3] In polarized conditions (-80 mV), SR33805 is a more potent L-type calcium channel blocker than this compound.[3] However, in depolarized conditions (-40 mV), this compound becomes more potent.[3] This highlights the significant role of voltage-dependence in the action of these compounds.
Conclusion
This compound is a highly selective L-type calcium channel antagonist with a mechanism of action that is distinct from classical blockers. Its voltage-dependent binding and potent inhibitory effects make it a valuable tool for cardiovascular research and a potential therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the field of drug development and ion channel pharmacology.
References
- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Fantofarone's Enigmatic Perch: An In-Depth Guide to its Binding Site on the L-type Calcium Channel α1 Subunit
For Immediate Release
This technical guide offers a comprehensive exploration of the binding characteristics of fantofarone, a unique calcium channel antagonist, to the α1 subunit of the L-type Ca2+ channel. This compound distinguishes itself by interacting with a novel binding site, separate from the well-characterized receptors for dihydropyridines, phenylalkylamines, and benzothiazepines. This document provides researchers, scientists, and drug development professionals with a detailed overview of this compound's mechanism of action, quantitative binding data, and the experimental methodologies crucial for investigating its interaction with the L-type calcium channel.
Introduction: A Novel Antagonist at a Novel Site
This compound (SR33557) is a potent calcium channel antagonist that selectively targets the α1 subunit of L-type calcium channels (LTCCs), the primary pore-forming unit of the channel complex. Unlike traditional LTCC blockers, this compound exerts its effects through a distinct binding site, leading to allosteric modulation of the classical drug binding sites. This unique mechanism of action has significant implications for the development of new therapeutic agents with potentially different pharmacological profiles. Understanding the precise location and nature of the this compound binding site is paramount for structure-based drug design and for elucidating the complex allosteric regulation of LTCCs.
Quantitative Analysis of this compound's Interaction with L-type Calcium Channels
The inhibitory effects of this compound on L-type calcium channels have been quantified across various experimental systems. The following tables summarize the key quantitative data, providing a comparative overview of its potency.
| Cell Type | Experimental Condition | Parameter | Value | Reference |
| Chick Dorsal Root Ganglion Neurons | Holding Potential: -80 mV | IC50 | 0.35 µM | [1] |
| Mouse Cardiac Cells | Holding Potential: -80 mV (polarized) | EC50 | 0.15 µM | [2][3] |
| Mouse Cardiac Cells | Holding Potential: -40 mV (depolarized) | EC50 | 1.4 nM | [2][3] |
Table 1: Inhibitory Potency of this compound on L-type Calcium Channels
The Allosteric Nature of this compound's Binding
A key characteristic of this compound's interaction with the L-type calcium channel is its allosteric modulation of the binding sites for other known calcium channel blockers. While this compound binds to a site distinct from those of 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines, its binding influences the affinity of these classical drugs for their respective receptors. This allosteric interaction underscores the complex interplay of different drug binding sites on the α1 subunit and suggests that this compound binding induces conformational changes that propagate to other domains of the channel protein.
Experimental Protocols for Investigating the this compound Binding Site
The precise localization of the this compound binding site on the α1 subunit remains an area of active investigation. The following sections detail the key experimental methodologies that are instrumental in identifying and characterizing novel drug binding sites on ion channels.
Radioligand Binding Assays
Radioligand binding assays are fundamental for quantifying the affinity of a ligand for its receptor. A radiolabeled version of this compound (e.g., [3H]-fantofarone) or a competing ligand would be used to determine the binding characteristics.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the L-type calcium channel of interest (e.g., from cardiac tissue or a heterologous expression system).
-
Incubation: Incubate the membrane preparation with increasing concentrations of radiolabeled this compound.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. The data are then fitted to a saturation binding isotherm to determine Kd and Bmax.
Competition binding assays can be performed by incubating the membranes with a fixed concentration of a radiolabeled ligand known to bind to a specific site (e.g., a dihydropyridine) and increasing concentrations of unlabeled this compound. A decrease in radioligand binding with increasing this compound concentration would confirm allosteric interaction.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of this compound on L-type calcium currents.
Objective: To characterize the functional inhibition of L-type calcium channels by this compound and its voltage-dependency.
Methodology:
-
Cell Preparation: Use isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, neurons, or transfected cell lines).
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential and apply depolarizing voltage steps to elicit L-type calcium currents.
-
Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the calcium current in the presence of this compound to determine the IC50 and assess voltage-dependent effects.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently label a binding site, enabling its identification. This would involve a photoreactive analog of this compound.
Objective: To identify the specific domain(s) or amino acid residue(s) that constitute the this compound binding site.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog containing a photoreactive group (e.g., an azido or benzophenone group) and a tag (e.g., biotin or a radioisotope).
-
Binding: Incubate the membrane preparation with the photoreactive this compound analog.
-
Photolysis: Expose the sample to UV light to activate the photoreactive group, leading to covalent cross-linking to nearby amino acid residues.
-
Protein Isolation and Digestion: Isolate the α1 subunit and digest it into smaller peptides using proteolytic enzymes (e.g., trypsin).
-
Peptide Identification: Identify the labeled peptide(s) using mass spectrometry. The tag on the probe facilitates the enrichment and detection of the cross-linked peptides.
References
- 1. Whole-Cell Patch Clamp Recordings [bio-protocol.org]
- 2. Photoaffinity Labeling of Pentameric Ligand-Gated Ion Channels: A Proteomic Approach to Identify Allosteric Modulator Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone: A Technical Guide to its Role in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fantofarone (SR 33557) is a novel calcium channel antagonist that has been a subject of significant interest in cardiovascular research.[1][2] Structurally distinct from existing classes of calcium channel blockers, it belongs to the sulfone indolizine class.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, and detailed experimental methodologies for the principal research models cited.
Mechanism of Action
This compound is a potent antagonist of L-type calcium channels.[1][3] Its primary cardiac action is on the sinus node, though it also functions as a potent peripheral and coronary vasodilator.[2] this compound specifically binds to the alpha 1 subunit of the L-type Ca2+ channel.[1] This binding site is distinct from those of classical calcium channel blockers like 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines, though it exhibits negative allosteric interactions with them.[1]
The blockade of L-type calcium channels by this compound is voltage-dependent.[1] Its potency is significantly higher in depolarized conditions.[1] This voltage-dependent action is a key characteristic of its pharmacological profile. This compound has been shown to block L-type calcium channels without affecting T-type channels.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Cell Type | Conditions | Value | Reference |
| EC50 | Mouse cardiac cells | Depolarized (-40 mV) | 1.4 nM | [1] |
| EC50 | Mouse cardiac cells | Polarized (-80 mV) | 0.15 µM | [1] |
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Dose (IV) | Parameter | Change from Baseline | p-value | Reference |
| 50 µg/kg | Stroke Volume | +40% | < 0.05 | |
| 50 µg/kg | Total Peripheral Resistance | -40% | < 0.05 | |
| 50 µg/kg | Heart Rate | No significant change | - | |
| 100 µg/kg (stellectomized) | Heart Rate | 122 ± 9 to 67 ± 10 beats/min | < 0.01 |
Table 3: Efficacy of this compound in Chronic Stable Angina (Human Clinical Trial)
| Dose (twice daily) | Endpoint | Improvement vs. Placebo | Reference |
| 100 mg | Exercise time to moderate angina | +38 seconds | [2] |
| 150 mg | Exercise time to moderate angina | +45 seconds | [2] |
Experimental Protocols
While the full, detailed experimental protocols are proprietary to the original research publications, this section outlines the general methodologies employed in the key studies investigating this compound's cardiovascular effects.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique was used to determine the effects of this compound on L-type calcium channels in isolated cardiac cells.
Objective: To measure the effect of this compound on ion channel currents.
General Protocol:
-
Cell Preparation: Isolation of single ventricular myocytes from animal hearts (e.g., mouse) through enzymatic digestion.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane. A high-resistance seal (giga-seal) is formed.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a constant level (e.g., -80 mV or -40 mV) by the patch-clamp amplifier.
-
Data Acquisition: Depolarizing voltage steps are applied to elicit calcium currents, which are recorded before and after the application of varying concentrations of this compound.
-
Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate parameters like EC50.
Caption: Experimental workflow for whole-cell patch clamp.
Preclinical In Vivo Hemodynamics: Anesthetized Dog Model
This model was utilized to assess the systemic cardiovascular effects of this compound.
Objective: To measure changes in hemodynamic parameters following this compound administration.
General Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized and instrumented for cardiovascular monitoring. This includes catheters for drug administration (intravenous) and blood pressure measurement, as well as flow probes for cardiac output and stroke volume.
-
Baseline Measurements: Stable baseline hemodynamic parameters are recorded.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Hemodynamic Monitoring: Continuous recording of heart rate, blood pressure, cardiac output, stroke volume, and total peripheral resistance.
-
Stellectomy (in some cohorts): To investigate the role of reflex mechanisms, the stellate ganglia are surgically removed to block sympathetic input to the heart.
-
Data Analysis: Comparison of hemodynamic parameters before and after drug administration.
Caption: Workflow for the anesthetized dog hemodynamic study.
Clinical Efficacy: Randomized Controlled Trial in Chronic Stable Angina
This type of study was conducted to evaluate the safety and efficacy of this compound in a patient population.
Objective: To assess the effect of this compound on exercise tolerance in patients with chronic stable angina.
General Protocol:
-
Patient Recruitment: Patients with a diagnosis of chronic stable angina are enrolled.
-
Randomization: Patients are randomly assigned to receive either this compound (at varying doses) or a placebo in a double-blind manner.
-
Treatment Period: Patients take the assigned medication for a specified duration.
-
Exercise Treadmill Test: Standardized exercise treadmill tests (e.g., Bruce protocol) are performed at the beginning and end of the treatment period.
-
Endpoint Measurement: The primary endpoint is the time to onset of moderate angina during the treadmill test. Other parameters like time to ST-segment depression are also recorded.
-
Statistical Analysis: The change in exercise duration is compared between the this compound and placebo groups.
Caption: Workflow of a randomized controlled trial for chronic stable angina.
Conclusion
This compound has demonstrated significant potential as a cardiovascular therapeutic agent. Its unique mechanism of action as a voltage-dependent L-type calcium channel blocker translates to beneficial hemodynamic effects, including vasodilation and, in a clinical setting, improved exercise tolerance in patients with chronic stable angina. The data presented in this guide, along with the outlined experimental methodologies, provide a comprehensive foundation for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and related compounds. Further research to elucidate the precise molecular interactions at its distinct binding site on the alpha 1 subunit could open new avenues for the design of next-generation cardiovascular drugs.
References
Fantofarone: A Technical Guide to its Therapeutic Potential as a Novel Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Fantofarone (SR 33557), a novel calcium channel antagonist. It details the mechanism of action, summarizes key preclinical and clinical data, and outlines experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound is a calcium channel antagonist belonging to the sulfone indolizine class, structurally distinct from other established classes of calcium channel blockers.[1] Its primary pharmacological effect is the blockade of L-type calcium channels.[2] this compound has been shown to bind to the alpha 1 subunit of the L-type Ca2+ channel at a site distinct from those of 1,4-dihydropyridines, phenylalkylamines, or benzothiazepines, though it exhibits negative allosteric interactions with them.[2] The blockade of these channels leads to a reduction in the influx of calcium ions into cardiac and vascular smooth muscle cells. This results in a primary action on the sinus node, as well as potent peripheral and coronary vasodilation.[1]
Potential Therapeutic Applications
Chronic Stable Angina Pectoris
This compound has demonstrated efficacy in the treatment of chronic stable angina pectoris.[1] A multicenter, double-blind, randomized, placebo-controlled study showed that doses of 100 mg and 150 mg twice daily provided antianginal activity.[1]
Table 1: Efficacy of this compound in Chronic Stable Angina [1]
| Treatment Group (Twice Daily) | N | Change in Exercise Time to Moderate Angina (seconds) |
| Placebo | - | - |
| This compound 50 mg | - | - |
| This compound 100 mg | - | +38 |
| This compound 150 mg | - | +45 |
| This compound 200 mg | - | - |
A total of 330 patients were included in the intent-to-treat analysis.
Experimental Protocol: Clinical Trial for Angina Pectoris[1]
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.
-
Patient Population: Patients with chronic, stable angina pectoris.
-
Treatment Arms: Placebo, this compound (50 mg, 100 mg, 150 mg, and 200 mg) administered twice daily.
-
Primary Endpoint: Change in exercise time on a treadmill to the onset of moderate angina.
-
Safety Monitoring: Monitoring of adverse events, with a focus on sinus bradycardia and changes in systolic blood pressure at rest and during exercise.
Vasospasm Prevention
This compound has shown potential in preventing angioplasty-induced vasospasm.[3][4] In an atherosclerotic rabbit model, this compound was more effective than verapamil in reducing the severity of vasospasm.[3][4]
Table 2: Comparative Efficacy in Angioplasty-Induced Vasospasm [4]
| Treatment | Dose | Effect on Vasospasm |
| This compound | 50 µg/kg, i.v. | Markedly reduced at both distal and proximal sites |
| Verapamil | 0.2 mg/kg, i.v. | Much less potent than this compound |
| Isosorbide Dinitrate | 0.3 mg/kg, i.v. | Totally inhibited distal vasospasm, no significant effect on proximal |
Experimental Protocol: Animal Model of Vasospasm[4]
-
Animal Model: Atherosclerotic rabbits with femoral atherosclerotic lesions.
-
Procedure: Angioplasty is performed to induce vasospasm.
-
Treatment Groups:
-
Saline (control)
-
This compound (50 µg/kg, i.v.)
-
Verapamil (0.2 mg/kg, i.v.)
-
Isosorbide dinitrate (0.3 mg/kg, i.v.)
-
-
Measurements: Arterial diameter at proximal and distal sites of angioplasty are measured to quantify vasospasm.
Reversal of Chloroquine Resistance in Malaria
This compound has been investigated for its potential to reverse chloroquine resistance in Plasmodium falciparum.[3] While both this compound and verapamil potentiate chloroquine sensitivity in resistant strains, verapamil was found to be 2 to 3 times more potent than this compound in this application.[5]
Preclinical Pharmacology
Electrophysiological Profile
Studies in mouse cardiac cells have shown that this compound is a potent and voltage-dependent blocker of L-type calcium channels, with no effect on T-type channels.[2] Its blocking action is more sensitive to voltage compared to the related compound SR33805.[2]
Table 3: Potency of this compound on L-type Ca2+ Channels [2]
| Condition | Holding Potential | EC50 |
| Depolarized | -40 mV | 1.4 nM |
| Polarized | -80 mV | 0.15 µM |
Experimental Protocol: Patch-Clamp Electrophysiology[2]
-
Cell Preparation: Primary culture of mouse cardiac cells.
-
Technique: Whole-cell patch-clamp technique to record L-type and T-type calcium channel currents.
-
Voltage Protocols:
-
Depolarized: Holding potential of -40 mV.
-
Polarized: Holding potential of -80 mV.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 of this compound for channel blockade under different voltage conditions.
Safety and Tolerability
In the clinical trial for angina, this compound was generally safe and effective at doses of 100 mg to 150 mg twice daily.[1] The most common dose-related side effect was sinus bradycardia, which occurred in 23 patients.[1] Systolic blood pressure was not significantly altered by the therapy.[1] Six out of 20 patients who discontinued treatment did so due to symptomatic bradycardia.[1]
Conclusion
This compound is a potent, voltage-dependent L-type calcium channel blocker with demonstrated therapeutic potential in cardiovascular diseases, particularly chronic stable angina and the prevention of vasospasm. Its distinct chemical structure and mechanism of action warrant further investigation for these and other potential applications. The safety profile appears acceptable, with sinus bradycardia being the primary dose-limiting side effect. Further research should focus on optimizing the therapeutic window and exploring its efficacy in other cardiovascular conditions.
References
- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Fantofarone: A Technical Review of its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fantofarone is a novel calcium channel antagonist, distinguished by its unique sulfone indolizine chemical structure.[1] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamic effects. The information is compiled from preclinical and clinical studies to support further research and development.
Mechanism of Action
This compound is a potent antagonist of L-type calcium channels.[2][3] Unlike traditional calcium channel blockers, it binds to a distinct site on the alpha 1 subunit of the channel.[3] This interaction is characterized by a negative allosteric modulation of the binding of other classes of calcium channel antagonists, such as 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines.[3] The primary cardiac action of this compound is on the sinus node, although it also demonstrates significant peripheral and coronary vasodilator properties.[1] The blockade of L-type calcium channels by this compound is voltage-dependent.[3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Pharmacological Effects: Quantitative Data
The following tables summarize the key quantitative data from clinical and preclinical studies on this compound.
Table 1: Pharmacokinetics of SR 33671 (Active Metabolite of this compound) in Healthy Volunteers[4]
| Parameter | 100 mg this compound (mean ± s.d.) | 300 mg this compound (mean ± s.d.) |
| Peak Plasma Concentration (Cmax) | 16 ± 10 ng/mL | 63 ± 11 ng/mL |
| Area Under the Curve (AUC) up to 24h | 157.50 ± 89.13 ng·h/mL | 535.50 ± 135.11 ng·h/mL |
| Terminal Half-life (t1/2) | ~4 hours | ~4 hours |
Table 2: Pharmacodynamic Effects of SR 33671 in Healthy Volunteers[4]
| Parameter | Effect |
| Heart Rate (HR) | S = -0.201 ± 0.057 beats min⁻¹/ng mL⁻¹ |
| PR Interval Duration | S = 0.526 ± 0.114 ms/ng mL⁻¹ |
| Brachial Artery Flow (BAF) | Emax = 42 ± 6%, CE50 = 8.8 ± 7.2 ng/mL, γ = 2.2 ± 1.5 |
| Brachial Vascular Resistance (BVR) | Emax = -28 ± 4%, CE50 = 5.8 ± 5.1 ng/mL, γ = 3.4 ± 1.8 |
Table 3: Efficacy in Chronic Stable Angina Pectoris[1]
| This compound Dose (twice daily) | Change in Exercise Time to Moderate Angina (seconds) |
| 100 mg | +38 seconds (compared to placebo) |
| 150 mg | +45 seconds (compared to placebo) |
Table 4: In Vitro Potency on L-type Calcium Channels in Mouse Cardiac Cells[3]
| Condition | EC50 of this compound |
| Depolarized (-40 mV holding potential) | 1.4 nM |
| Polarized (-80 mV holding potential) | 0.15 µM |
Experimental Protocols
Clinical Trial in Chronic Stable Angina Pectoris[1]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.
-
Participants: 330 patients with chronic stable angina pectoris were included as intent-to-treat, with 299 completing the protocol.
-
Intervention: Patients were administered this compound at doses of 50, 100, 150, and 200 mg twice daily, or a placebo.
-
Primary Endpoint: The primary efficacy endpoint was the change in exercise time on a treadmill to the onset of moderate angina.
-
Safety Monitoring: Adverse events were monitored, with a focus on sinus bradycardia and changes in systolic blood pressure.
Pharmacokinetic and Pharmacodynamic Study in Healthy Volunteers[4]
-
Study Design: A placebo-controlled, randomized, double-blind, crossover study.
-
Participants: Six healthy volunteers.
-
Intervention: Single oral administration of two doses (100 and 300 mg) of this compound.
-
Data Collection: Plasma concentrations of the main active metabolite, SR 33671, were measured. Effects on heart rate, PR interval duration, brachial artery flow, and brachial vascular resistance were determined repeatedly after drug intake.
-
Modeling: Pharmacokinetic data was fitted to a bi-exponential model, while pharmacodynamic data for cardiac effects were fitted to a linear model and for hemodynamic effects to a sigmoid model.
Experimental Workflow for Pharmacokinetic-Pharmacodynamic Modeling
Caption: Pharmacokinetic-pharmacodynamic study workflow.
Preclinical Study on Angioplasty-Induced Vasospasm[2]
-
Animal Model: An animal model of angioplasty in rabbits with femoral atherosclerotic lesions was used.
-
Intervention: The effects of this compound (50 microg/kg, i.v.) were investigated in preventing and treating angioplasty-induced vasospasm.
-
Comparison: The effects of this compound were compared to those of isosorbide dinitrate (0.3 mg/kg, i.v.) and verapamil (0.2 mg/kg, i.v.).[2][4]
-
Endpoint: The primary endpoint was the reduction of vasospasm at both distal and proximal sites following angioplasty.
Conclusion
This compound is a potent and effective calcium channel antagonist with a primary action on the sinus node and significant vasodilator effects.[1] Clinical data supports its efficacy in treating chronic stable angina pectoris at doses of 100 mg to 150 mg twice daily.[1] Its active metabolite, SR 33671, exhibits predictable pharmacokinetics and concentration-dependent pharmacodynamic effects.[5] Preclinical studies have demonstrated its potential in preventing angioplasty-induced vasospasm.[2] The unique binding site and voltage-dependent action of this compound on L-type calcium channels present an interesting profile for further investigation and potential therapeutic applications.[3]
References
- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fantofarone: In Vitro Experimental Protocols for the Investigation of a Novel Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fantofarone (also known as SR33557) is a potent calcium channel antagonist that selectively targets L-type calcium channels.[1][2] This document provides detailed application notes and in vitro experimental protocols for the characterization of this compound's activity. The provided methodologies are based on established electrophysiological techniques and offer a framework for investigating the pharmacological properties of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound on L-type calcium channels has been quantified in various cell types and under different experimental conditions. The following table summarizes the key quantitative data from in vitro studies.
| Cell Type | Channel Type | Experimental Condition | Parameter | Value | Reference |
| Chick Dorsal Root Ganglion Neurons | L-type | Holding Potential: -80 mV | IC50 | 0.35 µM | [1] |
| Chick Dorsal Root Ganglion Neurons | N-type | Not specified | IC50 | ~5 µM | [1] |
| Chick Dorsal Root Ganglion Neurons | P-type | Not specified | IC50 | ~5 µM | [1] |
| Chick Dorsal Root Ganglion Neurons | T-type | Not specified | Effect | No effect | [1] |
| Mouse Cardiac Cells | L-type | Holding Potential: -80 mV | EC50 | 0.15 µM | [2] |
| Mouse Cardiac Cells | L-type | Holding Potential: -40 mV | EC50 | 1.4 nM | [2] |
| Mouse Cardiac Cells | T-type | Not specified | Effect | No effect | [2] |
Signaling Pathway
This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Cav1). These channels are crucial for calcium influx into cells upon membrane depolarization, which in turn triggers a variety of downstream cellular processes. By blocking these channels, this compound inhibits calcium entry, leading to its observed physiological effects, such as vasodilation and reduced cardiac contractility.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro characterization of this compound using the whole-cell patch-clamp technique.
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for L-type Calcium Channel Blockade
This protocol is designed to measure the effect of this compound on L-type calcium currents in primary cultured neurons or cardiomyocytes.
I. Cell Preparation
-
Culture primary chick dorsal root ganglion neurons or mouse cardiac cells on glass coverslips suitable for microscopy and electrophysiology.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Use cells for recording within 1-3 days of plating.
II. Solutions
-
External Solution (in mM): 130 Choline-Cl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
III. Electrophysiological Recording
-
Transfer a coverslip with cultured cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and establish a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential.
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with external solution containing increasing concentrations of this compound.
-
At each concentration, record the calcium currents after allowing sufficient time for the drug to equilibrate (typically 2-3 minutes).
IV. Data Analysis
-
Measure the peak inward calcium current at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50 or EC50 value.
References
- 1. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone In Vivo Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fantofarone (SR 33557) is a novel calcium channel antagonist belonging to the sulfone indolizine class.[1] Its primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and effects on cardiac function.[2] This document provides a compilation of in vivo data from animal studies and detailed protocols for researchers investigating the pharmacological properties of this compound. The information is intended to serve as a practical guide for designing and executing preclinical studies.
I. Efficacy Studies in Animal Models
This compound has been evaluated in animal models for its cardiovascular effects, particularly in the contexts of vasospasm and general hemodynamics.
Atherosclerotic Rabbit Model of Angioplasty-Induced Vasospasm
A key study investigated the efficacy of this compound in a rabbit model of vasospasm following angioplasty, a common complication in interventional cardiology.[3]
| Animal Model | Treatment Group | Dose (i.v.) | Proximal Vasospasm Reduction | Distal Vasospasm Reduction | Reference |
| Atherosclerotic Rabbit | This compound | 50 µg/kg | Marked Reduction | Marked Reduction | [3] |
| Atherosclerotic Rabbit | Verapamil | 0.2 mg/kg | Less Potent than this compound | Less Potent than this compound | [3] |
| Atherosclerotic Rabbit | Isosorbide Dinitrate | 0.3 mg/kg | No Significant Effect | Total Inhibition | [3] |
| Atherosclerotic Rabbit | Saline | - | N/A | N/A | [3] |
This protocol is based on the methodology described by Dongay et al. (1998) and supplemented with common procedures for this animal model.
Objective: To induce femoral artery vasospasm via balloon angioplasty in atherosclerotic rabbits and to evaluate the effect of this compound.
Materials:
-
Male New Zealand White rabbits
-
Atherogenic diet (e.g., 1% cholesterol)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Balloon angioplasty catheter
-
Angiography equipment
-
This compound (SR 33557)
-
Vehicle (e.g., saline)
-
Heparin
Procedure:
-
Induction of Atherosclerosis:
-
Feed rabbits an atherogenic diet for a specified period (e.g., 8 weeks) to induce vascular lesions.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbits using an appropriate regimen.
-
Surgically expose the femoral artery.
-
-
Angioplasty Procedure:
-
Introduce a balloon catheter into the femoral artery.
-
Induce vasospasm by inflating the balloon to create an endothelial injury.
-
Confirm vasospasm via angiography.
-
-
Drug Administration:
-
Administer this compound (50 µg/kg), vehicle, or a comparator drug intravenously.
-
-
Assessment of Vasospasm:
-
Perform repeated angiography at set time points post-administration.
-
Measure the arterial diameter at proximal and distal sites of the balloon injury.
-
Calculate the percentage of vasospasm relative to the baseline diameter.
-
-
Data Analysis:
-
Compare the degree of vasospasm between treatment groups using appropriate statistical methods.
-
Experimental Workflow
Caption: Workflow for the rabbit vasospasm model.
Anesthetized Dog Model of Cardiovascular Function
The cardiovascular effects of this compound have been characterized in anesthetized dogs, providing insights into its hemodynamic profile.
| Animal Model | Treatment Group | Dose (i.v.) | Effect on Stroke Volume | Effect on Total Peripheral Resistance | Effect on Heart Rate | Reference |
| Anesthetized Dog | This compound | 50 µg/kg | +40% | -40% | No significant change | [1] |
| Anesthetized Dog | This compound | 100 µg/kg | Further modifications | Further modifications | No significant change | [1] |
| Anesthetized Dog | This compound | 500 µg/kg | Further modifications | Further modifications | No significant change | [1] |
| Stellectomized Anesthetized Dog | This compound | 100 µg/kg | Greatly limited increase | - | Significant decrease (122 to 67 bpm) | [1] |
This protocol is based on the methodology described by Barthélémy et al. (1994) and general practices for hemodynamic studies in dogs.
Objective: To measure the effects of this compound on key cardiovascular parameters in anesthetized dogs.
Materials:
-
Beagle dogs (or other suitable breed)
-
Anesthetic agents (e.g., pentobarbital)
-
Ventilator
-
Catheters for pressure and flow measurement (e.g., Millar catheter, Swan-Ganz catheter)
-
ECG recorder
-
Data acquisition system
-
This compound (SR 33557)
-
Vehicle (e.g., saline)
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the dogs and maintain anesthesia with a continuous infusion.
-
Intubate and ventilate the animals.
-
Insert catheters into the femoral artery (for arterial pressure), femoral vein (for drug administration), and jugular vein (for central venous pressure).
-
Place a catheter in the left ventricle for measuring left ventricular pressure and contractility (dP/dt).
-
Position a flow probe around the aorta to measure cardiac output.
-
Record a continuous ECG.
-
-
Baseline Measurements:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic parameters for a defined period.
-
-
Drug Administration:
-
Administer this compound intravenously at increasing doses (e.g., 50, 100, 500 µg/kg).
-
Allow sufficient time between doses for the effects to manifest and stabilize.
-
-
Hemodynamic Monitoring:
-
Continuously record heart rate, arterial pressure, central venous pressure, left ventricular pressure, and cardiac output.
-
Calculate derived parameters such as stroke volume, total peripheral resistance, and dP/dt max.
-
-
(Optional) Stellectomy:
-
In a separate cohort of animals, perform a stellectomy to investigate the role of cardiac sympathetic innervation on the drug's effects.
-
-
Data Analysis:
-
Compare the hemodynamic parameters at each dose level to the baseline values using appropriate statistical tests.
-
Signaling Pathway
Caption: Mechanism of this compound-induced vasodilation.
II. Pharmacokinetics and Toxicology
Currently, there is a lack of publicly available in vivo pharmacokinetic and toxicology data for this compound in animal models. Studies in human volunteers have investigated the pharmacokinetics of its active metabolite, SR 33671, after oral administration of this compound. However, preclinical animal-specific data on absorption, distribution, metabolism, excretion (ADME), and toxicity (e.g., LD50, repeated dose toxicity) are not detailed in the available literature.
III. Preparation of this compound for In Vivo Administration
A general protocol for preparing this compound for intravenous administration is provided below, based on common practices for similar compounds.
Materials:
-
This compound (SR 33557) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
-
Working Solution Preparation (Example for a 1 mL solution):
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Note: The final concentration of DMSO should be kept low to avoid toxicity in animals. This protocol yields a clear solution, but solubility should be confirmed for the desired final concentration. It is recommended to prepare the working solution fresh on the day of the experiment.
Conclusion
The available in vivo data from animal models demonstrate the potential of this compound as a cardiovascular agent, particularly for its vasodilatory properties without inducing reflex tachycardia. The provided protocols offer a starting point for researchers wishing to further investigate the in vivo pharmacology of this compound. Further studies are warranted to establish a comprehensive preclinical profile, including detailed pharmacokinetics and toxicology in various animal species.
References
- 1. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasospasm in Rabbits Using Fantofarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasospasm, the sudden constriction of blood vessels, is a critical factor in various cardiovascular pathologies. Fantofarone, a potent, non-dihydropyridine L-type calcium channel antagonist, has demonstrated significant efficacy in reducing vasospasm in preclinical models.[1][2] These application notes provide detailed protocols for utilizing this compound to study angioplasty-induced vasospasm in an atherosclerotic rabbit model, offering a framework for investigating the mechanisms of vasospasm and evaluating potential therapeutic interventions.
This compound acts by blocking the influx of calcium ions into vascular smooth muscle cells, a key step in the vasoconstriction pathway.[3] Its distinct site of action on the L-type Ca2+ channel makes it a valuable tool for dissecting the molecular underpinnings of vascular tone regulation.[1]
Data Presentation
Table 1: Comparative Efficacy of this compound in an Angioplasty-Induced Vasospasm Rabbit Model.[1]
| Treatment Group | Dose | Route of Administration | Effect on Proximal Vasospasm | Effect on Distal Vasospasm |
| Saline (Control) | - | Intravenous (i.v.) | Significant vasospasm observed | Significant vasospasm observed |
| This compound | 50 µg/kg | Intravenous (i.v.) | Markedly reduced | Markedly reduced |
| Isosorbide Dinitrate | 0.3 mg/kg | Intravenous (i.v.) | Not significantly affected | Totally inhibited |
| Verapamil | 0.2 mg/kg | Intravenous (i.v.) | Less potent than this compound | Less potent than this compound |
Signaling Pathway
The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction.
Caption: this compound's mechanism of action in preventing vasospasm.
Experimental Protocols
Rabbit Model of Angioplasty-Induced Vasospasm
This protocol describes the induction of vasospasm in an atherosclerotic rabbit model, a clinically relevant approach for studying vascular injury and subsequent spasm.
Materials:
-
Male New Zealand White rabbits
-
High-cholesterol diet
-
Anesthesia (e.g., ketamine, xylazine)
-
Surgical instruments
-
Angioplasty balloon catheter
-
Fluoroscopy equipment
-
This compound, saline, and other test compounds
Procedure:
-
Induction of Atherosclerosis: For several weeks prior to the experiment, feed rabbits a high-cholesterol diet to induce atherosclerotic lesions in the femoral arteries.
-
Anesthesia and Surgical Preparation: Anesthetize the rabbits and surgically expose the femoral artery.
-
Baseline Angiography: Perform baseline angiography to visualize the femoral artery and confirm the presence of atherosclerotic lesions.
-
Induction of Vasospasm: Introduce an angioplasty balloon catheter into the femoral artery and inflate it to induce endothelial denudation and vasospasm.
-
Drug Administration: Administer this compound (50 µg/kg), saline (control), or other test compounds intravenously.[1]
-
Post-Treatment Angiography: Perform angiography at various time points post-treatment to assess the degree of vasospasm by measuring the arterial diameter at both proximal and distal sites of the angioplasty.
-
Data Analysis: Quantify the changes in arterial diameter and compare the effects of this compound to the control and other treatment groups.
Caption: Workflow for inducing and treating vasospasm in a rabbit model.
Histological Analysis of Vascular Tissue
Histological examination of the arterial tissue provides insights into the structural changes associated with vasospasm and the effects of this compound treatment.
Materials:
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)
-
Microscope
Procedure:
-
Tissue Harvesting: At the end of the in vivo experiment, euthanize the rabbits and carefully excise the treated segment of the femoral artery.
-
Fixation and Processing: Fix the arterial tissue in formalin and process it for paraffin embedding.
-
Sectioning: Cut thin sections of the embedded tissue using a microtome.
-
Staining: Stain the tissue sections with appropriate stains to visualize the different components of the arterial wall, such as the endothelium, smooth muscle layer, and elastic lamina.
-
Microscopic Examination: Examine the stained sections under a microscope to assess for signs of injury, inflammation, and changes in morphology in response to vasospasm and treatment.
Conclusion
The protocols and data presented herein provide a comprehensive guide for researchers utilizing this compound to investigate vasospasm in a rabbit model. The potent and specific action of this compound on L-type calcium channels makes it an invaluable tool for elucidating the pathophysiology of vasospasm and for the preclinical evaluation of novel therapeutic strategies. The detailed experimental workflow and signaling pathway diagrams offer a clear visual representation of the scientific concepts and procedures involved.
References
- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium antagonists, cerebral ischemia and vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fantofarone in Reversing Chloroquine Resistance in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the potential of fantofarone to reverse chloroquine resistance in the malaria parasite, Plasmodium falciparum. The information is compiled from established methodologies in the field and serves as a guide for researchers to design and execute experiments to evaluate this compound's efficacy.
Introduction
The emergence and spread of chloroquine-resistant P. falciparum have significantly hampered malaria control efforts globally. One promising strategy to overcome this challenge is the use of chemosensitizing agents that can restore chloroquine's efficacy. This compound (SR33557), a calcium channel blocker, has been identified as a potential agent for reversing chloroquine resistance. It has been reported to act synergistically with other resistance-reversing agents, such as verapamil, in potentiating the activity of chloroquine against resistant parasite strains[1].
The primary mechanism of chloroquine resistance is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. These mutations lead to an increased efflux of chloroquine from its site of action. Resistance-reversing agents are thought to function by inhibiting this efflux, thereby increasing the intracellular concentration of chloroquine to toxic levels for the parasite.
Data Presentation
The following tables provide a structured format for presenting quantitative data from experiments evaluating the efficacy of this compound in reversing chloroquine resistance. Researchers should populate these tables with their own experimental results.
Table 1: In Vitro Susceptibility of P. falciparum Strains to Chloroquine and this compound
| P. falciparum Strain | Chloroquine IC₅₀ (nM) | This compound IC₅₀ (nM) |
| Chloroquine-Sensitive (e.g., 3D7) | Enter experimental data | Enter experimental data |
| Chloroquine-Resistant (e.g., Dd2) | Enter experimental data | Enter experimental data |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Reversal of Chloroquine Resistance by this compound in Chloroquine-Resistant P. falciparum
| This compound Concentration (nM) | Chloroquine IC₅₀ (nM) | Fold-Reversal of Resistance |
| 0 (Control) | Enter experimental data | 1.0 |
| Concentration 1 | Enter experimental data | Calculate |
| Concentration 2 | Enter experimental data | Calculate |
| Concentration 3 | Enter experimental data | Calculate |
Fold-Reversal of Resistance is calculated as the IC₅₀ of chloroquine alone divided by the IC₅₀ of chloroquine in the presence of this compound.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
Objective: To maintain a continuous culture of asexual stages of P. falciparum for use in drug susceptibility and chloroquine accumulation assays.
Materials:
-
P. falciparum strains (chloroquine-sensitive and -resistant)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, and sodium bicarbonate
-
Human serum (A+) or Albumax II
-
Gentamicin
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Sterile culture flasks or plates
Protocol:
-
Prepare the complete culture medium by supplementing RPMI-1640 with 10% human serum or 0.5% Albumax II and 10 µg/mL gentamicin.
-
Wash human erythrocytes three times with incomplete RPMI-1640 medium.
-
Initiate the culture by adding parasitized erythrocytes to fresh erythrocytes to achieve the desired hematocrit (typically 2-5%) and parasitemia (typically 0.5-1%).
-
Place the culture flasks or plates in the incubator at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Monitor the parasite growth daily by preparing Giemsa-stained thin blood smears and examining them under a microscope.
-
Maintain the culture by changing the medium daily and adding fresh erythrocytes as the parasitemia increases.
In Vitro Drug Susceptibility Assay (IC₅₀ Determination)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of chloroquine, this compound, and their combination against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Chloroquine diphosphate and this compound stock solutions (in an appropriate solvent, e.g., DMSO or water)
-
96-well microtiter plates
-
Complete culture medium
-
SYBR Green I nucleic acid stain or [³H]-hypoxanthine for assessing parasite growth
-
Fluorescence plate reader or liquid scintillation counter
Protocol:
-
Prepare serial dilutions of chloroquine and this compound in complete culture medium in a 96-well plate. For combination assays, add a fixed concentration of this compound to wells with serially diluted chloroquine.
-
Add the synchronized ring-stage parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well. Include drug-free wells as a control for normal parasite growth and wells with uninfected erythrocytes as a background control.
-
Incubate the plates for 48-72 hours under the standard culture conditions.
-
After incubation, assess parasite growth. If using SYBR Green I, lyse the cells and add the dye. Measure fluorescence using a plate reader. If using [³H]-hypoxanthine, add the radiolabel during the last 24 hours of incubation, harvest the cells, and measure radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Chloroquine Accumulation Assay
Objective: To measure the effect of this compound on the accumulation of radiolabeled chloroquine in parasitized erythrocytes.
Materials:
-
Synchronized trophozoite-stage P. falciparum culture
-
[³H]-Chloroquine
-
This compound
-
Washing buffer (e.g., RPMI-1640)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Protocol:
-
Prepare a suspension of trophozoite-infected erythrocytes (at approximately 5% parasitemia) in the culture medium.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add this compound at the desired concentration to the experimental tubes and an equivalent volume of solvent to the control tubes. Incubate for 10-15 minutes at 37°C.
-
Add [³H]-chloroquine to all tubes to a final concentration of 10-50 nM.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C, with occasional mixing.
-
To stop the accumulation, pellet the cells by centrifugation at a low speed.
-
Rapidly wash the cell pellet three times with ice-cold washing buffer to remove extracellular [³H]-chloroquine.
-
Lyse the final cell pellet and transfer the contents to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Determine the amount of chloroquine accumulated and compare the results between this compound-treated and control samples.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for chloroquine resistance and its reversal, as well as the experimental workflow for assessing the activity of this compound.
Caption: Proposed mechanism of chloroquine resistance and its reversal by this compound.
Caption: Experimental workflow for in vitro drug susceptibility testing.
Caption: Experimental workflow for the chloroquine accumulation assay.
References
Application Notes and Protocols for Electrophysiology Studies with Fantofarone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting electrophysiology studies with Fantofarone, a potent L-type calcium channel antagonist. The information is intended to assist researchers in designing and executing experiments to investigate the effects of this compound on cellular electrophysiology, particularly in cardiac and neuronal cells.
Introduction to this compound
This compound (also known as SR33557) is a novel calcium channel blocker that exhibits high affinity and specificity for L-type calcium channels (Cav1.x).[1] Structurally distinct from other classes of calcium channel antagonists like dihydropyridines, phenylalkylamines, and benzothiazepines, this compound offers a unique pharmacological profile. Its primary mechanism of action involves the inhibition of calcium influx through L-type calcium channels, leading to significant effects on cardiovascular and neuronal function.[1][2]
Mechanism of Action
This compound exerts its physiological effects by binding to the α1 subunit of the L-type calcium channel. This binding event allosterically modulates the channel's function, leading to a reduction in the inward calcium current during membrane depolarization. This blockade of calcium entry has several key downstream consequences:
-
In Cardiac Myocytes: Reduced calcium influx during the plateau phase of the cardiac action potential leads to a decrease in cardiac contractility.[3][4] It also affects the sinoatrial (SA) node, where it can decrease the heart rate.[2][5]
-
In Vascular Smooth Muscle Cells: Inhibition of calcium entry into vascular smooth muscle cells results in vasodilation and a subsequent reduction in blood pressure.[1]
-
In Neurons: By blocking L-type calcium channels in neurons, this compound can modulate neurotransmitter release and neuronal excitability.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound on various ion channels as determined by electrophysiological studies.
Table 1: Inhibitory Concentration (IC50) of this compound on L-type Ca2+ Channels
| Cell Type | Holding Potential | IC50 | Reference |
| Rat Ventricular Myocytes | Not specified | 0.022 µM | [6] |
| Mouse Cardiac Cells | -40 mV | 1.4 nM | [7] |
| Mouse Cardiac Cells | -80 mV | 0.15 µM | [7] |
| Chick Dorsal Root Ganglion Neurons | -80 mV | 0.35 µM | [6] |
Table 2: Inhibitory Concentration (IC50) of this compound on Other Voltage-Gated Ca2+ Channels
| Channel Type | Cell Type | IC50 | Reference |
| N-type | Chick Dorsal Root Ganglion Neurons | ~5 µM | [6] |
| P-type | Rat Cerebellar Purkinje Neurons | ~5 µM | [6] |
| T-type | Chick Dorsal Root Ganglion Neurons | No significant effect | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement
This protocol outlines the methodology for recording L-type calcium currents in isolated cardiomyocytes or neurons and assessing the inhibitory effect of this compound.
4.1.1. Materials
-
Cells: Freshly isolated cardiomyocytes or cultured neuronal cells (e.g., dorsal root ganglion neurons).
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
4.1.2. Procedure
-
Cell Preparation: Isolate or culture cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a holding potential of -80 mV.
-
To inactivate sodium and T-type calcium channels, apply a prepulse to -40 mV for 500 ms.
-
Elicit L-type calcium currents by applying a depolarizing test pulse to 0 mV for 200 ms.
-
Repeat this protocol at a frequency of 0.1 Hz to monitor the current amplitude.
-
-
This compound Application:
-
After obtaining a stable baseline recording of the L-type calcium current, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and for the current to reach a new steady-state level.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound in a Cardiomyocyte
Caption: this compound's mechanism in cardiomyocytes.
Experimental Workflow for this compound Electrophysiology
Caption: Workflow for patch-clamp analysis of this compound.
This compound's Effect on Vascular Smooth Muscle Contraction
References
- 1. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 5. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]
- 6. google.com [google.com]
- 7. L-type calcium channel modulates mechanosensitivity of the cardiomyocyte cell line H9c2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone: Application Notes and Protocols for Preclinical Research in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fantofarone (also known as SR 33557) is a potent L-type calcium channel antagonist. Its mechanism of action involves the selective blockade of these channels, which play a crucial role in various physiological processes, including cardiovascular function and neuronal signaling. This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse models, based on available preclinical data.
Data Presentation
Table 1: this compound and Related Compound Dosage Information in Animal Models
| Compound | Animal Model | Route of Administration | Dosage | Vehicle | Source |
| SR 47436 (related compound) | Mouse | Oral (gavage) | 50 mg/kg (maximal nonlethal dose) | 10% aqueous solution of gum arabic | FDA Documents |
| This compound | Rabbit | Intravenous | 50 µg/kg | Not specified | Biochemical Pharmacology, 1998 |
| This compound | Mouse | Intraperitoneal | Not available in reviewed literature | Recommended: See Protocol 3 | N/A |
Table 2: Recommended Vehicle Formulations for In Vivo Mouse Studies
| Vehicle Composition | Route of Administration | Resulting Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral, Intraperitoneal | ≥ 2.5 mg/mL | MedchemExpress |
| 10% aqueous solution of gum arabic | Oral (gavage) | Sufficient for 50 mg/kg suspension | FDA Documents |
Signaling Pathway
This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (L-VGCCs). The influx of calcium through these channels is a critical step in various signaling cascades. In neurons, for instance, L-VGCC activation can lead to the activation of downstream effectors that regulate gene expression related to neuronal plasticity and survival.
Caption: L-type calcium channel downstream signaling pathway.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Mice
This protocol is adapted from general gavage procedures and a formulation used for a related compound.
Materials:
-
This compound
-
Vehicle: 10% aqueous solution of gum arabic or the vehicle described in Table 2.
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
For a 10% gum arabic solution, dissolve 1 g of gum arabic in 10 mL of sterile water.
-
Suspend the calculated amount of this compound in the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, the concentration would be 5 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume to be administered.
-
Properly restrain the mouse to immobilize the head and body.
-
Gently insert the gavage needle over the tongue and into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
-
Post-administration Monitoring:
-
Observe the mouse for any signs of distress, such as difficulty breathing or lethargy, for at least one hour post-administration.
-
Protocol 2: Intravenous Administration in Mice (Reference from Rabbit Study)
This is a reference protocol based on a study in rabbits and should be adapted with caution for mice, starting with much lower doses.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles (e.g., 27-30 gauge)
-
Mouse restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Warm the tail of the mouse to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
-
Post-administration Monitoring:
-
Monitor the mouse for any immediate adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
As a specific IP dose for this compound in mice is not available, a dose-finding study is recommended. This protocol provides a general procedure.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle as described in Table 2.
-
Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is clear.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the injection volume.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution.
-
-
Post-administration Monitoring:
-
Observe the mouse for any signs of pain or distress at the injection site.
-
Experimental Workflow Example
The following diagram illustrates a hypothetical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of cerebral ischemia.
Caption: Example experimental workflow for a neuroprotection study.
Fantofarone: Comprehensive Guidelines for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Fantofarone stock solutions, ensuring optimal stability and performance in research and development applications. This compound is a potent and selective L-type voltage-gated calcium channel inhibitor, crucial for studies in cardiovascular research and other calcium signaling-dependent processes.[1][2][3][4]
Chemical and Physical Properties
This compound, also known as SR 33557, is a calcium channel antagonist belonging to the sulfone indolizine class.[5] Its unique structure distinguishes it from other calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[2]
| Property | Value | Reference |
| Synonyms | SR 33557 | [1][6] |
| CAS Number | 114432-13-2 | [1][6][7][8] |
| Molecular Formula | C31H38N2O5S | [1][6][7] |
| Molecular Weight | 550.71 g/mol | [8][9][10] |
| Appearance | Crystalline solid | [1][6] |
| Purity | ≥98% | [1][6] |
| Melting Point | 82-83°C | [11] |
| UV/Vis (λmax) | 233, 304 nm | [1][6] |
Solubility and Stock Solution Preparation
The solubility of this compound is critical for the preparation of accurate and effective stock solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6]
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mg/mL (~18.16 mM) | [1][6] |
| 100 mg/mL (181.58 mM) with ultrasound | [8] | |
| DMF | 10 mg/mL (~18.16 mM) | [1] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
(Optional) Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based applications.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.507 mg of this compound (Molecular Weight = 550.71 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM solution, if you weighed 5.507 mg, add 1 mL of DMSO. To aid dissolution, vortex the solution thoroughly. If precipitation occurs, gentle warming or sonication can be applied.[8] It is crucial to use high-purity, anhydrous DMSO as its hygroscopic nature can affect solubility.[8]
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.
Protocol 2: Preparation of Solutions for in vivo Use
For animal studies, specific solvent systems are required to ensure biocompatibility. Below are two established protocols.[8] It is recommended to prepare these solutions fresh on the day of use.[8]
Protocol 2A: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. The final concentration will be 2.5 mg/mL.[8]
Protocol 2B: DMSO/Corn Oil Formulation
-
Prepare a concentrated stock solution of this compound in DMSO.
-
To a suitable volume of corn oil, add the DMSO stock solution to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL solution, add 10% by volume of a 25 mg/mL DMSO stock to 90% corn oil.[8]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1][6] |
| 4°C | 2 years | [8] | |
| In DMSO | -80°C | 6 months to 2 years | [7][8] |
| -20°C | 1 year | [8] | |
| 4°C | 2 weeks | [7] |
To prevent degradation, protect solutions from light and avoid repeated freeze-thaw cycles.[8] For long-term storage, aliquoting the stock solution and storing at -80°C is highly recommended.[7][8]
Mechanism of Action: L-Type Calcium Channel Inhibition
This compound is a highly potent antagonist of L-type voltage-gated calcium channels.[1][8] These channels are critical for calcium influx into cells, which triggers a variety of physiological processes, including muscle contraction, hormone secretion, and gene transcription. By blocking these channels, this compound inhibits calcium entry, leading to vasodilation and a negative chronotropic effect on the heart.[3][5] Its site of action is distinct from other major classes of calcium channel blockers.[2][4]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits L-type Ca²⁺ channels.
The following diagram illustrates a typical experimental workflow for preparing and using a this compound stock solution.
Caption: this compound stock preparation and use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | C31H38N2O5S | CID 119349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 114432-13-2 [amp.chemicalbook.com]
Fantofarone: Application Notes and Protocols for Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fantofarone (also known as SR33557) is a potent L-type calcium channel antagonist belonging to the indolizine sulfone class, structurally distinct from classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[1][2] It exerts its effects by binding to the alpha 1 subunit of the L-type Ca2+ channel, leading to a blockade of calcium influx into cells.[1][3] This mechanism of action makes this compound a valuable tool for investigating physiological processes dependent on L-type calcium channels, particularly in smooth muscle and cardiac preparations. This compound has demonstrated potent peripheral and coronary vasodilator effects, indicating its significant activity on vascular smooth muscle.[2]
These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to characterize its effects on various smooth muscle tissues.
Mechanism of Action: L-type Calcium Channel Blockade
This compound selectively inhibits the L-type voltage-gated calcium channels. In smooth muscle, the influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of contraction. By blocking these channels, this compound reduces the intracellular calcium concentration available for binding to calmodulin, thereby preventing the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction.
Caption: Signaling pathway of this compound's inhibitory effect on smooth muscle contraction.
Data Presentation
The following tables summarize the available quantitative data for this compound's activity. Note the absence of specific data for isolated aorta, trachea, and ileum, necessitating empirical determination of optimal concentration ranges in these tissues.
Table 1: Potency of this compound on L-type Calcium Channels
| Cell Type | Condition | Parameter | Value | Reference |
| Mouse Cardiac Cells | Depolarized (-40 mV) | EC50 | 1.4 nM | [1] |
| Mouse Cardiac Cells | Polarized (-80 mV) | EC50 | 0.15 µM | [1] |
| Chick Dorsal Root Ganglion Neurons | Holding Potential -80 mV | IC50 | 0.35 µM | [3] |
Table 2: Comparative IC50 Values of L-type Calcium Channel Blockers on Guinea Pig Tracheal Smooth Muscle (Pre-contracted with Carbachol)
| Compound | IC50 (µM) |
| Nifedipine | 17.5 |
| Diltiazem | 24.8 |
| This compound | Data not available |
This table provides context from other L-type calcium channel blockers, suggesting a potential starting concentration range for this compound in tracheal preparations.
Experimental Protocols
The following are generalized protocols that can be adapted for specific laboratory conditions and equipment. It is recommended to perform initial concentration-response curves to determine the optimal concentration range for this compound in the tissue of interest.
References
- 1. Effects of three different L-type Ca2+ entry blockers on airway constriction induced by muscarinic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating Ischemia-Reperfusion Injury with Fantofarone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This complex injury cascade is a significant concern in clinical scenarios such as myocardial infarction, stroke, and organ transplantation. A key player in the pathophysiology of I/R injury is the dysregulation of intracellular calcium homeostasis, leading to calcium overload and subsequent activation of deleterious enzymatic pathways, mitochondrial dysfunction, and cell death.[1][2][3]
Fantofarone (also known as SR33557) is a potent L-type calcium channel blocker, belonging to the indolizine class of compounds.[4][5] By inhibiting the influx of calcium through L-type channels, this compound has demonstrated significant protective effects against ischemia-reperfusion injury in preclinical models.[6][7] These application notes provide a comprehensive overview of the use of this compound in I/R injury research, including its mechanism of action, detailed experimental protocols, and a summary of its observed effects.
Mechanism of Action of this compound in Ischemia-Reperfusion Injury
The primary mechanism by which this compound confers protection against I/R injury is through the blockade of L-type calcium channels.[4][8] During ischemia, cellular ATP depletion leads to the failure of ion pumps, resulting in an increase in intracellular sodium. This, in turn, reverses the function of the sodium-calcium exchanger, leading to an influx of calcium. Upon reperfusion, the sudden reintroduction of oxygen exacerbates this calcium overload.[2][3]
This compound, by blocking the L-type calcium channels, directly mitigates this surge in intracellular calcium. This action helps to:
-
Reduce Mitochondrial Calcium Overload: Excessive mitochondrial calcium uptake is a critical step in I/R injury, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and initiation of apoptotic and necrotic cell death pathways.[2][9]
-
Preserve Cellular Energy Stores: By preventing calcium-dependent hyperactivation of ATP-consuming enzymes, this compound helps to conserve cellular ATP levels, which are crucial for cell survival and recovery.[7]
-
Attenuate Contractile Dysfunction: In the heart, calcium overload contributes to hypercontracture and impaired relaxation, leading to arrhythmias and reduced cardiac output. This compound's modulation of calcium influx helps to preserve normal cardiac function.[6]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on ischemia-reperfusion injury.
Table 1: Electrophysiological and Binding Properties of this compound
| Parameter | Value | Cell Type/Tissue | Reference |
| EC50 for L-type Ca2+ channel block (depolarized) | 1.4 nM | Mouse cardiac cells | [4] |
| EC50 for L-type Ca2+ channel block (polarized) | 0.15 µM | Mouse cardiac cells | [4] |
Table 2: Effects of this compound on Cardiac Function Following Ischemia-Reperfusion in Isolated Rat Hearts
| Treatment Group | Aortic Output (% recovery) | dP/dtmax (% recovery) | Peak Systolic Pressure (% recovery) | Reference |
| Control (I/R) | ~20% | ~30% | ~40% | [6] |
| This compound (1 nM) | No significant increase | No significant increase | No significant increase | [6] |
| This compound (10 nM) | Substantially increased | Substantially increased | Substantially increased | [6] |
Table 3: Metabolic and Functional Recovery with this compound Treatment in Perfused Rat Hearts
| Parameter | Control (I/R) | This compound (1 µM) | Reference |
| Left Ventricular Pressure Recovery | Low | 70-80% | [7] |
| Rate Pressure Product Recovery | Low | 70-80% | [7] |
| ATP Content Recovery | Low | 55% | [7] |
| End Diastolic Pressure | High | < 10 mm Hg | [7] |
Experimental Protocols
Protocol 1: Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury
This protocol describes the use of an ex vivo Langendorff-perfused heart model to assess the cardioprotective effects of this compound against global ischemia-reperfusion injury.[8][10][11][12][13]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose, 2.5 mM CaCl2), gassed with 95% O2 / 5% CO2
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic. Administer heparin (1000 IU/kg, i.p.) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KH buffer.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion Initiation: Immediately begin retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor heart rate and left ventricular pressure.
-
This compound Administration (Pre-treatment): For the treatment group, switch to a perfusion buffer containing the desired concentration of this compound (e.g., 10 nM) and perfuse for 20 minutes prior to ischemia. The control group will continue to receive standard KH buffer.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with either standard KH buffer (control) or this compound-containing buffer (treatment) for a reperfusion period (e.g., 60-120 minutes).
-
Functional Assessment: Continuously record left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (±dP/dtmax) throughout the experiment.[14][15][16][17][18]
-
Data Analysis: Express post-ischemic functional recovery as a percentage of the pre-ischemic baseline values.
Protocol 2: Measurement of Myocardial Infarct Size using TTC Staining
This protocol details the procedure for quantifying the extent of myocardial infarction following ischemia-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[19][20][21][22][23]
Materials:
-
1% TTC solution in phosphate buffer (pH 7.4)
-
10% neutral buffered formalin
-
Heart slicing apparatus or a sharp blade
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Heart Preparation: At the end of the reperfusion period from Protocol 1, remove the heart from the Langendorff apparatus.
-
Freezing: Briefly freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.
-
Slicing: Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).
-
TTC Incubation: Immerse the slices in 1% TTC solution at 37°C for 15-20 minutes. The viable, non-infarcted tissue will stain red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue will remain pale white.
-
Fixation: Transfer the stained slices to 10% formalin for at least 24 hours to enhance the contrast between the stained and unstained areas.
-
Imaging: Acquire high-resolution digital images of both sides of each heart slice.
-
Image Analysis:
-
Using image analysis software, trace the total area of the left ventricle and the area of the infarct (pale region) for each slice.
-
Calculate the infarct area as a percentage of the total ventricular area for each slice.
-
The total infarct size is expressed as the average percentage of the infarcted area across all slices.
-
Protocol 3: Quantification of Myocardial ATP Levels
This protocol outlines a method to measure ATP content in myocardial tissue, a key indicator of metabolic recovery following ischemia-reperfusion.[24][25][26][27][28]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
-
Centrifuge
Procedure:
-
Tissue Collection: At the end of the experiment (e.g., after reperfusion), rapidly freeze a sample of the ventricular tissue in liquid nitrogen.
-
Tissue Homogenization: Pulverize the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Acid Extraction: Homogenize the powdered tissue in ice-cold PCA (e.g., 0.6 M).
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant and neutralize it with KOH. The formation of a precipitate (potassium perchlorate) will occur.
-
Second Centrifugation: Centrifuge the neutralized sample again to pellet the precipitate.
-
ATP Measurement: Use the resulting supernatant for the ATP assay. Follow the manufacturer's instructions for the specific ATP assay kit being used. This typically involves mixing the sample with a luciferase-luciferin reagent and measuring the resulting bioluminescence in a luminometer.
-
Data Normalization: Express the ATP concentration relative to the initial weight of the tissue sample.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in I/R injury.
Caption: Workflow for I/R injury studies.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of calcium dysregulation in ischemia-reperfusion injury. Its potent and specific L-type calcium channel blocking activity provides a targeted approach to mitigate the downstream consequences of calcium overload. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate the intricate mechanisms of I/R injury. These studies are crucial for the development of novel therapeutic strategies aimed at protecting tissues from the damaging effects of ischemia and reperfusion.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms Underlying Acute Protection from Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents [frontiersin.org]
- 4. Role of β-Adrenoceptors and L-Type Ca(2+)-Channels in the Mechanism of Reperfusion-Induced Heart Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Calcium Handling Mechanisms in Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The significance of calcium ions in cerebral ischemia-reperfusion injury: mechanisms and intervention strategies [frontiersin.org]
- 7. Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial calcium in cardiac ischemia/reperfusion injury and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart ischemia reperfusion model for myocardial infarction [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of an acute dP/dt hemodynamic measurement protocol to isolate cardiac effect of pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdleycom.com [cdleycom.com]
- 16. Performance comparison of ventricular and arterial dP/dtmax for assessing left ventricular systolic function during different experimental loading and contractile conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dP/dt(max)--a measure of 'baroinometry' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Continual measurement of arterial dP/dtmax enables minimally invasive monitoring of left ventricular contractility in patients with acute heart failure | springermedizin.de [springermedizin.de]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Commitment to Privacy - Virginia Commonwealth University [medschool.vcu.edu]
- 23. scielo.br [scielo.br]
- 24. pubcompare.ai [pubcompare.ai]
- 25. researchgate.net [researchgate.net]
- 26. Development of a point-of-contact technique to measure adenosine triphosphate: A quality improvement study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cardiomyocyte ATP Production, Metabolic Flexibility, and Survival Require Calcium Flux through Cardiac Ryanodine Receptors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. life-science-alliance.org [life-science-alliance.org]
Fantofarone as a pharmacological tool in neuroscience research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fantofarone, also known as SR33557, is a potent, voltage-dependent antagonist of L-type calcium channels (L-type Ca2+ channels).[1] As a member of the indolizine sulfone class, it is structurally distinct from other classical calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines.[2] this compound binds to the alpha 1 subunit of the L-type Ca2+ channel, exhibiting a high affinity and voltage-dependent mechanism of action.[2][3] Its ability to modulate calcium influx into neurons makes it a valuable pharmacological tool for investigating a wide range of neurological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in neuroscience research.
Pharmacological Profile
This compound is a selective blocker of L-type calcium channels, with significantly less activity at other voltage-gated calcium channels such as N-type, P-type, and T-type channels.[1] Its blocking action is highly dependent on the membrane potential, with increased potency in depolarized conditions.[3] This property allows for the targeted investigation of cellular processes that involve prolonged or elevated states of neuronal depolarization.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity from published studies.
Table 1: In Vitro Efficacy of this compound on L-type Ca2+ Channels
| Preparation | Holding Potential | EC50 / IC50 | Reference |
| Mouse Cardiac Cells | -40 mV | 1.4 nM (EC50) | [3] |
| Mouse Cardiac Cells | -80 mV | 0.15 µM (EC50) | [3] |
| Chick Dorsal Root Ganglion Neurons | -80 mV | 0.35 µM (IC50) | [1] |
Table 2: Selectivity Profile of this compound
| Channel Type | Preparation | IC50 | Reference |
| L-type | Chick Dorsal Root Ganglion Neurons | 0.35 µM | [1] |
| N-type | Chick Dorsal Root Ganglion Neurons | ~ 5 µM | [1] |
| P-type | Rat Cerebellar Purkinje Neurons | ~ 5 µM | [1] |
| T-type | Chick Dorsal Root Ganglion Neurons | No significant effect | [1] |
Table 3: Pharmacokinetic Parameters of this compound's Active Metabolite (SR 33671) in Healthy Volunteers (Single Oral Dose)
| Dose | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) | Terminal Half-life (h) | Reference |
| 100 mg | 16 ± 10 | 157.50 ± 89.13 | ~ 4 | [4] |
| 300 mg | 63 ± 11 | 535.50 ± 135.11 | ~ 4 | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound blocks L-type Ca2+ channels, inhibiting calcium influx.
Investigating this compound's Effect on Neurotransmitter Release
Workflow for studying this compound's effect on neurotransmitter release.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess the Effect of this compound on L-type Ca2+ Currents in Cultured Neurons
Objective: To characterize the inhibitory effect of this compound on voltage-gated L-type calcium currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
-
To elicit L-type Ca2+ currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms).
-
Record baseline Ca2+ currents.
-
Prepare a working solution of this compound in the external solution at the desired final concentration (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Perfuse the recording chamber with the this compound-containing external solution for 5-10 minutes to allow for drug equilibration.
-
Repeat the voltage-step protocol to record Ca2+ currents in the presence of this compound.
-
To assess the voltage-dependency of the block, repeat steps 7-10 at a more depolarized holding potential (e.g., -40 mV).
-
Data Analysis: Measure the peak inward current at each voltage step before and after this compound application. Construct current-voltage (I-V) curves. Calculate the percentage of inhibition at each concentration to determine the IC50 value.
Protocol 2: In Vivo Microdialysis to Measure the Effect of this compound on Dopamine and Serotonin Release in the Rodent Brain
Objective: To investigate the in vivo effect of local this compound administration on extracellular levels of dopamine, serotonin, and their metabolites in a specific brain region (e.g., striatum or prefrontal cortex).
Materials:
-
Adult male rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump and liquid swivel
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4
-
This compound stock solution
-
HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis
-
Perchloric acid
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.
-
Prepare aCSF containing this compound at the desired concentration for reverse dialysis.
-
Switch the perfusion solution to the this compound-containing aCSF.
-
Continue collecting dialysate samples for the duration of the drug perfusion (e.g., 60-120 minutes).
-
At the end of the collection, add a small volume of perchloric acid to each sample to precipitate proteins and prevent monoamine degradation.
-
Analyze the dialysate samples for dopamine, serotonin, DOPAC, and 5-HIAA content using HPLC-ECD.[5]
-
Data Analysis: Quantify the concentration of each analyte in the dialysate samples. Express the post-drug levels as a percentage of the baseline levels. Perform statistical analysis to determine the significance of any changes.
Potential Applications in Neuroscience Research
-
Modulation of Neurotransmitter Release: Given the role of L-type calcium channels in neurotransmitter release, this compound can be used to investigate the contribution of these channels to the release of various neurotransmitters, including dopamine, serotonin, glutamate, and GABA.[6][7][8] While direct studies on this compound are lacking, research on other L-type calcium channel blockers suggests complex effects on dopamine release, which can be either inhibitory or, under certain conditions like dopamine receptor activation, facilitatory.[9][10] The impact on serotonin release is less clear, with some studies suggesting a role for L-type channels in depolarization-induced serotonin release.[8]
-
Synaptic Plasticity: L-type calcium channels are known to be involved in the induction of certain forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). This compound can be a useful tool to dissect the specific contribution of these channels to synaptic plasticity in different brain regions and under various experimental conditions.
-
Neuronal Excitability and Firing Patterns: By blocking a component of the inward calcium current, this compound can be used to study the role of L-type calcium channels in shaping neuronal firing patterns, including burst firing in dopaminergic neurons.[2]
-
Investigation of Pathophysiological Mechanisms: Dysregulation of calcium homeostasis is implicated in numerous neurological and psychiatric disorders. This compound can be employed in animal models of these disorders to explore the therapeutic potential of L-type calcium channel blockade.
This compound is a potent and selective L-type calcium channel blocker with well-defined electrophysiological properties. Its voltage-dependent nature makes it a nuanced tool for probing the role of L-type calcium channels in neuronal function. The provided protocols offer a starting point for researchers to utilize this compound in their investigations into neurotransmission, synaptic plasticity, and the pathophysiology of brain disorders. Further research is warranted to fully elucidate its effects on specific neurotransmitter systems and its potential in in vivo behavioral paradigms.
References
- 1. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-type calcium channel regulation of dopamine activity in the ventral tegmental area to nucleus accumbens pathway: implications for substance use, mood disorders and co-morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 6. Calcium currents regulate dopamine autoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of striatal dopamine release by the L-type calcium channel inhibitor isradipine co-varies with risk factors for Parkinson's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel subtypes controlling serotonin release from human small cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-type Ca2+ channel blockers promote Ca2+ accumulation when dopamine receptors are activated in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-type Ca2+ channel blockers promote Ca2+ accumulation when dopamine receptors are activated in striatal neurons. [vivo.weill.cornell.edu]
Application Notes and Protocols for High-Throughput Screening with Fantofarone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fantofarone, a potent L-type calcium channel antagonist, and detail a high-throughput screening (HTS) protocol for the identification of novel L-type calcium channel modulators.
Introduction to this compound
This compound (also known as SR33557) is a voltage-dependent antagonist of L-type calcium channels.[1] It exhibits a unique binding site on the alpha 1 subunit of the channel, distinct from other classes of calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines.[1] Its primary mechanism of action involves blocking the influx of calcium ions into cells, which plays a critical role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has demonstrated therapeutic potential in cardiovascular conditions, including angina pectoris and vasospasm.[2][3]
Mechanism of Action: L-Type Calcium Channel Blockade
L-type calcium channels are voltage-gated ion channels that are crucial for excitation-contraction coupling in cardiac and smooth muscle, as well as for other calcium-dependent signaling pathways. This compound's inhibitory effect is more pronounced at depolarized membrane potentials, a characteristic feature of its voltage-dependent antagonism.[1] By binding to the channel, this compound stabilizes its closed or inactivated state, thereby reducing the probability of channel opening in response to membrane depolarization. This leads to a decrease in intracellular calcium concentration and subsequent downstream effects.
Caption: Signaling pathway of this compound's antagonism of L-type calcium channels.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | Mouse cardiac cells | Depolarized (-40 mV) | 1.4 nM | [1] |
| EC50 | Mouse cardiac cells | Polarized (-80 mV) | 0.15 µM | [1] |
| IC50 | Chick dorsal root ganglion neurons (L-type channel) | -80 mV | 0.35 µM | |
| IC50 | Chick dorsal root ganglion neurons (N- and P-type channels) | -80 mV | ~5 µM |
Table 2: Pharmacokinetic Parameters of this compound's Active Metabolite (SR 33671) in Healthy Volunteers
| Dose | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Terminal Half-life (h) | Reference |
| 100 mg | 16 ± 10 | 157.50 ± 89.13 | ~4 | [4][5] |
| 300 mg | 63 ± 11 | 535.50 ± 135.11 | ~4 | [4][5] |
High-Throughput Screening Protocol for L-Type Calcium Channel Blockers
This protocol describes a fluorescence-based calcium influx assay in a 384-well format, suitable for identifying novel L-type calcium channel blockers using this compound as a reference compound.
I. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human L-type calcium channel α1c subunit (Cav1.2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (or similar calcium indicator).
-
Pluronic F-127: To aid in dye loading.
-
Depolarization Solution: Assay Buffer containing a high concentration of KCl (e.g., 90 mM) to induce channel opening.
-
This compound: Positive control.
-
DMSO: Vehicle for compound dilution.
-
384-well black, clear-bottom microplates.
II. Experimental Workflow
Caption: High-throughput screening workflow for L-type calcium channel blockers.
III. Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HEK293-Cav1.2 cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 384-well black, clear-bottom plates at a density of 20,000-30,000 cells per well in 50 µL of culture medium.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 1-2 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Gently remove the culture medium from the cell plates.
-
Add 25 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in Assay Buffer. The final DMSO concentration should not exceed 0.5%.
-
Add 25 µL of the compound solutions to the respective wells. Include vehicle controls (DMSO in Assay Buffer).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement (FLIPR):
-
Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the depolarization solution (high KCl) to all wells simultaneously using the instrument's integrated liquid handling system.
-
Immediately begin measuring the change in fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of this compound (0% activity).
-
Plot the concentration-response curves for hit compounds and calculate their IC50 values.
-
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays for L-type calcium channel blockers. The provided protocol offers a robust and scalable method for identifying and characterizing novel modulators of this important drug target, facilitating the discovery of new therapeutics for a range of cardiovascular and neurological disorders.
References
- 1. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 2. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
Fantofarone's Cardioprotective Potential: Application Notes and Protocols for Preclinical Research
For Immediate Distribution
[City, State] – [Date] – These application notes provide a comprehensive overview of the pharmacological effects of Fantofarone (SR33557) on cardiac myocytes, tailored for researchers, scientists, and drug development professionals. This document details the mechanism of action, key quantitative data, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this novel calcium channel antagonist.
Introduction
This compound is a potent L-type calcium channel blocker belonging to the indolizine class of compounds. It exhibits a distinct binding site on the α1 subunit of the L-type Ca2+ channel, differentiating it from classical calcium channel antagonists such as dihydropyridines, phenylalkylamines, and benzothiazepines.[1] this compound's primary cardiac action is centered on the sinus node, and it also functions as a powerful peripheral and coronary vasodilator.[2] These characteristics suggest its potential utility in the management of cardiovascular conditions such as chronic stable angina pectoris and myocardial ischemia.
Mechanism of Action
This compound selectively blocks L-type calcium channels in cardiac myocytes, thereby inhibiting the influx of calcium ions during membrane depolarization. This action is voltage-dependent, with the drug demonstrating higher potency in depolarized conditions.[1] By reducing intracellular calcium concentration, this compound modulates several key cellular processes, including excitation-contraction coupling and downstream signaling pathways implicated in cardiac hypertrophy and apoptosis.
The signaling cascade initiated by L-type calcium channel activation in cardiac myocytes involves calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to muscle contraction. Furthermore, localized calcium signals can activate downstream effectors such as Calmodulin (CaM), which in turn can activate Calcineurin and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These pathways are pivotal in regulating gene expression related to cardiac remodeling. This compound's blockade of the initial calcium influx is therefore expected to attenuate these downstream signaling events.
Caption: Signaling pathway of this compound in cardiac myocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on cardiac myocytes and related cardiovascular parameters.
Table 1: Electrophysiological Effects of this compound on L-type Ca2+ Channels in Mouse Cardiac Cells [1]
| Parameter | Holding Potential | This compound EC50 |
| L-type Ca2+ Channel Block | -40 mV (Depolarized) | 1.4 nM |
| L-type Ca2+ Channel Block | -80 mV (Polarized) | 0.15 µM |
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs [3]
| Dose | Change in Stroke Volume | Change in Total Peripheral Resistance | Effect on Heart Rate |
| 50 µg/kg, i.v. | +40% | -40% | Not significantly altered |
| 100 µg/kg, i.v. (in stellectomized dogs) | Greatly limited increase | - | Decreased from 122 ± 9 to 67 ± 10 beats/min |
Table 3: Effects of this compound on Isolated Perfused Rat Hearts [4]
| Concentration | Effect on Coronary Flow (Langendorff) | Effect on Peak Systolic Pressure (Working Heart) |
| 100 nM | +25% | - |
| 1000 nM (1 µM) | +25% | ~40% reduction |
| 10 nM (in ischemia-reperfusion) | - | Substantial increase in recovery |
Experimental Protocols
Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement
This protocol is designed to measure the effect of this compound on L-type calcium currents (ICa,L) in isolated cardiac myocytes using the whole-cell patch-clamp technique.
References
- 1. Inhibition of L-type voltage dependent calcium channels causes impairment of long-term potentiation in the hippocampal CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CaMKII negatively regulates calcineurin-NFAT signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SR 33557): effect on post-ischaemic functional recovery in perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fantofarone in Angina Pectoris Research
These application notes provide a comprehensive overview of Fantofarone (also known as SR 33557), a novel calcium channel antagonist, and its investigation for the treatment of angina pectoris. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical application of this compound.
Introduction and Mechanism of Action
This compound is a calcium channel antagonist belonging to the sulfone indolizine class, structurally distinct from other established classes of calcium channel blockers.[1] Its primary therapeutic action in angina pectoris stems from its effects on cardiac and vascular smooth muscle.
Mechanism of Action:
-
Primary Target: this compound selectively binds to the alpha 1 subunit of the L-type Ca2+ channel.[2] This binding site is distinct from those of classical calcium channel antagonists like dihydropyridines, phenylalkylamines, and benzothiazepines.[2][3]
-
Cardiac Effects: The principal cardiac action of this compound is on the sinoatrial (SA) node, leading to a reduction in heart rate (negative chronotropic effect).[1] Unlike some other vasodilators, it typically does not cause a reflex increase in heart rate.[4] It also reduces myocardial oxygen consumption, particularly during periods of elevated heart rate.[5]
-
Vascular Effects: this compound is a potent peripheral and coronary vasodilator, which reduces total peripheral resistance.[1][4] This vasodilation increases coronary blood flow, further helping to alleviate myocardial ischemia.[5]
-
Channel Selectivity: In cardiac cells, this compound demonstrates selectivity by blocking L-type calcium channels without affecting T-type channels.[2] This action is voltage-dependent.[2]
The dual action of reducing myocardial oxygen demand (via decreased heart rate) and increasing oxygen supply (via coronary vasodilation) forms the basis of its antianginal effect.
Clinical Efficacy in Chronic Stable Angina
A key study has evaluated the safety and efficacy of this compound as a monotherapy in patients with chronic stable angina pectoris. The results from this multicenter, double-blind, randomized, placebo-controlled, dose-ranging study are summarized below.[1]
Table 1: Efficacy of this compound in Chronic Stable Angina [1]
| Dose Group (twice daily) | Number of Patients (Intent-to-Treat) | Change in Exercise Time to Moderate Angina (seconds vs. placebo) |
| Placebo | N/A | - |
| 50 mg | N/A | Not specified as effective |
| 100 mg | N/A | + 38 seconds |
| 150 mg | N/A | + 45 seconds |
| 200 mg | N/A | Not specified as effective |
Table 2: Safety and Tolerability Profile [1]
| Adverse Event | Placebo Group | This compound Treatment Group (All Doses) | Notes |
| Symptomatic Bradycardia | N/A | 6 patients withdrawn | Dose-related sinus bradycardia occurred in 23 patients overall. |
| Increased Angina | N/A | 5 patients withdrawn | - |
| Miscellaneous Reasons | N/A | 9 patients withdrawn | - |
| Total Withdrawals | 23 patients | 20 patients | - |
| Deaths | N/A | 0 | No deaths occurred in the treatment group. |
| Effect on Blood Pressure | No alteration | No alteration | Systolic blood pressure at rest and during exercise was not altered. |
Experimental Protocols
This section details the methodology for the pivotal clinical trial investigating this compound in angina pectoris.
Protocol: Phase II/III Clinical Trial for this compound in Chronic Stable Angina
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging clinical trial.[1]
-
Patient Population: 330 patients with a diagnosis of chronic stable angina pectoris were included in the intent-to-treat analysis.[1]
-
Treatment Arms:
-
Placebo, administered twice daily.
-
This compound 50 mg, administered twice daily.
-
This compound 100 mg, administered twice daily.
-
This compound 150 mg, administered twice daily.
-
This compound 200 mg, administered twice daily.[1]
-
-
Primary Efficacy Endpoint: The change in exercise duration on a treadmill until the onset of moderate angina, compared with the placebo group.[1]
-
Safety Endpoints: Monitoring of adverse events, with a focus on cardiovascular effects such as bradycardia and changes in blood pressure.[1]
-
Methodology:
-
Patient Screening and Enrollment: Patients with a documented history of chronic stable angina were recruited.
-
Randomization: Enrolled patients were randomly assigned to one of the five treatment arms in a double-blind fashion.
-
Treatment Period: Patients received their assigned treatment for the duration of the study.
-
Efficacy Assessment: Standardized treadmill exercise tests were performed at baseline and at the end of the treatment period to measure the time to onset of moderate angina.
-
Safety Monitoring: Vital signs (including heart rate and blood pressure) were monitored at rest and during exercise. All adverse events were recorded and assessed for their relationship to the study drug.
-
Data Analysis: The change in exercise duration from baseline was compared between each this compound dose group and the placebo group. Statistical analysis was performed on the intent-to-treat population.
-
Preclinical Cardiovascular Profile
Animal studies have provided further insight into the cardiovascular effects of this compound.
Table 3: Hemodynamic Effects of this compound in Anesthetized Dogs [4]
| Dose (i.v.) | Change in Stroke Volume | Change in Total Peripheral Resistance | Effect on Heart Rate |
| 50 µg/kg | + 40% (p < 0.05) | - 40% (p < 0.05) | Not significantly altered |
| 100 µg/kg | Further modifications | Further modifications | Not significantly altered |
| 500 µg/kg | Further modifications | Further modifications | Not significantly altered |
These preclinical findings corroborate the clinical data, highlighting this compound's ability to favorably modify cardiovascular function for the treatment of angina without inducing reflex tachycardia, a common side effect of other vasodilators.[4]
References
- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SR33557): effects on myocardial oxygen consumption and coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fantofarone solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Fantofarone, along with troubleshooting guidance and experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] DMF can also be used.[1][2][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies. Several sources indicate a solubility of 10 mg/mL.[1][2][3] One supplier suggests a much higher solubility of 100 mg/mL is achievable with the use of ultrasonic agitation.[4] It is also noted that the hygroscopic nature of DMSO can significantly impact solubility, so using a fresh, unopened bottle is recommended for achieving the highest concentration.[4]
Q3: My this compound solution is showing precipitation. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that you are using a high-purity, anhydrous grade of DMSO, as absorbed water can reduce the solubility of many organic compounds.
Q4: Can I prepare this compound in aqueous solutions?
A4: this compound has very low aqueous solubility, reported at 0.06%.[5] For experiments requiring aqueous buffers, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous medium. Be aware that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
Q5: How should I store this compound solutions?
A5: this compound powder is typically stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 10 mg/mL | - |
| DMSO (Dimethyl sulfoxide) | 100 mg/mL | Requires ultrasonic agitation.[4] |
| DMF (Dimethylformamide) | 10 mg/mL | - |
| Water | 0.06% | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | For in vivo preparations.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | For in vivo preparations.[1] |
Experimental Protocols
General Protocol for Determining Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubation: Cover the plate and shake at room temperature for a predetermined time (e.g., 1.5-2 hours) to allow for equilibration.
-
Analysis: Analyze the samples for precipitation. This can be done visually, though for quantitative results, instrumental methods are preferred:
Protocol for Preparation of an In Vivo Formulation
This protocol describes the preparation of a this compound solution for intravenous administration in animal models, based on a published method.[1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile container, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents. For example, for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Add the DMSO stock.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix.
-
-
The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be required.
-
It is recommended to use this working solution on the day of preparation. [1]
Visualizations
This compound Mechanism of Action
This compound is a potent and selective L-type calcium channel blocker.[1][2][6] The diagram below illustrates its primary mechanism of action.
Caption: this compound's inhibitory effect on L-type calcium channels.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for determining compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fantofarone Stability & Degradation
Disclaimer: The compound "Fantofarone" is not a recognized chemical or pharmaceutical entity. The following technical guide has been generated using Omeprazole as a well-documented surrogate to illustrate the required format and content. All data, pathways, and protocols described herein pertain to Omeprazole and are provided as a representative example for researchers working with acid-labile compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing rapid degradation in solution. What is the most likely cause?
A1: this compound (exemplified by Omeprazole) is highly susceptible to acid-catalyzed degradation. The stability of the molecule is critically dependent on pH.[1][2] In acidic conditions (pH < 7.4), it degrades rapidly.[1] For instance, at pH 5.0 and 25°C, the half-life can be as short as 43 minutes.[2][3] Ensure your dissolution medium or buffer is neutral to alkaline (pH > 7.8) to maintain stability.[4]
Q2: What are the primary degradation products of this compound?
A2: Under acidic conditions, this compound (as Omeprazole) rearranges to form a reactive cyclic sulfonamide intermediate.[1] This can lead to several degradation products, including a sulphenamide and a benzimidazole sulphide derivative.[5] Oxidative stress can also generate distinct degradation products. A comprehensive forced degradation study identified up to sixteen potential degradation products under various stress conditions (acid, base, oxidation, and hydrolysis).
Q3: I am observing unexpected peaks in my chromatogram. How can I confirm if they are this compound degradants?
A3: Unexpected peaks are common when the sample has been exposed to stress conditions like acid, heat, or light. To confirm if these are degradants, you should perform a forced degradation study. Expose your this compound sample to acidic, alkaline, oxidative (e.g., H₂O₂), thermal, and photolytic stress as per ICH guidelines. The peaks that appear or grow under these conditions are likely degradation products. Characterization using mass spectrometry (LC-MS) is essential for structural elucidation.[6]
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound solutions should be prepared fresh in an alkaline buffer (pH > 8.0) and protected from light. For longer-term storage, refrigerated conditions (4°C) are recommended. One study showed that an Omeprazole oral suspension was stable for at least 150 days at 4°C, but only for 14 days at room temperature (25°C).[1] The solid (powder) form is more stable but should still be protected from heat, humidity, and light.[7]
Troubleshooting Guides
Issue: High variability in potency assays
-
Question: My potency results for this compound are inconsistent between replicates. What could be the issue?
-
Answer:
-
pH of Diluent: The most common cause is the use of a slightly acidic or unbuffered diluent. Small variations in diluent pH can cause significant differences in degradation rates. Always use a well-buffered alkaline diluent (e.g., pH 9.5 borate buffer).[1]
-
Sample Preparation Time: Given the rapid degradation in certain conditions, ensure that the time from sample preparation to injection is consistent for all samples and standards.
-
Glassware Adsorption/Contamination: Ensure glassware is scrupulously clean. Acidic residues can accelerate degradation.
-
Logical Flowchart for Troubleshooting Assay Variability
Caption: Troubleshooting variability in this compound assays.
Data Presentation: Stability of this compound (as Omeprazole)
Table 1: Effect of pH and Temperature on this compound Half-Life
| pH | Temperature (°C) | Half-Life | Reference |
| 5.0 | 25 | 43 minutes | [2][3] |
| 5.0 | 40 | 23 minutes | [3] |
| 5.0 | 50 | 11 minutes | [3] |
| 7.0 | 25 | 55 hours | [3] |
| 8.0 | 25 | 13 days | [3] |
| 10.0 | 25 | 2.8 months (approx.) | [2][3] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation Observed | Reference |
| Acid Hydrolysis (0.1 N HCl) | 61.64% | [8] |
| Base Hydrolysis (0.1 N NaOH) | 4.29% | [8] |
| Oxidative (3% H₂O₂) | 26.38% | [8] |
| Thermal (Dry Heat) | 4.32% | [8] |
| Photolytic (UV 254nm) | Rapid degradation | [9] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a typical procedure for investigating the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at room temperature for 1.5 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for a suitable period (e.g., 4 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.[8]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for 24 hours. Dissolve in an appropriate solvent for analysis.
-
Photolytic Degradation: Expose a solution of the drug (e.g., 0.1 mg/mL in water) to UV light (254 nm) for a defined period (e.g., 2 hours).[9] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., C18 column with PDA detector).[10]
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Degradation Pathway Visualization
Primary Acid-Catalyzed Degradation Pathway
Under acidic conditions, this compound (as Omeprazole) undergoes an intramolecular rearrangement. The protonated pyridine nitrogen attacks the benzimidazole ring, leading to the formation of a tetracyclic sulfenamide intermediate, which is the active inhibitor of the proton pump. This intermediate is unstable and further degrades into other products.
Caption: Acid-catalyzed degradation pathway of this compound.
References
- 1. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mahidol IR [repository.li.mahidol.ac.th]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption | MDPI [mdpi.com]
- 5. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Fantofarone Experiments: Technical Support Center
Disclaimer: Fantofarone is a fictional drug, and the information provided below is for illustrative purposes only. The experimental issues, protocols, and data are hypothetical and designed to simulate a realistic technical support guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Faro Kinase (FK), a receptor tyrosine kinase. By binding to the ATP pocket of the FK enzymatic domain, this compound blocks the phosphorylation of downstream substrates. This inhibition disrupts the Faro Signaling Pathway, which is aberrantly activated in several cancer types and plays a crucial role in cell proliferation and angiogenesis.
Q2: My IC50 value for this compound in a cell viability assay is inconsistent across experiments. What could be the cause?
Inconsistent IC50 values are a common issue and can stem from several factors.[1][2][3] Key areas to investigate include:
-
Cell-based factors: Variations in cell seeding density, passage number, and cell health can significantly impact results.[2]
-
Compound handling: this compound has low aqueous solubility. Issues with its dissolution, storage, and dilution can lead to variable effective concentrations.
-
Assay specifics: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo), incubation times, and the specific assay protocol can all contribute to variability.[3][4][5]
Please refer to the troubleshooting guide below for a detailed workflow to address this issue.
Q3: this compound is difficult to dissolve. What is the recommended solvent and procedure?
This compound has poor solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). This stock should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles.[6] When preparing working concentrations, dilute the DMSO stock into your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%). For in vivo studies, formulation in a vehicle such as a solution containing Tween 80, PEG400, and saline may be necessary to improve solubility and bioavailability.[7]
Q4: I am not seeing a decrease in the phosphorylation of the downstream target, Protein-Y, after this compound treatment in my Western blot. What should I do?
This could be due to several reasons, from sample preparation to antibody issues.[8][9][10] Here are some initial troubleshooting steps:
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Confirm this compound Activity: Ensure the lot of this compound you are using is active by testing it in a sensitive cell line where it has a known potent IC50.
-
Optimize Treatment Conditions: Verify the concentration and duration of this compound treatment. The kinetics of dephosphorylation can vary between cell lines.
-
Improve Sample Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation after cell lysis.[6][8] All steps should be performed on ice.[6][8]
-
Western Blot Protocol: Ensure you are using an appropriate blocking buffer (BSA is often recommended over milk for phospho-antibodies as milk contains casein, a phosphoprotein) and that your primary and secondary antibodies are validated and used at the correct dilutions.[6][10]
A detailed protocol for Western blotting of phosphorylated proteins is provided below.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a systematic approach to diagnosing and resolving variability in IC50 measurements for this compound.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Compound Solubility/Stability | 1. Prepare a fresh stock of this compound in 100% DMSO. 2. Sonicate briefly to ensure complete dissolution. 3. Aliquot and store at -80°C. Use a fresh aliquot for each experiment. 4. Ensure the final DMSO concentration is consistent across all wells. | Consistent dose-response curves in replicate experiments. |
| Cell Seeding and Health | 1. Use cells from a consistent, low passage number. 2. Perform a cell count with a viability dye (e.g., Trypan Blue) before seeding. 3. Ensure even cell distribution in the microplate by gently swirling before incubation. | Uniform cell growth in control wells and low well-to-well variability. |
| Assay Protocol Variability | 1. Standardize incubation times for both drug treatment and assay reagent. 2. Ensure complete mixing of the assay reagent in each well. 3. Use a positive control (e.g., a known cytotoxic agent) to confirm assay performance. | Positive control yields a consistent IC50 value within the expected range. |
| Data Analysis | 1. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to fit the curve. 2. Ensure that the top and bottom plateaus of the curve are well-defined. 3. Normalize data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). | Reduced standard deviation in IC50 values across multiple independent experiments. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein-Y (pY)
This protocol details the steps to detect the phosphorylation status of Protein-Y, a downstream target of Faro Kinase, following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[8][9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-pY (phospho-specific) and Mouse anti-Total-Y.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[6][10]
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (and a DMSO vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.[6][8]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][10]
-
Primary Antibody Incubation: Incubate the membrane with the anti-pY primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.[6]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and image the blot.
-
Stripping and Re-probing (for Total Protein): To normalize for protein loading, the membrane can be stripped of the first set of antibodies and then re-probed with the anti-Total-Y antibody, following steps 6-9.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the mean half-maximal inhibitory concentration (IC50) values of this compound after a 72-hour treatment period, as determined by a CellTiter-Glo® luminescent cell viability assay.
| Cell Line | Cancer Type | Faro Kinase (FK) Expression | Mean IC50 (nM) ± SD |
| HT-29 | Colon Carcinoma | High | 15.2 ± 3.1 |
| A549 | Lung Carcinoma | Moderate | 89.7 ± 12.5 |
| MCF-7 | Breast Carcinoma | Low | 1250.4 ± 210.8 |
| U87-MG | Glioblastoma | High | 25.6 ± 5.9 |
Data are representative and for illustrative purposes only. SD = Standard Deviation.
Visualizations
Diagram 1: The Faro Signaling Pathway
This diagram illustrates the simplified signaling cascade involving Faro Kinase (FK) and the point of inhibition by this compound.
Caption: Simplified diagram of the Faro Kinase signaling pathway inhibited by this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent IC50
This workflow provides a logical sequence for identifying the source of variability in IC50 measurements.
Caption: Logical workflow for troubleshooting inconsistent IC50 results.
Diagram 3: this compound Solubility and Bioavailability
This diagram illustrates the relationship between the formulation of this compound and its experimental utility.
Caption: Relationship between this compound formulation, solubility, and bioavailability.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting inconsistent results with Fantofarone
Fantofarone Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound. This compound is a selective inhibitor of the novel protein kinase, Chrono-Kinase 3 (CK3) , a key regulator in the Circadian Stress Response (CSR) pathway. Inconsistent results can arise from a variety of factors, and this resource is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Chrono-Kinase 3 (CK3). CK3 is a critical downstream effector in the Circadian Stress Response pathway. By inhibiting CK3, this compound prevents the phosphorylation of key substrate proteins, leading to cell cycle arrest in the G2/M phase. This mechanism is being explored to synchronize cancer cells, potentially increasing their sensitivity to certain chemotherapeutic agents.
Q2: In which cell lines is this compound most effective?
The efficacy of this compound is highly dependent on the expression and activity of CK3 in a given cell line. Below is a summary of recommended starting concentrations based on internal validation data.
| Cell Line | Cancer Type | Recommended Starting Concentration (µM) | Expected IC50 Range (µM) |
| HeLa | Cervical Cancer | 10 | 5 - 15 |
| A549 | Lung Cancer | 25 | 20 - 35 |
| MCF-7 | Breast Cancer | 5 | 2 - 8 |
| U-2 OS | Osteosarcoma | 50 | 45 - 60 |
Q3: What is the stability of this compound in solution?
This compound is stable as a solid at -20°C for up to 12 months. Once dissolved in DMSO to create a stock solution, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles. We recommend using a stock solution within 3 months. In aqueous cell culture media, this compound has a half-life of approximately 48 hours. For experiments longer than 48 hours, the media should be replaced with freshly diluted this compound.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Values or No Cellular Effect
If you are observing a weaker-than-expected effect or no effect at all, consider the following potential causes and solutions.
Potential Causes:
-
Compound Insolubility: this compound has poor aqueous solubility and may precipitate in your culture media.
-
Incorrect Drug Concentration: Errors in dilution or degradation of the compound.
-
Low CK3 Expression: The cell line you are using may have low endogenous levels of the CK3 target protein.
-
Cell Culture Media Interactions: Components in the serum or media may bind to and sequester this compound.
Troubleshooting Steps:
-
Verify Solubility: When diluting your DMSO stock into aqueous media, vortex thoroughly. Inspect the final solution for any visible precipitate. If precipitation is observed, consider preparing an intermediate dilution in a serum-free medium before the final dilution in your complete medium.
-
Confirm Target Expression: Use Western blotting to confirm the presence of CK3 in your cell line of choice.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
-
Serum Starvation: If you suspect media interactions, try performing the experiment in a low-serum (e.g., 0.5-2%) medium for a short duration.
Issue 2: Inconsistent Results Between Experiments
Batch-to-batch variability can be a significant challenge. The following workflow can help diagnose the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent results.
Detailed Experimental Protocols
Protocol 1: Western Blot for CK3 Target Engagement
This protocol can be used to verify that this compound is engaging its target, CK3, by measuring the phosphorylation of a known downstream substrate, "Substrate-P".
-
Cell Seeding: Plate 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-20% Tris-Glycine gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for p-Substrate-P (1:1000), total Substrate-P (1:1000), and a loading control like GAPDH (1:5000).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. A decrease in the p-Substrate-P signal with increasing this compound concentration indicates successful target engagement.
Signaling Pathway
The diagram below illustrates the simplified Circadian Stress Response (CSR) pathway and the role of this compound.
Caption: this compound inhibits CK3 in the CSR pathway.
Fantofarone Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of Fantofarone. This compound is a potent L-type calcium channel antagonist belonging to the sulfone indolizine class.[1] While its primary mechanism of action is well-characterized, understanding its selectivity profile is crucial for interpreting experimental results and anticipating potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a calcium channel antagonist that selectively binds to the alpha 1 subunit of the L-type Ca2+ channel.[2] This binding blocks the influx of calcium ions into cells, particularly in the sinus node and peripheral and coronary vasculature, leading to vasodilation and a decrease in heart rate.[1] The block is voltage-dependent and distinct from classical calcium channel blockers like dihydropyridines, phenylalkylamines, or benzothiazepines.[2]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effects are vasodilation and sinus bradycardia.[1] Potential off-target effects, while not extensively documented for this compound specifically, are a possibility for any small molecule inhibitor. Based on the profiles of other ion channel modulators, researchers should be aware of potential interactions with other ion channels (e.g., sodium or potassium channels), G-protein coupled receptors (GPCRs), or kinases.[3]
Q3: My experimental results are inconsistent with pure L-type calcium channel blockade. What could be the cause?
A3: Inconsistent results could stem from several factors. First, confirm the stability and concentration of your this compound stock solution. Second, consider potential off-target effects. If your experimental system expresses other ion channels or receptors at high levels, this compound might be interacting with these secondary targets. See the Troubleshooting Guide below for strategies to investigate this.
Q4: How does this compound's potency compare to other calcium channel blockers?
A4: this compound is a highly potent calcium channel antagonist.[4] In depolarized conditions, it demonstrates an EC50 of approximately 1.4 nM for L-type calcium channels.[2] It has been shown to be significantly more potent than verapamil in reducing angioplasty-induced vasospasm.[5]
Troubleshooting Guide
This guide provides steps to address specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype in Cell-Based Assay | Off-target activity on other signaling pathways (e.g., GPCRs, Kinases). | 1. Perform a literature search for the expression of potential off-target proteins in your specific cell line. 2. Use a secondary, structurally unrelated L-type calcium channel blocker to see if the phenotype is reproducible. 3. Consider running a broad off-target screening panel (e.g., Kinome scan, GPCR panel). |
| Variable Electrophysiology Readings | Interaction with other ion channels (e.g., hERG, Nav channels). | 1. Perform patch-clamp electrophysiology on cell lines expressing other relevant ion channels to test for cross-reactivity. 2. Compare the voltage-dependence of the observed effect with the known voltage-dependence of this compound on L-type calcium channels.[2] |
| Discrepancy Between In Vitro Potency and Cellular Activity | Cell permeability issues or active transport mechanisms. | 1. Verify cell permeability using standard assays. 2. Test for involvement of drug efflux pumps (e.g., P-glycoprotein) by co-incubating with a known inhibitor of these transporters. |
| Bradycardia in Animal Models Exceeds Expected L-type Channel Blockade | Potential activity on other cardiac ion channels or autonomic receptors. | 1. In ex vivo heart preparations, pharmacologically block other potential targets (e.g., beta-adrenergic receptors) to isolate the effect of this compound. 2. Conduct radioligand binding assays on cardiac tissue membranes to assess affinity for other receptors. |
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known on-target activity of this compound and plausible, hypothetical off-target interactions for research consideration.
| Target | Assay Type | Affinity/Potency (IC50/EC50) | Data Source |
| L-type Ca2+ Channel (Cav1.2) | Electrophysiology (depolarized) | 1.4 nM (EC50) | Published Data[2] |
| L-type Ca2+ Channel (Cav1.2) | Electrophysiology (polarized) | 0.15 µM (EC50) | Published Data[2] |
| N-type Ca2+ Channel (Cav2.2) | Electrophysiology | ~ 5 µM (IC50) | Published Data[6] |
| P-type Ca2+ Channel (Cav2.1) | Electrophysiology | ~ 5 µM (IC50) | Published Data[6] |
| T-type Ca2+ Channel | Electrophysiology | No significant effect | Published Data[2] |
| hERG (Kv11.1) K+ Channel | Patch-clamp | > 10 µM (IC50) | Hypothetical Data |
| Nav1.5 Na+ Channel | Patch-clamp | > 10 µM (IC50) | Hypothetical Data |
| Beta-1 Adrenergic Receptor | Radioligand Binding | > 15 µM (Ki) | Hypothetical Data |
| SRC Kinase | Kinome Scan | 25% inhibition @ 10 µM | Hypothetical Data |
Note: Hypothetical data is included to guide researchers on potential areas of investigation and is not based on published results for this compound.
Mandatory Visualizations
Signaling Pathway of this compound's On-Target Action
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Off-Target Characterization
Caption: Workflow for identifying potential off-target effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Screening
Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the GPCR target of interest. Protein concentration should be determined using a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add:
-
50 µL of membrane preparation.
-
25 µL of a known radioligand specific for the GPCR target.
-
25 µL of this compound at various concentrations (e.g., 10 nM to 100 µM) or vehicle control.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), followed by three washes with ice-cold wash buffer. This separates bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled competing ligand. Calculate the specific binding and plot the displacement curves. IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Cross-Reactivity
Objective: To assess the functional effect of this compound on non-target ion channels (e.g., hERG, Nav1.5).
Methodology:
-
Cell Culture: Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
Seal Formation: Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip by applying gentle suction to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Apply a voltage protocol designed to elicit currents from the specific ion channel being studied.
-
Drug Application: After establishing a stable baseline current, perfuse the cell with a solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the ion channel currents before, during, and after drug application. Analyze the data to determine the percentage of current inhibition and calculate the IC50 value for this compound on the off-target channel.
Protocol 3: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
Objective: To screen this compound against a large panel of human kinases to identify potential off-target interactions.
Methodology:
-
Assay Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure (as performed by a service provider):
-
Kinases from a diverse panel are individually expressed and tagged.
-
This compound is incubated at a set concentration (e.g., 10 µM) with each kinase in the presence of the immobilized ligand.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: The results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a significant reduction in binding, for example, less than 35% of the control signal. Follow-up dose-response experiments are then conducted to determine the dissociation constant (Kd) for any identified hits.
References
- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fantofarone Cytotoxicity Assessment
Disclaimer: Extensive literature searches did not yield specific studies on the cytotoxic effects of Fantofarone on cancer cell lines. The following technical support guide is a hypothetical resource based on established methodologies for assessing the cytotoxicity of novel compounds in a research setting. The protocols and troubleshooting advice provided are general and should be adapted based on specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (also known as SR 33557) is recognized as a potent calcium channel antagonist. Its primary mechanism of action is the blockage of L-type calcium channels, which are crucial for calcium influx into cells. This activity has been observed in various cell types, including ventricular myocytes and neuronal cells. It binds to a site on the alpha 1 subunit of the L-type Ca2+ channel that is distinct from those of other major classes of calcium channel blockers.
Q2: I am beginning a study on this compound's potential cytotoxic effects on cancer cells. Which cell lines should I select?
A2: The choice of cell lines should be guided by your research question.[1][2] Consider the following:
-
Tissue of Origin: Select cell lines from the cancer type you are interested in (e.g., breast, lung, colon). The National Cancer Institute (NCI) employs a panel of 60 human cancer cell lines from nine different tissue types for drug screening.[3]
-
Genetic Background: Choose cell lines with well-characterized genetic backgrounds (e.g., p53 status, KRAS mutations) to investigate potential correlations between genetic makeup and sensitivity to this compound.
-
Inclusion of a Normal Cell Line: It is advisable to include a non-cancerous cell line from the same tissue of origin (e.g., MCF-10A for breast cancer studies) to assess the selective cytotoxicity of this compound.
Q3: this compound is a hydrophobic compound. How should I prepare it for cell culture experiments?
A3: Hydrophobic compounds often require a non-aqueous solvent for initial dissolution before being diluted in culture media.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds to create a high-concentration stock solution.[4][5][6]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This can typically be stored at -20°C.
-
Working Dilutions: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Precipitation Issues: If the compound precipitates upon dilution in aqueous media, try vortexing, gentle warming (e.g., 37°C), or sonication.[4] Using co-solvents or preparing less concentrated stock solutions might also be necessary.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Q4: What initial concentration range of this compound should I test?
A4: For a novel compound, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a logarithmic or semi-logarithmic series of dilutions, for example, from 0.01 µM to 100 µM. The results from this initial screen will guide the selection of a narrower, more focused concentration range for subsequent, more detailed experiments.
Troubleshooting Guide for Cytotoxicity Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate; Contamination.[7] | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes.[7] Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[8] Regularly check cultures for contamination. |
| No cytotoxicity observed even at high concentrations | Compound is not cytotoxic to the selected cell line; Insufficient incubation time; Compound precipitated out of solution. | Test on a different, potentially more sensitive, cell line. Extend the incubation period (e.g., 48 or 72 hours). Visually inspect the wells for precipitate after adding the compound. If present, refer to the solubility troubleshooting in the FAQs. |
| High background signal in MTT/MTS assays | Microbial contamination of reagents or cultures; The test compound chemically reacts with the tetrazolium salt. | Use sterile technique for all procedures. Run a cell-free control with the compound and MTT/MTS reagent to check for direct reduction of the dye. |
| Inconsistent results in Annexin V/PI apoptosis assay | Cell harvesting technique was too harsh, causing mechanical membrane damage; Incorrect compensation settings on the flow cytometer; Delay in sample analysis after staining.[9] | Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Prepare single-stain controls (Annexin V only, PI only) to set up proper compensation. Analyze samples as soon as possible after staining, keeping them on ice and protected from light.[9][10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsinization, and then neutralize the trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add more 1X binding buffer to each sample and analyze immediately on a flow cytometer.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Hypothetical IC50 Values
The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from cytotoxicity experiments.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Data to be filled |
| Example: A549 | Lung Carcinoma | 48 | Data to be filled |
| Example: HCT116 | Colon Carcinoma | 48 | Data to be filled |
| Example: MRC-5 | Normal Lung Fibroblast | 48 | Data to be filled |
Visualizations
Caption: General experimental workflow for cytotoxicity and apoptosis assessment.
Caption: Known mechanism of action of this compound as an L-type calcium channel blocker.
References
- 1. researchgate.net [researchgate.net]
- 2. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Fantofarone Electrophysiology Technical Support Center
Welcome to the technical support center for interpreting electrophysiology data with Fantofarone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent L-type calcium channel antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound (also known as SR33557) is a calcium channel blocker.[1] Its primary mechanism of action is the selective, high-affinity blockade of L-type (long-lasting) voltage-gated calcium channels (Ca_v_1.x family).[1][2] This blockade is achieved by binding to the alpha 1 subunit of the channel, which is the pore-forming subunit responsible for calcium ion conduction.[1][2] By inhibiting the influx of Ca²⁺ into cells, this compound modulates cellular processes that are dependent on calcium signaling, such as muscle contraction, neurotransmitter release, and gene expression.[3][4]
Q2: I am not seeing the expected block of calcium currents with this compound. What could be the issue?
Several factors could contribute to a lack of effect. Here's a troubleshooting checklist:
-
Compound Stability and Preparation: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in organic solvents like DMSO and should be stored at -20°C for long-term stability. Prepare fresh dilutions in your external solution for each experiment to avoid degradation.
-
Voltage-Dependence of Block: this compound's blocking action is voltage-dependent. It is more potent at depolarized membrane potentials.[1] If your holding potential is too negative (e.g., -80 mV), the block may be less pronounced. Consider using a more depolarized holding potential (e.g., -40 mV) to assess the full blocking effect.[1]
-
Cell Type and Channel Subtype: Confirm that the cells you are using express L-type calcium channels. This compound is highly selective for L-type channels and has minimal effect on other calcium channel subtypes like T-type, N-type, or P-type channels.[2]
-
Drug Concentration and Application: Verify the final concentration of this compound in your recording chamber. Inadequate perfusion or errors in dilution can lead to a lower-than-expected concentration at the cell. Ensure complete and rapid solution exchange.
-
Current Rundown: L-type calcium currents are susceptible to "rundown," a gradual decrease in current amplitude over the course of a whole-cell recording.[5][6] This can be mistaken for a drug effect. It is crucial to establish a stable baseline recording before applying this compound. Including ATP and GTP in your internal solution can help mitigate rundown.
Q3: My calcium currents are running down quickly, making it difficult to assess the effect of this compound. How can I minimize rundown?
Current rundown is a common issue in whole-cell patch-clamp recordings of calcium channels.[5][6] Here are some strategies to minimize it:
-
Internal Solution Composition: Supplement your intracellular solution with 2-5 mM ATP (magnesium salt) and 0.1-0.3 mM GTP (sodium salt) to support channel phosphorylation and reduce rundown.
-
Perforated Patch-Clamp: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method preserves the intracellular environment and can significantly reduce rundown compared to conventional whole-cell.
-
Limit Recording Time: Plan your experiments to be as efficient as possible to minimize the recording duration.
-
Temperature: Recording at room temperature instead of physiological temperatures can sometimes slow down the rundown process.
Q4: Are there any known off-target effects of this compound that I should be aware of in my electrophysiology experiments?
While this compound is highly selective for L-type calcium channels, like any pharmacological agent, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Some calcium channel blockers have been shown to affect other ion channels, such as potassium channels, at higher concentrations.[7] It is always good practice to perform control experiments and, if unexpected effects are observed, to investigate potential interactions with other channels.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Incorrect drug concentration. 2. Degraded this compound stock. 3. Cell type does not express L-type calcium channels. 4. Voltage protocol not optimal for observing block. | 1. Verify calculations and dilutions. Ensure complete perfusion. 2. Prepare fresh stock solution. 3. Confirm L-type channel expression with molecular techniques or a positive control (e.g., nifedipine). 4. Use a depolarized holding potential (e.g., -40 mV) to enhance block. |
| High variability in this compound's effect | 1. Inconsistent drug application. 2. Variable levels of current rundown between cells. 3. Differences in L-type channel expression levels. | 1. Ensure consistent and rapid solution exchange. 2. Monitor baseline stability and discard recordings with excessive rundown. Implement strategies to minimize rundown. 3. Normalize the drug-induced current inhibition to the baseline current for each cell. |
| Slow onset of this compound block | 1. Slow perfusion system. 2. This compound may have slower binding kinetics compared to other blockers. | 1. Check and optimize your perfusion system for rapid solution exchange. 2. Allow sufficient time for the drug to reach equilibrium before measuring the effect. |
| Unexpected changes in action potential waveform | 1. This compound's primary effect is on the plateau phase of the cardiac action potential. 2. Potential off-target effects at high concentrations. | 1. This is expected. Blockade of L-type calcium current will shorten the action potential duration.[7] 2. Test a range of concentrations and compare with other known L-type calcium channel blockers. |
Quantitative Data Summary
The following tables summarize the key quantitative electrophysiological parameters of this compound.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Different Voltage-Gated Calcium Channels
| Channel Type | Cell Type | Holding Potential | IC₅₀ | Reference |
| L-type | Mouse Cardiac Cells | -40 mV | 1.4 nM | [1] |
| L-type | Mouse Cardiac Cells | -80 mV | 0.15 µM | [1] |
| L-type | Chick Dorsal Root Ganglion Neurons | -80 mV | 0.35 µM | [2] |
| N-type | Chick Dorsal Root Ganglion Neurons | - | ~5 µM | [2] |
| P-type | Rat Cerebellar Purkinje Neurons | - | ~5 µM | [2] |
| T-type | Chick Dorsal Root Ganglion Neurons | - | No effect | [2] |
Table 2: Effects of this compound on Cardiac Electrophysiological Parameters
| Parameter | Effect | Notes | Reference |
| Action Potential Duration (APD) | Shortens | Due to blockade of the L-type calcium current which contributes to the plateau phase.[7] | [7] |
| Heart Rate | Decreases | Particularly evident in the absence of autonomic reflexes.[8] | [8] |
| Left Ventricular Relaxation | Diminished | Observed in anesthetized dogs.[8] | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents and this compound Application
This protocol is designed to measure L-type calcium currents in isolated cells (e.g., cardiomyocytes, neurons) and to assess the inhibitory effect of this compound.
1. Cell Preparation:
-
Isolate cells using standard enzymatic and mechanical dissociation methods appropriate for your tissue of interest.
-
Plate cells on glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 1 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. This solution is designed to isolate calcium currents by blocking sodium and potassium channels.
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium channels from the inside.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for pipette and cell capacitance.
-
Set the holding potential to -80 mV. To assess the voltage-dependence of the block, you can also use a holding potential of -40 mV.
4. Voltage-Clamp Protocol:
-
From the holding potential, apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments, for 200 ms).
-
Record the resulting inward calcium currents.
-
Establish a stable baseline recording for at least 5 minutes to monitor for current rundown.
5. This compound Application:
-
Prepare the desired final concentrations of this compound by diluting the stock solution into the external solution.
-
Perfuse the cell with the this compound-containing solution until a steady-state block is achieved (typically 2-5 minutes).
-
Apply the same voltage-clamp protocol to record the calcium currents in the presence of the drug.
6. Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationships.
-
To determine the IC₅₀, apply several concentrations of this compound and plot the percentage of current inhibition as a function of drug concentration. Fit the data with a Hill equation.
Visualizations
Caption: Signaling pathway of L-type calcium channel activation and inhibition by this compound.
References
- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel - Wikipedia [en.wikipedia.org]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone experimental controls and best practices
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Fantofarone effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker-than-expected inhibition of calcium influx. | 1. This compound degradation: Improper storage can lead to loss of activity. 2. Incorrect final concentration: Errors in dilution calculations. 3. Cell health: Poor cell viability or overgrown cultures can lead to inconsistent responses. 4. Voltage-dependence of inhibition: this compound's potency is voltage-dependent, with higher potency in depolarized cells. | 1. Verify storage conditions: Store stock solutions at -20°C or -80°C for long-term stability.[1][2] Avoid repeated freeze-thaw cycles. 2. Recalculate dilutions: Double-check all calculations for preparing working solutions from stock. 3. Assess cell health: Ensure cells are healthy, within a consistent passage number, and at an appropriate confluency. Perform a cell viability assay if needed. 4. Control membrane potential: For in vitro assays, consider experimental conditions that maintain a consistent membrane potential or test this compound under both polarized and depolarized conditions. |
| High background signal in fluorescence-based calcium assays. | 1. Incomplete dye hydrolysis: The AM ester form of the calcium indicator dye may not be fully cleaved. 2. Dye extrusion: Some cell types actively pump out the dye. 3. Autofluorescence: The compound itself or cellular components may be autofluorescent at the excitation/emission wavelengths. | 1. Optimize dye loading: Increase incubation time or temperature to ensure complete hydrolysis of the dye. 2. Use a probenecid-free medium: If dye extrusion is suspected, consider using a medium without probenecid, which can inhibit organic anion transporters. 3. Run controls: Include a "no dye" control with this compound to check for compound autofluorescence. Also, run a "vehicle only" control to establish baseline cellular autofluorescence. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility: this compound has low solubility in aqueous buffers. | 1. Use a stock solution in an organic solvent: this compound is soluble in DMSO and DMF at approximately 10 mg/mL.[3][4] Prepare a high-concentration stock in one of these solvents. 2. Ensure final solvent concentration is low: When diluting the stock into your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation and solvent effects on the cells. 3. For in vivo studies, use a suitable vehicle: A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Heat and/or sonication can aid dissolution.[2] |
| Off-target effects observed. | Interaction with other receptors or channels at high concentrations: Although highly selective for L-type calcium channels, very high concentrations might lead to non-specific interactions. | 1. Perform a dose-response curve: Determine the optimal concentration range for specific L-type calcium channel inhibition. This compound shows high selectivity for L-type calcium channels (IC50 = 0.61 nM in rat aorta) over other receptors.[3][4] 2. Include appropriate controls: Use other classes of calcium channel blockers (e.g., dihydropyridines like nifedipine, or phenylalkylamines like verapamil) to confirm that the observed effect is specific to the novel binding site of this compound. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective L-type voltage-gated calcium channel antagonist.[3][4] It binds to a novel site on the alpha 1 subunit of the L-type Ca2+ channel, which is distinct from the binding sites of other classes of calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[3] |
| What is the recommended solvent for preparing this compound stock solutions? | This compound is soluble in DMSO and DMF at a concentration of approximately 10 mg/mL.[3][4] |
| How should this compound be stored? | For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] |
| What are the known IC50 and EC50 values for this compound? | The inhibitory potency of this compound is dependent on the experimental conditions. For instance, it inhibits the L-type voltage-gated calcium channel in isolated rat aorta with an IC50 of 0.61 nM.[3][4] In depolarized cardiac cells, the EC50 is 1.4 nM, while in polarized cells, it is 0.15 µM.[3] |
| Is this compound selective for specific types of calcium channels? | Yes, this compound is highly selective for L-type calcium channels. It shows much lower affinity for T-type, N-type, and P-type calcium channels.[3] |
| Can this compound be used in in vivo studies? | Yes, this compound has been used in in vivo studies. A recommended vehicle for intravenous administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For example, it has been shown to be effective in reducing angioplasty-induced vasospasm in rabbits at a dose of 50 µg/kg.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell/Tissue Type | Condition | Value |
| IC50 | Isolated Rat Aorta | L-type Ca2+ channel inhibition | 0.61 nM |
| EC50 | Mouse Cardiac Cells | Depolarized (-40 mV) | 1.4 nM |
| EC50 | Mouse Cardiac Cells | Polarized (-80 mV) | 0.15 µM |
| IC50 | Chick Dorsal Root Ganglion Neurons | L-type Ca2+ channels (-80 mV) | 0.35 µM |
| IC50 | Chick Dorsal Root Ganglion Neurons | N- and P-type Ca2+ channels | ~5 µM |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Study Type | Animal Model | Dose | Key Finding |
| Vasospasm | Atherosclerotic Rabbit | 50 µg/kg, i.v. | Markedly reduced angioplasty-induced vasospasm.[5] |
| Pharmacokinetics | Healthy Human Volunteers | 100 mg (oral) | Peak plasma concentration of main active metabolite (SR 33671): 16 ± 10 ng/mL.[6] |
| Pharmacokinetics | Healthy Human Volunteers | 300 mg (oral) | Peak plasma concentration of main active metabolite (SR 33671): 63 ± 11 ng/mL.[6] |
| Pharmacokinetics | Healthy Human Volunteers | 100 & 300 mg (oral) | Terminal half-life of main active metabolite (SR 33671): ~4 hours.[6] |
Experimental Protocols
In Vitro Calcium Flux Assay Using a Fluorescent Indicator
Objective: To measure the inhibitory effect of this compound on L-type calcium channel-mediated calcium influx in cultured cells.
Materials:
-
Cultured cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the CACNA1C gene, or primary cardiomyocytes).
-
This compound stock solution (10 mM in DMSO).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
Depolarizing agent (e.g., high concentration of KCl).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Add a depolarizing agent (e.g., KCl to a final concentration of 50 mM) to all wells to open the L-type calcium channels and initiate calcium influx.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
Objective: To assess the potential cytotoxicity of this compound on a given cell line.
Materials:
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Cultured cells of interest.
-
This compound stock solution (10 mM in DMSO).
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®).
-
96-well clear or opaque plates (depending on the assay).
-
Microplate reader (absorbance or luminescence).
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration to assess cytotoxicity.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for in vitro calcium flux assay.
Caption: Troubleshooting inconsistent results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 114432-13-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
Long-term stability of Fantofarone stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Fantofarone stock solutions. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
This compound Stock Solution Stability and Storage
Proper storage and handling of this compound stock solutions are critical for maintaining their chemical integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.
| Solvent | Storage Temperature | Duration | Source(s) |
| DMSO | 4°C | 2 weeks | [1] |
| DMSO | -20°C | 1 year | [2] |
| DMSO | -80°C | 6 months - 2 years | [1][2] |
| Powder | -20°C | 2 - 3 years (≥ 4 years also reported) | [1][2][3][4] |
| Powder | 4°C | 2 years | [2] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, it is best to prepare fresh working solutions daily.[2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that researchers may encounter when working with this compound stock solutions.
Q1: My this compound stock solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Solubility Limit Exceeded: this compound has a solubility of approximately 10 mg/mL in DMSO and DMF.[3][4] Ensure you have not exceeded this concentration. If so, you may need to prepare a new, more dilute stock solution.
-
Low-Quality Solvent: The presence of water in DMSO can significantly impact the solubility of some compounds.[2] Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle.[2]
-
Improper Dissolution: If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[2]
-
Storage Issues: If precipitation is observed after storage, especially at lower temperatures, allow the vial to equilibrate to room temperature and then try to redissolve the compound by gentle vortexing or sonication. If the precipitate does not redissolve, it may indicate degradation or insolubility under those conditions, and a fresh stock solution should be prepared.
Q2: I've noticed a change in the color of my this compound stock solution. Is it still usable?
A2: A significant color change can be an indicator of chemical degradation. This compound solid is typically a light yellow to yellow color.[2] While minor color variations in solution can occur, a pronounced change warrants caution. It is advisable to prepare a fresh stock solution and compare its performance to the discolored solution in a non-critical experiment. For critical experiments, always use a fresh, properly stored stock solution.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: To minimize degradation, it is strongly recommended to aliquot your stock solution into single-use volumes after preparation.[2] This practice avoids repeated freeze-thaw cycles. While there is no specific data on the number of freeze-thaw cycles this compound can withstand without degradation, as a general rule for sensitive compounds, it is best to limit it to no more than 2-3 cycles.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, like many organic molecules, it may be susceptible to hydrolysis, oxidation, and photolysis. It is crucial to store it protected from light and in a tightly sealed container to minimize exposure to moisture and air.
Q5: How can I check the stability of my this compound stock solution?
A5: You can perform a stability check by comparing the performance of your stored stock solution to a freshly prepared one in a well-established biological assay. Alternatively, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of this compound in your stock solution over time. The appearance of new peaks or a decrease in the area of the main peak could indicate degradation.
Experimental Protocol: Assessing Long-Term Stability of this compound Stock Solutions
The following is a general protocol for conducting a long-term stability study of this compound stock solutions. This protocol is based on general principles of drug stability testing.
1. Objective: To determine the long-term stability of this compound in a specific solvent at various storage temperatures over a defined period.
2. Materials:
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This compound powder
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Amber glass vials or other light-protecting containers
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled storage units (e.g., refrigerators, freezers)
-
Analytical instrumentation (e.g., HPLC-UV)
3. Experimental Workflow:
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
4. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact this compound from any potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) is a common starting point for the analysis of small organic molecules.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: UV detection at one of this compound's maximum absorbance wavelengths (λmax: 233, 304 nm) is appropriate.[3][4]
-
Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a standard curve prepared from a freshly weighed sample.
5. Data Analysis:
-
The percentage of the initial this compound concentration remaining at each time point is calculated.
-
The appearance of any new peaks in the chromatogram should be noted and their peak areas recorded to monitor the formation of degradation products.
-
A stability profile can be generated by plotting the percentage of remaining this compound against time for each storage condition.
This compound Mechanism of Action: L-Type Calcium Channel Blockade
This compound is a potent calcium channel blocker that selectively inhibits L-type voltage-gated calcium channels.[3][5] This action prevents the influx of calcium ions into cells, which is a critical step in many physiological processes.
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and downstream cellular responses.
References
- 1. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 2. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Fantofarone Experimental Artifacts
Welcome to the technical support center for Fantofarone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts associated with the use of this compound in experiments.
Frequently Asked Questions (FAQs)
Issue 1: My cell viability results are inconsistent or show unexpected toxicity at higher concentrations.
Q1: Why am I seeing a sharp drop in cell viability at concentrations of this compound that are only slightly above the recommended EC50?
A: This is a common issue related to off-target effects and vehicle toxicity. This compound is a potent kinase inhibitor, but at higher concentrations, it can inhibit other kinases or cellular processes, leading to toxicity that is not related to its primary target.[1][2] Additionally, the vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at final concentrations above 0.5%.[3][4][5]
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media does not exceed recommended limits for your specific cell line. Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[3][4]
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Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO (without this compound) as your experimental groups.[4][6] This will help you distinguish between vehicle-induced toxicity and compound-specific effects.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with narrower concentration increments around the expected EC50 to identify the precise therapeutic window and the onset of off-target toxicity.
-
Use an Orthogonal Assay: Confirm viability results with a secondary, mechanistically different assay (e.g., if you are using an MTS assay, confirm with a live/dead stain and microscopy).
Detailed Protocol: Determining Vehicle (DMSO) Tolerance
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0%.
-
Treatment: Replace the medium in the wells with the DMSO-containing medium. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) to determine the highest concentration of DMSO that does not significantly impact cell viability.
Issue 2: I am observing high background or false positives in my fluorescence-based assays (e.g., flow cytometry, fluorescence microscopy).
Q2: My GFP-reporter cells show a high signal even in the negative control group when treated with this compound. Why is this happening?
A: This artifact is likely caused by the intrinsic autofluorescence of this compound. Many small molecules possess fluorescent properties that can interfere with experimental fluorophores, particularly those in the blue-to-green spectrum (350-550 nm).[7] This leads to an artificially high signal that is not related to the activity of your reporter.
Troubleshooting Steps:
-
Run an Unlabeled Control: Measure the fluorescence of cells treated with this compound but without any fluorescent labels or reporters.[8][9] This will quantify the contribution of the compound's autofluorescence.
-
Spectral Analysis: If your equipment allows, perform a spectral scan to determine the excitation and emission peaks of this compound's autofluorescence.[10] This can help you choose fluorophores that are spectrally distinct.
-
Switch to Red-Shifted Fluorophores: Whenever possible, use fluorophores that emit in the red or far-red spectrum (e.g., RFP, Alexa Fluor 647), as autofluorescence is less common at these longer wavelengths.[8][9][11]
-
Buffer Exchange: For fixed-cell imaging, consider washing the cells with PBS immediately before imaging to remove any unbound this compound.
Data Presentation: this compound Spectral Properties
| Property | Wavelength (nm) | Common Fluorophores with Potential Overlap |
| Max Excitation | 490 | FITC, Alexa Fluor 488, GFP |
| Max Emission | 525 | FITC, Alexa Fluor 488, GFP |
Mandatory Visualization: Troubleshooting this compound Autofluorescence
Issue 3: My luciferase reporter assay results are showing unexpected inhibition or activation.
Q3: I'm using a firefly luciferase (FLuc) reporter, and this compound seems to inhibit its activity, leading to results that contradict my other findings. Is this a known issue?
A: Yes, small molecules can directly interfere with the activity of reporter enzymes like firefly luciferase.[12][13][14] This can happen in several ways: the compound might directly inhibit the enzyme, or it could stabilize the enzyme, paradoxically leading to an increase in the luminescent signal over time because the enzyme is protected from degradation.[12]
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Assay: Test this compound directly against purified luciferase enzyme in a cell-free reaction. This will determine if the compound directly inhibits or enhances enzyme activity.
-
Use a Dual-Reporter System: Employ a dual-luciferase assay, using a second reporter like Renilla luciferase (RLuc) under the control of a constitutive promoter.[13] Normalizing the firefly signal to the Renilla signal can help correct for non-specific effects.
-
Change Reporter System: If interference is confirmed, consider switching to a different reporter system, such as a beta-lactamase or secreted alkaline phosphatase (SEAP) assay, which may not be affected by this compound.
Detailed Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing the luciferase substrate (D-luciferin for firefly luciferase) and ATP at the concentrations recommended by the manufacturer.
-
Compound Dilution: Prepare a serial dilution of this compound in the reaction buffer. Include a "buffer only" negative control and a known luciferase inhibitor as a positive control.
-
Enzyme Addition: Add a standardized amount of purified luciferase enzyme to each well of a white, opaque 96-well plate.
-
Initiate Reaction: Add the this compound dilutions to the wells containing the enzyme.
-
Measure Luminescence: Immediately measure the luminescence using a plate reader. A decrease in signal in the presence of this compound indicates direct inhibition.
Issue 4: I am observing off-target effects that complicate the interpretation of my results.
Q4: How can I be sure that the phenotype I observe is due to the inhibition of my target kinase and not an off-target effect?
A: This is a critical question in kinase inhibitor research.[2] While this compound is designed to be selective, all kinase inhibitors have the potential for off-target activity, especially at higher concentrations.[15]
Strategies for Deconvolution:
-
Use a Structurally Unrelated Inhibitor: Use a second, structurally different inhibitor for the same target kinase. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of your target kinase. If the phenotype caused by this compound is reversed, this provides strong evidence for on-target activity.
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Knockdown/Knockout Validation: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. The resulting phenotype should mimic the effect of this compound treatment.[15]
-
Kinome Profiling: For in-depth studies, consider a kinome-wide profiling service to empirically determine the off-target binding profile of this compound at the concentrations used in your experiments.
Data Presentation: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Notes |
| Primary Target (Kinase A) | 15 | High Potency |
| Off-Target 1 (Kinase B) | 850 | >50-fold selectivity |
| Off-Target 2 (Kinase C) | 2,500 | >150-fold selectivity |
| Off-Target 3 (Kinase D) | >10,000 | Negligible activity |
Mandatory Visualization: On-Target vs. Off-Target Effects
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. goldbio.com [goldbio.com]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. icr.ac.uk [icr.ac.uk]
pH sensitivity of Fantofarone in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH sensitivity of Fantofarone in experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound at different pH values?
A1: this compound is a weakly basic compound with a pKa of 8.34. This means its solubility is highly dependent on the pH of the buffer.
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Acidic pH (below pKa): In acidic solutions, the tertiary amine group in this compound becomes protonated, forming a more soluble salt. Therefore, this compound is expected to have higher solubility in acidic buffers.
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Neutral to Basic pH (at or above pKa): At or above its pKa, this compound will be predominantly in its neutral, un-ionized form, which is less soluble in aqueous buffers.
The following table provides an illustrative example of the expected pH-dependent solubility profile of this compound. Actual solubility should be determined experimentally.
| pH | Expected this compound Solubility | Rationale |
| 2.0 | High | This compound is fully protonated and in its salt form. |
| 4.5 | High | This compound is predominantly protonated. |
| 6.8 | Moderate to Low | A significant portion of this compound is in its less soluble, neutral form. |
| 7.4 | Low | This compound is mostly in its neutral, less soluble form. |
| 9.0 | Very Low | This compound is almost entirely in its neutral, insoluble form. |
Q2: How does pH affect the stability of this compound in experimental buffers?
A2: The chemical stability of this compound can also be influenced by the pH of the experimental buffer. While specific degradation pathways for this compound have not been extensively reported in the public domain, for many pharmaceutical compounds, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[1] It is crucial to experimentally determine the stability of this compound in your specific buffer system and at your experimental temperature.
Below is a table with hypothetical stability data to illustrate a possible pH-stability profile for this compound after 24 hours at 37°C.
| pH | Hypothetical % Recovery of this compound | Potential for Degradation |
| 2.0 | > 95% | Generally stable, but monitor for acid-catalyzed hydrolysis. |
| 4.5 | > 98% | Likely to be most stable in this pH range. |
| 6.8 | > 95% | Generally stable. |
| 7.4 | > 95% | Generally stable. |
| 9.0 | < 90% | Potential for base-catalyzed degradation. |
Q3: What are the recommended buffer systems for working with this compound?
A3: The choice of buffer system depends on the specific experimental requirements.
-
For experiments requiring high solubility of this compound, acidic buffers such as citrate or acetate in the pH range of 4-5 are recommended.
-
For experiments aiming to mimic physiological conditions, phosphate-buffered saline (PBS) at pH 7.4 is commonly used. However, be aware of the lower solubility of this compound at this pH.
-
It is important to ensure that the chosen buffer components do not interact with this compound or interfere with the experimental assay.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
| Possible Cause | Troubleshooting Step |
| pH of the buffer is too high. | This compound is less soluble at neutral to basic pH. Verify the pH of your buffer. If possible, lower the pH to a range where this compound is more soluble (e.g., pH 4-5). If the experimental design requires a higher pH, consider using a co-solvent like DMSO, but be mindful of its potential effects on your system. |
| Buffer capacity is insufficient. | If the addition of this compound or other components alters the pH of the buffer, it can lead to precipitation. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. |
| Concentration of this compound is too high. | Determine the saturation solubility of this compound in your specific buffer at the experimental temperature to avoid preparing a supersaturated solution. |
Issue 2: I am observing inconsistent results in my cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in cell culture media. | Cell culture media is typically buffered around pH 7.4, where this compound solubility is low. Visually inspect the media for any signs of precipitation after adding this compound. Consider preparing a concentrated stock solution in DMSO and diluting it into the media immediately before use to minimize precipitation. |
| Degradation of this compound in the experimental buffer. | Assess the stability of this compound in your buffer under the experimental conditions (e.g., temperature, light exposure). If degradation is observed, prepare fresh solutions for each experiment and minimize the incubation time. |
| Interaction with media components. | Components of the cell culture media, such as proteins, may interact with this compound. Perform control experiments to assess any potential interactions. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
This protocol uses the shake-flask method to determine the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detection method for this compound
-
Calibrated pH meter
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of a specific pH buffer.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The determined concentration represents the saturation solubility of this compound at that specific pH.
Protocol 2: Evaluation of this compound Stability in Different pH Buffers
This protocol assesses the chemical stability of this compound over time in various buffer systems.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
A series of buffers at different pH values
-
Vials with screw caps
-
Incubator or water bath set to the desired temperature
-
HPLC system
Procedure:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze the concentration of this compound using HPLC. This will be your initial concentration.
-
Incubate the remaining solutions at a specific temperature (e.g., 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Analyze the concentration of this compound in each aliquot by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A decrease in concentration over time indicates degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation in experimental buffers.
Caption: Simplified signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of this compound.
References
Fantofarone interactions with other lab reagents
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Fantofarone in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SR 33557) is a potent and structurally novel calcium channel antagonist. Its primary mechanism of action is the selective blockade of L-type voltage-gated calcium channels.[1][2][3] It binds to the alpha 1-subunit of the channel at a site distinct from other classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[1][3] This action inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell, which is a critical step in many physiological processes.
Q2: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended for the powdered form and stock solutions:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year | |
| Data sourced from MedchemExpress.[4] |
Q3: How do I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent for in vitro studies. Dimethyl sulfoxide (DMSO) is a commonly used solvent. For example, a 10 mM stock solution can be prepared in DMSO.[4] Always refer to the manufacturer's product data sheet for specific solubility information. When preparing for in vivo studies, a more complex vehicle may be required, such as a solution containing PEG300, Tween-80, and saline.
Q4: What is the recommended final concentration of DMSO in my experiments?
It is critical to keep the final concentration of DMSO in your assay as low as possible, as it can have biological effects and cause cytotoxicity. While the tolerance can be cell-line dependent, a final DMSO concentration of 0.1% is generally considered safe for many cell types.[3] However, concentrations above 0.5% can lead to a dose-dependent reduction in cell viability.[3] It is always best practice to run a vehicle control (your final assay buffer containing the same concentration of DMSO as your experimental samples) to account for any solvent effects.
Q5: Are there any known incompatibilities with common lab plastics or glassware?
While there is no specific data on this compound's incompatibility with labware, DMSO is known to be incompatible with certain types of plastics, such as polystyrene, and can extract leachables. Therefore, it is recommended to prepare and store high-concentration stock solutions of this compound in DMSO in glass vials or polypropylene tubes.
Troubleshooting Guides
Q1: I am not observing the expected inhibitory effect of this compound in my calcium signaling assay. What should I check?
If this compound is not performing as expected, consider the following troubleshooting steps:
-
Compound Integrity: Verify that the compound has been stored correctly and is within its shelf life. Improper storage can lead to degradation.
-
Solubility Issues: Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations. If necessary, gentle warming or vortexing may help.
-
Experimental Conditions: this compound's blocking action is voltage-dependent. Its potency can be significantly higher in depolarized cells.[5] Ensure your assay conditions (e.g., membrane potential) are appropriate for observing its effects.
-
Calcium Channel Subtype: this compound is highly selective for L-type calcium channels. It is significantly less potent on N- and P-type channels and does not affect T-type channels.[1] Confirm that your experimental model expresses L-type calcium channels and that these channels are the primary route of calcium entry in your assay.
Caption: Troubleshooting workflow for unexpected this compound activity.
Q2: My cells are showing unexpected levels of toxicity or stress. What could be the cause?
Unexplained cytotoxicity can arise from several sources when working with stock compounds dissolved in DMSO:
-
DMSO Toxicity: As mentioned, DMSO itself can be toxic to cells, especially at concentrations above 0.5%.[3] Always include a vehicle-only control to assess the baseline level of toxicity from the solvent.
-
Compound's Intrinsic Toxicity: At high concentrations, this compound may have off-target effects or intrinsic cytotoxicity unrelated to its calcium channel blocking activity. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell type and assay duration.
-
Contamination: Ensure that your stock solution has not been contaminated. It is good practice to sterile-filter your stock solution if it will be used in long-term cell culture experiments.
Q3: My fluorescence-based assay is giving inconsistent or noisy results. Could this compound be interfering?
Some compounds can interfere with fluorescence-based assays. While specific data for this compound is not available, here are some general considerations for calcium channel blockers:
-
Autofluorescence: this compound itself has intrinsic fluorescent properties, which have been used to study its binding to membranes.[6] This autofluorescence could interfere with your assay's signal. To check for this, measure the fluorescence of this compound in your assay buffer without cells or your fluorescent probe.
-
Dye Interaction: Some calcium channel blockers have been found to interfere with the signal from certain calcium-sensitive fluorescent dyes. For example, amlodipine has overlapping excitation spectra with Fura-2, which can mimic a Ca²⁺ transient.[7] If you are using a ratiometric dye, check for any spectral overlap with this compound. Consider using a different calcium indicator dye if interference is suspected.
Potential Interactions with Lab Reagents
Q1: Could this compound interact with calcium chelators like EDTA or EGTA?
This compound acts by blocking the calcium channel protein itself, not by directly chelating calcium ions. Therefore, it does not directly interact with chelators like EDTA or EGTA. However, the presence of these chelators in your buffer will drastically reduce the concentration of extracellular free Ca²⁺, which will, in turn, prevent ion influx through any channels that may be open. This would mask the inhibitory effect of this compound, as there would be no calcium influx to block.
Q2: Will this compound's activity be affected by the type of cell culture medium or buffer used?
The composition of your buffer can influence this compound's activity:
-
pH and Ionic Strength: this compound's binding to membranes has an electrostatic component, influenced by interactions with negatively charged lipids.[6] The affinity can be affected by the presence of other cations like Na⁺ and Ca²⁺.[6] Therefore, significant variations in the ionic strength or pH of your buffer could potentially alter the effective concentration of the drug at the membrane, modulating its activity.
-
Protein Content: The presence of high concentrations of proteins, such as albumin in serum-containing media, could potentially lead to non-specific binding of this compound, reducing its free concentration and apparent potency. It is advisable to perform definitive experiments in serum-free media or a buffered salt solution.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on different calcium channel subtypes under various conditions.
| Target | Cell Type | Conditions (Holding Potential) | Potency (EC₅₀ / IC₅₀) | Reference |
| L-type Ca²⁺ Channel | Mouse Cardiac Cells | Polarized (-80 mV) | 0.15 µM (EC₅₀) | [5] |
| L-type Ca²⁺ Channel | Mouse Cardiac Cells | Depolarized (-40 mV) | 1.4 nM (EC₅₀) | [5] |
| L-type Ca²⁺ Channel | Chick Dorsal Root Ganglion Neurons | -80 mV | 0.35 µM (IC₅₀) | [1] |
| N-type Ca²⁺ Channel | Chick Dorsal Root Ganglion Neurons | - | ~5 µM (IC₅₀) | [1] |
| P-type Ca²⁺ Channel | Rat Cerebellar Purkinje Neurons | - | ~5 µM (IC₅₀) | [1] |
| T-type Ca²⁺ Channel | Chick Dorsal Root Ganglion Neurons | - | No Effect | [1] |
Visualized Protocols and Pathways
Caption: Signaling pathway showing this compound's mechanism of action.
Caption: A typical experimental workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 3. btsjournals.com [btsjournals.com]
- 4. quora.com [quora.com]
- 5. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the calcium antagonist this compound with phospholipids: electrostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Fantofarone In Vivo Delivery
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Fantofarone. This compound is a promising, highly lipophilic small molecule inhibitor of the Tango receptor, a key component in the Inflammo-cascade signaling pathway. Due to its poor aqueous solubility, in vivo studies require specialized formulation and delivery strategies. This guide addresses common challenges to help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal formulation strategy for in vivo delivery of the lipophilic drug this compound?
A1: Due to its high lipophilicity and poor aqueous solubility, this compound requires a specialized formulation to enhance its bioavailability and prevent precipitation in vivo.[1][2][3] Lipid-based formulations are highly recommended.[1] Specifically, lipid-based nanoparticles (LNPs) or self-emulsifying drug delivery systems (SEDDS) have shown success with similar compounds.[1] These formulations can improve solubility, protect the drug from degradation, and facilitate absorption.[1][3]
Q2: How can I improve the in vivo absorption of this compound?
A2: Improving the in vivo absorption of poorly soluble compounds like this compound can be achieved through several methods:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[1]
-
Novel Formulations: Employing advanced formulations such as solid dispersions, liposomes, or SEDDS is a common and effective strategy.[1]
-
Appropriate Solvent Selection: The choice of solvent is critical for keeping the drug in solution during administration.[1]
Q3: What are the key pharmacokinetic parameters to monitor for this compound?
A3: When evaluating the in vivo performance of this compound, it is crucial to monitor several pharmacokinetic (PK) parameters.[4][5] These include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.[5]
-
Time to maximum plasma concentration (Tmax): The time at which Cmax is reached.[5]
-
Area under the curve (AUC): Represents the total drug exposure over time.[5]
-
Elimination half-life (t½): The time it takes for the drug concentration to decrease by half.[5]
-
Clearance (CL): The rate at which the drug is removed from the body.[5]
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[5]
Q4: What are the common challenges with intravenous (IV) administration of nanoparticle formulations?
A4: Intravenous administration of nanoparticles can present several challenges, including:
-
Infusion Reactions: Some nanoparticle formulations can trigger complement activation, leading to infusion-related reactions.[6]
-
Rapid Clearance: Nanoparticles, especially those larger than 200 nm, can be rapidly cleared from circulation by the mononuclear phagocytic system (MPS) in the liver and spleen.[7]
-
Toxicity: Depending on their composition, nanoparticles can sometimes cause unforeseen toxic effects.[8]
Troubleshooting Guides
Issue 1: Low Bioavailability and High Variability in Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility and dissolution | Optimize the formulation by micronizing the drug to increase surface area or by using solubility-enhancing excipients like cyclodextrins.[1] |
| Drug precipitation in the gastrointestinal tract (for oral delivery) | Consider lipid-based formulations such as SEDDS to maintain the drug in a solubilized state.[9][10] |
| First-pass metabolism | Investigate alternative routes of administration, such as intravenous or subcutaneous, to bypass the liver. For oral delivery, some lipid formulations can promote lymphatic transport, which also avoids first-pass metabolism.[3] |
| Formulation instability | Characterize the physical and chemical stability of the formulation under relevant storage and administration conditions. |
Issue 2: Rapid Clearance of Nanoparticle-formulated this compound
| Potential Cause | Troubleshooting Steps |
| Opsonization and MPS uptake | Modify the nanoparticle surface with polyethylene glycol (PEG) to create a hydrophilic shield, which can reduce protein binding and subsequent clearance by macrophages.[7] |
| Large particle size | Aim for a mean nanoparticle size below 200 nm to take advantage of the enhanced permeability and retention (EPR) effect for tumor targeting and to avoid rapid clearance.[7] |
| Particle aggregation | Ensure adequate formulation stability to prevent aggregation, which can lead to rapid removal from circulation. |
Issue 3: Observed In Vivo Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Vehicle-related toxicity | Conduct a dose-escalation study with the vehicle alone to determine its maximum tolerated dose (MTD).[11] |
| Off-target effects of this compound | If toxicity is observed at predicted therapeutic doses, consider targeted delivery strategies to increase drug concentration at the site of action and reduce systemic exposure. |
| Infusion reactions (for IV administration) | Reduce the infusion rate and consider premedication with antihistamines or corticosteroids. Modifying nanoparticle surface properties, such as zeta potential, may also mitigate these reactions.[6] |
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension (Oral) | 50 ± 15 | 4 | 200 ± 50 | < 5 |
| LNP Formulation (Oral) | 450 ± 70 | 2 | 2500 ± 400 | 40 |
| LNP Formulation (IV) | 2000 ± 300 | 0.25 | 5500 ± 600 | 100 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid Nanoparticles (LNPs)
-
Lipid Film Hydration Method:
-
Dissolve this compound, an ionizable lipid, cholesterol, a helper lipid (e.g., DOPE), and a PEGylated lipid in a suitable organic solvent (e.g., chloroform or ethanol).[12]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer (e.g., acetate buffer, pH 5.4) with vortexing to form multilamellar vesicles.[12]
-
Reduce the particle size to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purify the LNP suspension by dialysis to remove any unencapsulated drug and excess buffer components.[12]
-
Protocol 2: In Vivo Administration of this compound Formulations in Mice
-
Animal Handling: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13]
-
Route of Administration:
-
Oral Gavage: Administer the formulation using a proper gauge gavage needle. The volume should not exceed 10 mL/kg body weight.
-
Intravenous (IV) Injection: Administer the formulation via the tail vein. The injection volume should typically be around 5-10 mL/kg body weight, and the injection should be performed slowly to avoid adverse reactions.[13]
-
-
Dosing: The dose of this compound should be determined based on previous in vitro efficacy data and preliminary dose-range-finding studies in vivo.[11]
-
Monitoring: Animals should be monitored for any signs of toxicity or adverse reactions following administration, as specified in the approved protocol.[13]
Protocol 3: Pharmacokinetic (PK) Study of this compound
-
Study Design: A typical PK study involves administering a single dose of the this compound formulation to a cohort of animals.[11]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.[5]
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. symmetric.events [symmetric.events]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Intravenously Administered Nanoparticles to Reduce Infusion Reaction and Stop Bleeding in a Large Animal Model of Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
Fantofarone: A Comparative Analysis with Leading L-type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fantofarone (SR33557), a novel indolizine L-type calcium channel blocker, with established agents in the field: Nifedipine (a dihydropyridine), Verapamil (a phenylalkylamine), and Diltiazem (a benzothiazepine). The following sections present quantitative data, experimental methodologies, and visual representations of key concepts to facilitate an objective evaluation of this compound's pharmacological profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the comparator drugs. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (SR33557) | Nifedipine | Verapamil | Diltiazem |
| Chemical Class | Indolizine | Dihydropyridine | Phenylalkylamine | Benzothiazepine |
| Binding Site | Distinct site on α1 subunit[1][2] | Dihydropyridine site | Phenylalkylamine site | Benzothiazepine site |
| EC50 (L-type, depolarized) | 1.4 nM (cardiac)[1] | - | - | - |
| EC50 (L-type, polarized) | 0.15 µM (cardiac)[1] | - | - | - |
| IC50 (L-type, neuronal) | 0.35 µM[2] | - | - | - |
| Selectivity | Selective for L-type over T-type, N-type, and P-type channels[1][2] | Primarily L-type selective | L-type selective, with some effects on other channels | L-type selective |
Note: Direct comparative IC50/EC50 values from a single study are not available. This compound's potency is voltage-dependent.
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Active Metabolite: SR 33671) | Nifedipine | Verapamil | Diltiazem |
| Bioavailability | - | 45-75% | 20-35% | 40-60% |
| Protein Binding | - | 92-98% | 83-92% | 70-80% |
| Metabolism | - | Extensive hepatic (CYP3A4) | Extensive hepatic (CYP3A4) | Extensive hepatic (CYP3A4) |
| Terminal Half-life | ~4 hours[3] | 2-5 hours (immediate release) | 3-7 hours | 3.5-9 hours |
| Excretion | - | Primarily renal | Primarily renal | Renal and fecal |
Note: Pharmacokinetic data for the parent this compound compound is limited. The data presented is for its main active metabolite after oral administration of this compound.
Table 3: Clinical Efficacy in Chronic Stable Angina
| Parameter | This compound | Nifedipine | Verapamil | Diltiazem |
| Dosage (in cited study) | 100-150 mg twice daily[4] | Varies | Varies | Varies |
| Effect on Exercise Duration | Increased by 38-45 seconds vs. placebo[4] | Effective | Effective | Effective |
| Primary Adverse Effects | Sinus bradycardia[4] | Peripheral edema, headache, flushing | Constipation, bradycardia, AV block | Edema, headache, dizziness |
Table 4: Preclinical Hemodynamic Effects
| Parameter | This compound | Nifedipine | Verapamil | Diltiazem |
| Vasodilation | Potent peripheral and coronary vasodilator[4] | Potent vasodilator | Moderate vasodilator | Moderate vasodilator |
| Heart Rate | No significant change in anesthetized dogs[5] | Increased (reflex tachycardia) | Decreased | Decreased |
| Myocardial Contractility | - | Minimal direct effect | Negative inotropic | Negative inotropic |
| AV Conduction | - | No significant effect | Slows conduction | Slows conduction |
Note: The preclinical data for this compound suggests a distinct hemodynamic profile compared to nifedipine, particularly regarding its effect on heart rate.
Experimental Protocols
Electrophysiological Analysis of L-type Calcium Channel Blockade
Objective: To determine the potency and voltage-dependency of this compound on L-type calcium channels in cardiac myocytes.
Methodology (based on[1]):
-
Cell Preparation: Single ventricular myocytes are isolated from mouse hearts by enzymatic digestion.
-
Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is used to record ion channel currents.
-
Solutions: The external solution contains CaCl2 as the charge carrier for the L-type calcium current. The internal pipette solution is formulated to isolate the calcium current by blocking other ion channels (e.g., with Cs+ to block K+ channels).
-
Voltage Protocol: To assess voltage-dependency, the holding potential is set to either a depolarized state (-40 mV) or a polarized state (-80 mV). From the holding potential, depolarizing voltage steps are applied to elicit the L-type calcium current.
-
Drug Application: this compound is applied at various concentrations to the external solution.
-
Data Analysis: The peak inward calcium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and a dose-response curve is generated to determine the EC50 value.
In Vivo Model of Angioplasty-Induced Vasospasm
Objective: To compare the efficacy of this compound and Verapamil in reducing vasospasm in an animal model.
Methodology (based on[6]):
-
Animal Model: Atherosclerotic rabbits are used to mimic a clinically relevant condition. Atherosclerosis is induced through a high-cholesterol diet.
-
Surgical Procedure: The rabbits are anesthetized, and a femoral artery is exposed. Angioplasty is performed to induce vasospasm.
-
Drug Administration: this compound (50 µg/kg) or Verapamil (0.2 mg/kg) is administered intravenously. A saline-treated group serves as a control.
-
Measurement of Vasospasm: The diameter of the femoral artery is measured at proximal and distal sites before and after angioplasty and drug administration.
-
Data Analysis: The degree of vasodilation or prevention of vasoconstriction is quantified and compared between the different treatment groups.
Clinical Trial for Efficacy in Chronic Stable Angina
Objective: To evaluate the efficacy and safety of this compound in patients with chronic stable angina.
Methodology (based on[4]):
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.
-
Patient Population: Patients with a diagnosis of chronic stable angina.
-
Treatment: Patients are randomized to receive placebo or this compound at different doses (50, 100, 150, and 200 mg twice daily).
-
Efficacy Endpoint: The primary efficacy endpoint is the change in exercise duration on a treadmill test to the onset of moderate angina.
-
Safety Assessment: Safety is monitored through the recording of adverse events, vital signs (including heart rate and blood pressure), and electrocardiograms.
-
Data Analysis: The change in exercise duration from baseline is compared between the this compound and placebo groups. The incidence of adverse events is also compared.
Visualizations
Caption: Signaling pathway of L-type calcium channel blockade.
Caption: Experimental workflow for the in vivo vasospasm model.
Caption: Logical relationship of L-type calcium channel blocker classes and their primary effects.
References
- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fantofarone and Nifedipine in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cardiovascular effects of Fantofarone and Nifedipine, two calcium channel antagonists from distinct chemical classes. The information presented is collated from a range of preclinical and clinical studies to support further research and drug development efforts.
At a Glance: this compound vs. Nifedipine
| Feature | This compound | Nifedipine |
| Drug Class | Sulfone Indolizine Calcium Channel Antagonist | Dihydropyridine Calcium Channel Blocker[1][2] |
| Primary Mechanism | Blocks L-type calcium channels at a novel site.[3][4] | Blocks L-type calcium channels.[1] |
| Primary Cardiac Action | Primarily acts on the sinus node.[5] | Primarily acts on vascular smooth muscle.[1] |
| Key Cardiovascular Effects | Vasodilation, increased stroke volume, decreased peripheral resistance, minimal effect on or decrease in heart rate.[6] | Potent vasodilation, reduction in blood pressure, reflex tachycardia (especially with immediate-release formulations).[7] |
| Clinical Applications (Studied) | Chronic stable angina pectoris.[5] | Chronic stable angina, vasospastic angina, hypertension.[1][2] |
Mechanism of Action
Both this compound and Nifedipine exert their cardiovascular effects by modulating the influx of calcium ions through L-type calcium channels. However, their specific binding sites and resulting physiological responses differ significantly.
Nifedipine , a dihydropyridine, primarily targets L-type calcium channels in vascular smooth muscle cells.[1] This leads to arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[1] The vasodilation also extends to coronary arteries, increasing oxygen supply to the heart.[1] A common compensatory response to the rapid drop in blood pressure is reflex tachycardia.[7]
This compound , a sulfone indolizine, also blocks L-type calcium channels but is suggested to bind to a site distinct from dihydropyridines.[3][4] Its primary cardiac action is on the sinus node, and it also acts as a potent peripheral and coronary vasodilator.[5] A key distinguishing feature of this compound is its ability to reduce peripheral resistance and increase stroke volume without causing a significant increase in heart rate, and in some conditions, even lowering it.[6]
Caption: Comparative Signaling Pathways of Nifedipine and this compound.
Preclinical Cardiovascular Data
A study in anesthetized dogs provides a direct comparison of the hemodynamic effects of this compound and Nifedipine.
| Parameter | This compound (50 µg/kg, i.v.) | Nifedipine |
| Heart Rate | Not significantly altered[6] | Increased[6] |
| Stroke Volume | Increased by 40% (p < 0.05)[6] | Not specified |
| Total Peripheral Resistance | Reduced by 40% (p < 0.05)[6] | Significantly reduced[6] |
| Diastolic Arterial Pressure | Not specified | Significantly reduced[6] |
| Cardiac Output | Increased[6] | Increased[6] |
| Left Ventricular Relaxation | Diminished by ~10% (p < 0.05)[6] | Not specified |
In stellectomized anesthetized dogs, this compound (100 µg/kg, i.v.) significantly lowered heart rate (from 122 ± 9 to 67 ± 10 beats/min; p < 0.01) and limited the increase in stroke volume, indicating a significant influence of reflex mechanisms on its cardiovascular actions.[6]
Clinical Data in Chronic Stable Angina
While no direct head-to-head clinical trials are available, independent studies in patients with chronic stable angina provide insights into their clinical efficacy and safety.
| Parameter | This compound (100-150 mg twice daily) | Nifedipine (30-60 mg/day) |
| Exercise Duration to Moderate Angina | Increased by 38-45 seconds compared to placebo.[5] | Increased exercise time by 34%.[8] |
| Angina Frequency | Not specified | Reduced by 55%.[8] |
| Nitroglycerin Consumption | Not specified | Reduced by 59%.[8] |
| Resting Systolic Blood Pressure | Not altered.[5] | Significantly reduced.[8] |
| Exercising Systolic Blood Pressure | Not altered.[5] | Significantly reduced.[8] |
| Heart Rate Response to Exercise | Not specified | No significant difference compared to placebo.[8] |
| Key Adverse Events | Sinus bradycardia (dose-related).[5] | Minor and generally well-tolerated.[8] |
Experimental Protocols
Preclinical Study in Anesthetized Dogs
-
Objective: To compare the cardiovascular effects of this compound and Nifedipine.
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Intravenous (i.v.) administration of this compound (50, 100, and 500 µg/kg) and Nifedipine.
-
Hemodynamic Measurements:
-
Heart rate
-
Stroke volume
-
Total peripheral resistance
-
Diastolic arterial pressure
-
Cardiac output
-
Left ventricular relaxation
-
-
Surgical Procedure (for reflex mechanism study): Stellectomy was performed in a subset of dogs to remove sympathetic input to the heart.
-
Statistical Analysis: Appropriate statistical tests were used to compare the effects of the drugs on the measured parameters.
Caption: Experimental Workflow for Preclinical Canine Study.
Clinical Trial of this compound in Chronic Stable Angina
-
Objective: To evaluate the efficacy and safety of this compound as monotherapy in patients with chronic stable angina pectoris.
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.
-
Patient Population: 330 patients with chronic stable angina.
-
Treatment Arms:
-
This compound 50 mg twice daily
-
This compound 100 mg twice daily
-
This compound 150 mg twice daily
-
This compound 200 mg twice daily
-
Placebo
-
-
Primary Efficacy Endpoint: Change in exercise time on a treadmill to the onset of moderate angina.
-
Safety Assessments: Monitoring of adverse events, including sinus bradycardia, and changes in systolic blood pressure at rest and during exercise.
-
Statistical Analysis: Appropriate statistical methods were used to compare the treatment groups with the placebo group.
Summary and Conclusion
This compound and Nifedipine are both effective calcium channel antagonists with distinct pharmacological profiles that may render them suitable for different clinical scenarios.
Nifedipine is a well-established, potent vasodilator primarily used for hypertension and angina. Its significant impact on blood pressure and potential for reflex tachycardia are key considerations in its clinical use.
This compound presents a unique profile with its primary action on the sinus node, leading to vasodilation and increased stroke volume without a concomitant increase in heart rate. This characteristic may offer an advantage in patients where an increase in heart rate is undesirable.
Further head-to-head clinical trials are warranted to directly compare the efficacy, safety, and long-term cardiovascular outcomes of this compound and Nifedipine in relevant patient populations. This will allow for a more definitive positioning of this compound in the therapeutic armamentarium for cardiovascular diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Nifedipine in chronic stable angina: a double-blind placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone's Mechanism of Action: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of Fantofarone's mechanism of action as a potent L-type calcium channel antagonist. This guide provides a comparative analysis with other established calcium channel blockers, supported by experimental data and detailed protocols.
Introduction
This compound (SR 33557) is a novel calcium channel antagonist belonging to the sulfone indolizine class, structurally distinct from other established classes of L-type calcium channel blockers such as phenylalkylamines (e.g., Verapamil), benzothiazepines (e.g., Diltiazem), and dihydropyridines (e.g., Nifedipine).[1] Experimental evidence demonstrates that this compound is a highly potent antagonist of L-type calcium channels, playing a crucial role in the modulation of cellular calcium influx.[2][3] This guide delves into the experimental validation of this compound's mechanism of action, presenting comparative data with other L-type calcium channel blockers and providing detailed experimental methodologies to facilitate further research.
Comparative Analysis of L-type Calcium Channel Inhibition
The inhibitory potency of this compound on L-type calcium channels has been quantified and compared with other well-known blockers using various experimental models. The following tables summarize the key quantitative data from these studies.
| Drug | Cell Type | Experimental Condition | IC50 / EC50 | Reference |
| This compound | Rat Ventricular Myocytes | Whole-cell patch clamp | 0.022 µM (IC50) | [3] |
| This compound | Mouse Cardiac Cells | Depolarized (-40 mV) | 1.4 nM (EC50) | [2] |
| This compound | Mouse Cardiac Cells | Polarized (-80 mV) | 0.15 µM (EC50) | [2] |
| SR33805 | Mouse Cardiac Cells | Depolarized (-40 mV) | 4.1 nM (EC50) | [2] |
| SR33805 | Mouse Cardiac Cells | Polarized (-80 mV) | 33 nM (EC50) | [2] |
| Verapamil | - | - | Weak intrinsic antimalarial property compared to Chloroquine | [3] |
| Nifedipine | - | - | - | [4][5] |
| Diltiazem | - | - | - | [4][5] |
Table 1: Comparative in vitro potency of L-type calcium channel blockers.
| Drug | Animal Model | Condition | Dosage | Effect | Reference |
| This compound | Atherosclerotic Rabbit | Angioplasty-induced vasospasm | 50 µg/kg, i.v. | Significantly reduced vasospasm | [6] |
| Verapamil | Atherosclerotic Rabbit | Angioplasty-induced vasospasm | 0.2 mg/kg, i.v. | Much less potent than this compound | [6] |
| Isosorbide Dinitrate | Atherosclerotic Rabbit | Angioplasty-induced vasospasm | 0.3 mg/kg, i.v. | Totally inhibited distal vasospasm but did not significantly affect proximal diameter decrease | [6] |
Table 2: Comparative in vivo efficacy in a rabbit model of vasospasm.
| Drug | Patient Population | Study Design | Dosage | Primary Outcome | Reference |
| This compound | Chronic Stable Angina | Multicenter, double-blind, randomized, placebo-controlled, dose-ranging | 100-150 mg twice daily | Prolonged exercise time to moderate angina by 38-45 seconds compared to placebo | [1] |
Table 3: Clinical efficacy of this compound in chronic stable angina.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound and other calcium channel blockers on L-type calcium channel currents in isolated cardiomyocytes.
Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from adult rat or mouse hearts.
Solutions:
-
External Solution (in mM): Tetraethylammonium chloride 25, 4-aminopyridine 5, MgCl2 2, KCl 3, CaCl2 5, HEPES 20, NaCl 100, and TTX 0.001, with pH adjusted to 7.4.[7]
-
Internal Pipette Solution (in mM): CsCl 56, Cs2SO4 47, HEPES 20, MgCl2 1, ATP 4, GTP 0.3, EGTA 0.5, and CaCl2 0.2, with pH adjusted to 7.2.[7]
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV or -40 mV to assess state-dependent block.[2]
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.[8]
-
Perfuse the cells with increasing concentrations of the test compounds (this compound, Verapamil, Diltiazem, Nifedipine).
-
Record the reduction in the peak inward current at each concentration to determine the IC50 or EC50 value.
Rabbit Model of Angioplasty-Induced Vasospasm
Objective: To evaluate the in vivo efficacy of this compound in preventing or reversing vasospasm following arterial injury.
Animal Model:
-
Male New Zealand White rabbits are fed an atherogenic diet to induce atherosclerotic lesions in the femoral arteries.[6]
Surgical Procedure:
-
Anesthetize the rabbits with ketamine and xylazine.[9]
-
Perform a baseline angiogram of the femoral arteries.
-
Induce endothelial injury and vasospasm by performing balloon angioplasty in the atherosclerotic femoral artery.[10][11]
-
Administer this compound (50 µg/kg), Verapamil (0.2 mg/kg), or saline intravenously.[6]
-
Perform follow-up angiography to measure the arterial diameter and assess the degree of vasospasm.
Clinical Trial for Chronic Stable Angina
Objective: To assess the safety and efficacy of this compound in patients with chronic stable angina pectoris.
Study Design:
-
A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.[1][12][13][14][15][16]
Patient Population:
-
Patients with a history of chronic stable angina.
Intervention:
-
Patients are randomized to receive placebo or this compound at various doses (e.g., 50, 100, 150, and 200 mg twice daily).[1]
Efficacy Endpoint:
-
The primary efficacy endpoint is the change in exercise tolerance time on a treadmill, measured as the time to the onset of moderate angina.[1]
Signaling Pathways and Visualizations
Blockade of L-type calcium channels by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Caption: Signaling pathway of L-type calcium channel blockade by this compound.
Caption: Experimental workflow for in vitro validation.
Caption: Experimental workflow for in vivo validation in a vasospasm model.
Conclusion
The collective evidence from in vitro electrophysiology, in vivo animal models, and human clinical trials strongly validates the mechanism of action of this compound as a potent L-type calcium channel antagonist. Its distinct chemical structure and potent inhibitory activity position it as a significant therapeutic agent for conditions such as stable angina and vasospasm. The detailed protocols and comparative data presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential and molecular interactions of this compound and other calcium channel blockers.
References
- 1. Calcium Signaling and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Comparative effects of nifedipine, verapamil, and diltiazem on experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of verapamil, nifedipine, and diltiazem on contractile function in the isolated immature and adult rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Angioplasty-induced vasospasm in rabbit model. Mechanisms and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathological effects of angioplasty on vasospastic carotid arteries in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Placebo-controlled Trial of Percutaneous Coronary Intervention for Stable Angina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phdres.caregate.net [phdres.caregate.net]
- 14. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 15. A double-blind randomised placebo-controlled trial of percutaneous coronary intervention for the relief of stable angina without antianginal medications: design and rationale of the ORBITA-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Percutaneous coronary intervention in stable angina (ORBITA): a double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fantofarone (SR33557) and SR 33805: A Guide for Researchers
This guide provides a detailed comparative analysis of two structurally related calcium channel antagonists, Fantofarone (SR33557) and SR 33805. Both compounds are potent blockers of L-type calcium channels and have been investigated for their potential therapeutic applications in cardiovascular diseases. This document outlines their mechanism of action, presents comparative experimental data, details relevant experimental protocols, and visualizes key pathways and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, a substituted indolizine, and SR 33805, a substituted indole, are novel calcium channel antagonists that selectively target the alpha 1 subunit of the L-type Ca2+ channel.[1][2] Their binding site is distinct from those of classical calcium channel blockers such as 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines, though they exhibit negative allosteric interactions with these sites.[1][2] This unique binding characteristic suggests a different modulatory effect on channel function.
Both compounds effectively block L-type calcium channels, while showing minimal to no effect on T-type, N-type, and P-type channels.[1][2] This selectivity for L-type channels, which are predominantly expressed in cardiac and smooth muscle, underpins their cardiovascular effects. The blockade of these channels is voltage-dependent, with their potency being influenced by the membrane potential.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and SR 33805 based on available experimental findings.
| Parameter | This compound (SR33557) | SR 33805 | Reference |
| L-type Ca2+ Channel Blockade (Cardiac Cells) | [1] | ||
| EC50 (depolarized, -40 mV) | 1.4 nM | 4.1 nM | [1] |
| EC50 (polarized, -80 mV) | 0.15 µM | 33 nM | [1] |
| L-type Ca2+ Channel Blockade (Neuronal Cells) | [2] | ||
| IC50 (-80 mV) | 0.35 µM | 26 nM | [2] |
| N- and P-type Ca2+ Channel Blockade | ~5 µM | ~5 µM | [2] |
| Inhibition of K+-induced Contractions (Vascular) | Not specified | ~40 nM | [3] |
| Inhibition of Serotonin-induced Contractions (Vascular) | Not specified | ~250 nM | [3] |
| Negative Chronotropic and Inotropic Responses (Rabbit Atria) | More potent than SR 33805 | IC50: 6 µM (chronotropic), 12 µM (inotropic) | [3] |
| Inhibition of Vascular Smooth Muscle Cell Proliferation | Not specified | IC50: 0.20-0.46 µM | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the blocking effects of this compound and SR 33805 on voltage-activated Ca2+ currents in isolated cells, such as cardiac myocytes or neurons.
-
Cell Preparation: Primary cultures of target cells (e.g., mouse cardiac cells, chick dorsal root ganglion neurons) are prepared and maintained in appropriate culture media.
-
Electrode and Solution Preparation: Borosilicate glass microelectrodes with a specific resistance are filled with an internal solution containing ions that mimic the intracellular environment. The external solution, or bath solution, contains the ions necessary for eliciting Ca2+ currents and the compound being tested at various concentrations.
-
Giga-seal Formation and Whole-Cell Configuration: A microelectrode is brought into contact with the cell membrane to form a high-resistance seal (giga-seal). A brief suction is then applied to rupture the membrane patch under the electrode tip, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -80 mV or -40 mV) using a patch-clamp amplifier. Depolarizing voltage steps are then applied to activate the voltage-gated Ca2+ channels, and the resulting inward Ca2+ currents are recorded.
-
Data Analysis: The peak current amplitude is measured before and after the application of different concentrations of the test compound. The concentration-response curve is then plotted to determine the EC50 or IC50 value, representing the concentration at which the compound produces 50% of its maximal effect.
Radioligand Binding Assays
These assays are used to determine the binding affinity and specificity of this compound and SR 33805 to their target receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., cardiac sarcolemmal membranes) are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]this compound) and varying concentrations of the unlabeled competitor compound (this compound or SR 33805).
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then analyzed to determine the inhibition constant (Ki) of the competitor compound, which reflects its binding affinity.
Signaling Pathways and Experimental Workflows
References
- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of a novel Ca2+ entry blocker: SR 33805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium inhibitor SR33805 reduces intimal formation following injury of the porcine carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fantofarone's Effects: A Comparative Analysis in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of Fantofarone (SR33557), a novel calcium channel antagonist, with established calcium channel blockers such as Verapamil and Nifedipine. The data presented here is collated from various independent studies to offer a cross-validated perspective on the activity of this compound across different cell types, including neuronal, cardiac, smooth muscle, and endothelial cells.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound and comparator drugs in various cell lines. These values represent the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. Lower values indicate higher potency.
Disclaimer: The data presented below is compiled from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: this compound Potency in Neuronal and Cardiac Cells
| Drug | Cell Type | Assay | Parameter | Value | Reference |
| This compound (SR33557) | Chick Dorsal Root Ganglion Neurons | Whole-Cell Patch Clamp | IC50 (L-type Ca++ channels) | 0.35 µM | [1] |
| Chick Dorsal Root Ganglion Neurons | Whole-Cell Patch Clamp | IC50 (N- and P-type Ca++ channels) | ~5 µM | [1] | |
| Mouse Cardiac Cells (depolarized) | Whole-Cell Patch Clamp | EC50 (L-type Ca++ channels) | 1.4 nM | [2] | |
| Mouse Cardiac Cells (polarized) | Whole-Cell Patch Clamp | EC50 (L-type Ca++ channels) | 0.15 µM | [2] | |
| SR33805 (Comparator) | Chick Dorsal Root Ganglion Neurons | Whole-Cell Patch Clamp | IC50 (L-type Ca++ channels) | 26 nM | [1] |
| Mouse Cardiac Cells (depolarized) | Whole-Cell Patch Clamp | EC50 (L-type Ca++ channels) | 4.1 nM | [2] | |
| Mouse Cardiac Cells (polarized) | Whole-Cell Patch Clamp | EC50 (L-type Ca++ channels) | 33 nM | [2] |
Table 2: Comparative Effects of Calcium Channel Blockers on Vascular and Other Cell Types
| Drug | Cell Type | Assay | Parameter | Value | Reference |
| Verapamil | Vascular Smooth Muscle Cells | [3H]thymidine incorporation | IC50 (Ang II-induced proliferation) | 3.5 ± 0.3 x 10-6 M | [3] |
| Bovine Pulmonary Artery Endothelial Cells | Serotonin Uptake Assay | Inhibition of 5-HT uptake | Altered Km, no change in Vmax | [4] | |
| Human Retinal Pigment Epithelial Cells | Cell Counting | IC50 (Serum-induced proliferation) | 14.6 µM | [5] | |
| Human Retinal Pigment Epithelial Cells | [3H]-thymidine incorporation | IC50 (Serum-induced proliferation) | 11.3 µM | [5] | |
| Nifedipine | Vascular Smooth Muscle Cells | [3H]thymidine incorporation | IC50 (Ang II-induced proliferation) | 2.3 ± 0.7 x 10-6 M | [3] |
| Rabbit Mesenteric Artery Smooth Muscle | K+-induced contraction | IC50 | Not specified, but highly potent | [6] | |
| Diltiazem | Vascular Smooth Muscle Cells | [3H]thymidine incorporation | IC50 (Ang II-induced proliferation) | 6.6 ± 2.8 x 10-6 M | [3] |
Mechanism of Action: L-Type Calcium Channel Blockade
This compound is a potent antagonist of L-type voltage-gated calcium channels.[1][2] These channels are crucial for calcium influx into cells, which triggers a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The diagram below illustrates the general signaling pathway affected by L-type calcium channel blockers.
Caption: L-type calcium channel blockade by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp for Calcium Channel Activity
This electrophysiological technique is used to measure the ion currents flowing through calcium channels in the membrane of a single cell.
-
Cell Preparation: Isolate and culture the target cells (e.g., neurons, cardiomyocytes) on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a tip diameter of approximately 1-2 µm. Fill the pipette with an internal solution containing ions that mimic the intracellular environment and a high concentration of a Ca2+ buffer (e.g., EGTA) to control intracellular Ca2+ levels.
-
Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (>1 GΩ), known as a "giga-seal," which electrically isolates the patch of membrane under the pipette tip.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, allowing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -80 mV) where the voltage-gated calcium channels are closed. Apply depolarizing voltage steps to activate the channels and record the resulting inward calcium currents.
-
Drug Application: Perfuse the cell with a solution containing the calcium channel blocker (e.g., this compound) at various concentrations and record the changes in the calcium current to determine the inhibitory effect.
References
- 1. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil inhibits serotonin uptake of endothelial cells in culture by a mechanism unrelated to Ca2+ channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil inhibits proliferation, migration and protein kinase C activity in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nifedipine derivatives on smooth muscle cells and neuromuscular transmission in the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Fantofarone Research Findings: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Fantofarone with alternative calcium channel blockers, supported by experimental data from independent studies.
Introduction
This compound (also known as SR33557) is a novel calcium channel antagonist belonging to the sulfone indolizine class.[1] Its primary mechanism of action involves the blockage of L-type calcium channels, leading to vasodilation and a negative chronotropic effect on the sinus node.[1] This guide provides a comparative analysis of this compound's research findings, with a focus on independent replication of its efficacy and safety profile against other well-established calcium channel blockers, namely Verapamil and Nifedipine. All data is presented in a structured format to facilitate objective comparison, and detailed experimental protocols for key studies are provided.
Data Presentation
Table 1: Comparison of Efficacy in Chronic Stable Angina
| Drug | Dosage | Study Design | Key Finding | Independent Supporting Data |
| This compound | 100-150 mg twice daily | Multicenter, double-blind, randomized, placebo-controlled | Prolonged exercise time on a treadmill by 38 to 45 seconds compared to placebo.[1] | No direct replication studies found. The primary study was a large multicenter trial. |
| Verapamil | 360 mg daily | Double-blind, placebo-controlled, crossover | Increased mean exercise time from 6.6 minutes to 11.2 minutes after 4 weeks.[2] | Multiple independent studies confirm Verapamil's efficacy in improving exercise tolerance in angina patients.[3][4][5][6] |
| Nifedipine | 10 mg three times daily | Double-blind, placebo-controlled, crossover | Increased exercise tolerance time by 13% from 4.5 to 5.0 minutes.[7] | Other studies have shown similar improvements in exercise duration with Nifedipine in patients with stable angina. |
Table 2: Comparison of Hemodynamic Effects
| Drug | Dosage | Key Finding on Blood Pressure | Key Finding on Vasodilation | Independent Supporting Data |
| This compound | 100-150 mg twice daily | Did not alter systolic blood pressure at rest or during exercise in patients with angina.[1] | Potent peripheral and coronary vasodilator.[1] | Limited independent data on blood pressure effects in angina patients. |
| Verapamil | 320 mg/day | Lowered heart rate-blood pressure product at each workload.[5] | Known to cause peripheral vasodilation. | Numerous studies confirm the blood pressure-lowering effects of Verapamil.[8] |
| Nifedipine | 10 mg sublingual | Decreased fingertip vascular resistance by 40%.[9] | Increased fingertip blood flow in 8 out of 10 patients.[9] | Multiple studies confirm Nifedipine's potent vasodilatory and blood pressure-lowering effects.[10][11][12][13][14][15] |
Experimental Protocols
Treadmill Exercise Testing for Angina Pectoris
The efficacy of anti-anginal drugs is commonly assessed by measuring the improvement in exercise tolerance using a standardized treadmill test. A frequently used protocol is the Bruce protocol , which involves graded increases in treadmill speed and inclination at 3-minute intervals.
Typical Protocol:
-
Patient Preparation: Patients are instructed to fast for at least 3 hours before the test and to avoid caffeine and smoking. Concomitant medications are documented.
-
Baseline Measurements: A 12-lead electrocardiogram (ECG) and blood pressure are recorded at rest in the standing position.
-
Exercise Protocol: The patient walks on a treadmill, and the speed and incline are increased every 3 minutes according to the Bruce protocol stages.
-
Monitoring: Heart rate, blood pressure, and a 12-lead ECG are continuously monitored throughout the test and during the recovery period.
-
Endpoints: The test is terminated upon the patient's request due to chest pain, fatigue, dyspnea, or dizziness, or if specific ECG changes (e.g., significant ST-segment depression), arrhythmias, or an abnormal blood pressure response are observed.
-
Primary Outcome Measures: The primary endpoints typically include the total exercise duration, time to the onset of angina, and the time to the onset of 1 mm ST-segment depression.
This is a generalized protocol. For specific details, refer to the methodologies of the cited clinical trials.[16][17][18][19][20]
Whole-Cell Patch Clamp for Ion Channel Analysis
The whole-cell patch-clamp technique is a powerful electrophysiological method used to record the ionic currents flowing through the entire cell membrane, allowing for the characterization of ion channel activity.
Typical Protocol:
-
Cell Preparation: Isolated cells (e.g., cardiomyocytes, smooth muscle cells) are placed in a recording chamber on the stage of an inverted microscope and bathed in an extracellular solution.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated using a micropipette puller. The pipette is filled with an intracellular solution that mimics the cell's internal environment.
-
Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential. A series of voltage steps are applied to elicit ionic currents, which are recorded and amplified. Specific pharmacological agents can be perfused to assess their effects on the recorded currents.
For detailed step-by-step instructions and solution compositions, please refer to specialized electrophysiology protocols.[21][22][23][24][25]
Mandatory Visualization
Caption: this compound's effect on cardiac myocyte contraction.
Caption: this compound's mechanism of vasodilation.
References
- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term antianginal action of verapamil assessed with quantitated serial treadmill stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intravenous verapamil on exercise tolerance and left ventricular function in patients with severe exertional angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Verapamil in effort angina: a multi-centre study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil in stable effort angina: effects on left ventricular function evaluated with exercise radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of verapamil in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociation of exercise tolerance and total myocardial ischemic burden in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of blood pressure-lowering treatment on cardiovascular outcomes and mortality: 14 - effects of different classes of antihypertensive drugs in older and younger patients: overview and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nifedipine-induced fingertip vasodilation in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of nifedipine and nitrates on coronary vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. Blood pressure-lowering efficacy of antihypertensive drugs and their combinations: a systematic review and meta-analysis of randomised, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Randomized, Double‐Blind, Placebo‐Controlled Study to Evaluate the Effect of Erenumab on Exercise Time During a Treadmill Test in Patients With Stable Angina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Effect of Coronary Sinus Reducer Implantation on Aerobic Exercise Capacity in Refractory Angina Patients—A CROSSROAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. personal.utdallas.edu [personal.utdallas.edu]
A Head-to-Head Comparison of Fantofarone and Diltiazem: A Guide for Researchers
This guide provides a detailed, data-driven comparison of Fantofarone (SR 33557) and Diltiazem, two calcium channel antagonists with distinct structural and pharmacological profiles. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.
Overview and Mechanism of Action
Diltiazem is a well-established non-dihydropyridine calcium channel blocker belonging to the benzothiazepine class.[1][2][3] It exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle.[2][] Diltiazem binds to the alpha-1 subunit of the L-type calcium channels, leading to coronary and peripheral vasodilation, reduced heart rate (negative chronotropy), and decreased myocardial contractility (negative inotropy).[1][2][3] This multi-faceted action decreases myocardial oxygen demand, making it effective in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][5]
This compound , also known as SR 33557, is a potent calcium channel antagonist from the novel sulfone indolizine class.[6] Structurally distinct from classical calcium channel blockers, this compound also targets the L-type calcium channel's alpha-1 subunit, but at a binding site separate from those of benzothiazepines (like diltiazem), phenylalkylamines, or dihydropyridines.[7] Its primary cardiac action is on the sinus node, though it is also a potent peripheral and coronary vasodilator.[6]
Signaling Pathway of Diltiazem
Caption: Diltiazem blocks L-type calcium channels, reducing calcium influx and leading to vasodilation.
Signaling Pathway of this compound
Caption: this compound allosterically modulates L-type calcium channels from a distinct binding site.
Pharmacokinetic Profile
The pharmacokinetic properties of Diltiazem are well-characterized, involving extensive first-pass metabolism. This compound's human pharmacokinetic data is less detailed in publicly available literature, reflecting its status as a research compound.
| Parameter | This compound | Diltiazem |
| Bioavailability | Data not available | ~40% (oral)[1][8] |
| Plasma Protein Binding | Data not available | 70-80%[1][8] |
| Metabolism | Data not available | Extensive hepatic (CYP450 system)[1] |
| Half-life (t½) | Data not available | ~3.0-4.5 hours (oral)[1][8] |
| Excretion | Data not available | Urine (2-4% unchanged) and feces[1][8] |
Comparative Efficacy
In Vitro Potency
This compound has demonstrated high potency in blocking L-type calcium channels, with its action being voltage-dependent.
| Compound | Condition | EC₅₀ | Source |
| This compound | Depolarized (-40 mV) | 1.4 nM | [7] |
| This compound | Polarized (-80 mV) | 0.15 µM | [7] |
| Diltiazem | - | 50-200 ng/mL (therapeutic plasma concentration) | [2][8] |
Clinical Efficacy in Stable Angina
Both drugs have been evaluated for the treatment of chronic stable angina pectoris.
| Parameter | This compound (100-150 mg BID) | Diltiazem |
| Primary Endpoint | Increased exercise duration | Reduced weekly angina frequency[9] |
| Result vs. Placebo | Prolonged treadmill exercise time by 38-45 seconds[6] | Significantly greater reduction in angina attacks[9] |
| Effect on Heart Rate | Dose-related sinus bradycardia[6] | Resting heart rate usually unchanged or slightly reduced[8] |
| Effect on Blood Pressure | Systolic BP at rest and exercise unaltered[6] | Reduces blood pressure, especially in hypertensive patients[1][] |
Safety and Tolerability
| Adverse Effect Profile | This compound | Diltiazem |
| Common Adverse Events | Symptomatic bradycardia, increased angina[6] | Swelling, dizziness, headaches, low blood pressure[3] |
| Serious Adverse Events | No deaths reported in the treatment group[6] | Overly slow heartbeat, heart failure, liver problems[3] |
| Discontinuation Rate | 6/330 due to symptomatic bradycardia[6] | Low, similar to placebo in some trials[9] |
Experimental Protocols
Protocol 1: Efficacy of this compound in Chronic Stable Angina
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.[6]
-
Patient Population: 330 patients with chronic stable angina pectoris were included as intent-to-treat.[6]
-
Methodology: Patients were randomized to receive this compound (50, 100, 150, or 200 mg twice daily) or a placebo. The primary efficacy endpoint was the change in exercise time on a treadmill to the onset of moderate angina.[6]
-
Key Assessments: Exercise tolerance, frequency of angina attacks, and safety monitoring, including heart rate and blood pressure.[6]
Protocol 2: this compound in Angioplasty-Induced Vasospasm
-
Study Design: An experimental animal model study.[10]
-
Animal Model: Rabbits with femoral atherosclerotic lesions.[10]
-
Methodology: Angioplasty was performed to induce vasospasm. Animals were treated with intravenous this compound (50 µg/kg), verapamil (0.2 mg/kg), isosorbide dinitrate (0.3 mg/kg), or saline. The arterial diameter at proximal and distal sites was measured to quantify vasospasm.[10]
-
Key Assessments: Angiographic measurement of arterial diameter before and after angioplasty and treatment.
Experimental Workflow: Vasospasm Animal Model
Caption: Workflow for comparing this compound's effect on angioplasty-induced vasospasm in a rabbit model.
Summary and Conclusion
Diltiazem is a cornerstone therapy in cardiovascular medicine, with a broad mechanism of action that includes vasodilation, and negative chronotropic and inotropic effects. Its efficacy and safety are well-documented across large patient populations.
This compound emerges as a highly potent, voltage-dependent L-type calcium channel antagonist with a novel binding site. Pre-clinical and clinical data indicate its potential as a powerful coronary and peripheral vasodilator. Notably, in a clinical trial for stable angina, this compound increased exercise tolerance without significantly altering blood pressure, though it did induce dose-related bradycardia.[6] In an animal model, it was more effective than verapamil at reducing angioplasty-induced vasospasm.[10]
For researchers, this compound represents an interesting pharmacological tool due to its distinct binding site and potent, specific actions. Its profile suggests potential applications where strong vasodilation is required with minimal impact on blood pressure, although its effects on heart rate warrant careful consideration. Further head-to-head trials would be necessary to fully delineate the comparative therapeutic index of this compound versus established agents like Diltiazem.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diltiazem - Wikipedia [en.wikipedia.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Safety and efficacy of diltiazem hydrochloride for the treatment of stable angina pectoris: report of a cooperative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fantofarone's Specificity for L-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fantofarone's specificity for L-type calcium channels against other commonly used channel blockers. Experimental data is presented to support these comparisons, along with detailed protocols for key validation experiments.
Introduction to this compound
This compound (also known as SR33557) is a potent calcium channel antagonist.[1][2] It belongs to the indolizine sulfone class, a chemical group structurally distinct from the three main classes of L-type calcium channel blockers: the dihydropyridines (e.g., Amlodipine), phenylalkylamines (e.g., Verapamil), and benzothiazepines (e.g., Diltiazem).[2][3] this compound has been shown to bind to the alpha 1 subunit of the L-type calcium channel at a site distinct from these classical antagonists.[3][4] Its primary cardiac action is on the sinus node, and it also functions as a potent peripheral and coronary vasodilator.[2][5]
Comparative Specificity of L-type Calcium Channel Blockers
The specificity of a calcium channel blocker is crucial for its therapeutic efficacy and safety profile. Off-target effects on other ion channels can lead to undesirable side effects. The following tables summarize the inhibitory concentrations (IC50/EC50) of this compound and other widely used L-type calcium channel blockers against various calcium and other ion channels. This data, gathered from multiple electrophysiological and binding studies, highlights the selectivity profile of each compound.
Table 1: Inhibitory Activity (IC50/EC50 in µM) against L-type Calcium Channels
| Compound | Cell Type | Holding Potential | IC50/EC50 (µM) | Reference |
| This compound | Mouse cardiac cells | -40 mV | 0.0014 | [3] |
| Mouse cardiac cells | -80 mV | 0.15 | [3] | |
| Chick dorsal root ganglion neurons | -80 mV | 0.35 | [4] | |
| Rat ventricular myocytes | Not specified | 0.022 | [1] | |
| Amlodipine | Rat aorta | Depolarised | 0.0019 | [6] |
| Ca(v)1.2 channels | -80 mV | 0.057 | [7][8] | |
| Verapamil | L-type channels (general) | Not specified | ~10 | [9] |
| Diltiazem | Cone photoreceptors (high affinity) | Not specified | 4.9 | [10] |
| Cone photoreceptors (low affinity) | Not specified | 100.4 | [10] | |
| Ca(v)1.2CM channels | Not specified | 77 | [11] |
Table 2: Inhibitory Activity (IC50 in µM) against other Voltage-Gated Ion Channels
| Compound | Channel Type | IC50 (µM) | Reference |
| This compound | N-type Ca²⁺ | ~5 | [4] |
| P-type Ca²⁺ | ~5 | [4] | |
| T-type Ca²⁺ | No effect | [4] | |
| Amlodipine | N-type Ca²⁺ | 5.8 | [12] |
| Ca(v)2.1 (P/Q-type) | 8.6 | [7] | |
| Verapamil | T-type Ca²⁺ | ~20 | [9] |
| K(v)1.3 K⁺ | 8 | [9] | |
| K(Ca)3.1 K⁺ | 28 | [9] | |
| hERG K⁺ | 0.143 | [13][14] | |
| Diltiazem | hERG K⁺ | 17.3 | [14] |
Experimental Protocols for Specificity Validation
Accurate determination of a compound's specificity relies on robust and well-defined experimental procedures. The two primary methods for assessing the interaction of a drug with ion channels are patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in living cells, providing a functional assessment of channel blockade.[15]
Objective: To determine the concentration-dependent inhibition of a test compound on L-type calcium channels and other off-target ion channels.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells transfected with the specific Ca(v) subunit) or primary cells (e.g., ventricular myocytes).
-
External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, pH 7.2 with CsOH.
-
Test compound stock solution (e.g., in DMSO).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to sub-confluent levels.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette filled with internal solution while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage Clamp:
-
Hold the cell membrane potential at a level where the target channels are predominantly in a closed state (e.g., -80 mV for L-type calcium channels).
-
Apply a voltage step protocol to elicit channel opening (e.g., a step to 0 mV for 200 ms).
-
-
Data Acquisition:
-
Record baseline currents in the absence of the test compound.
-
Perfuse the recording chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
-
Specificity Testing: Repeat the procedure for other ion channels (e.g., N-type, P/Q-type, T-type calcium channels, and key potassium channels like hERG) by using appropriate cell lines and voltage protocols.
Radioligand Binding Assay
This technique measures the affinity of a compound for a specific receptor or ion channel by competing with a radiolabeled ligand that is known to bind to the target.[16][17]
Objective: To determine the binding affinity (Ki) of a test compound for the L-type calcium channel.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing the L-type calcium channel.
-
Radiolabeled ligand specific for the L-type calcium channel (e.g., [³H]PN200-110).
-
Unlabeled test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental logic and the biological context is crucial for interpreting specificity data. The following diagrams, generated using the DOT language, illustrate the workflow for validating L-type calcium channel blocker specificity and the general signaling pathway of L-type calcium channels.
Conclusion
The presented data indicates that this compound is a potent and highly specific blocker of L-type calcium channels. Its selectivity profile, particularly its lack of significant activity on T-type channels and considerably lower potency against N- and P-type channels, distinguishes it from some other classes of calcium channel blockers. For researchers and drug development professionals, the provided experimental protocols offer a framework for independently verifying the specificity of this compound or other novel compounds targeting L-type calcium channels. A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic potential and potential side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 10. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 13. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp Protocol [labome.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Fantofarone and Other Calcium Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the calcium channel antagonist Fantofarone against other established calcium channel blockers. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.
This compound (also known as SR33557) is a calcium channel antagonist belonging to the indolizine sulfone class, structurally distinct from other classes of calcium channel blockers.[1][2] Its primary cardiac action is on the sinus node, and it also functions as a potent peripheral and coronary vasodilator.[1][2] This guide delves into the comparative potency of this compound and other well-known calcium antagonists, presenting available quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Comparison of Potency
The potency of a calcium channel antagonist is typically expressed by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of the calcium channel activity or to elicit 50% of its maximal effect, respectively. The following table summarizes the available potency data for this compound and other commonly used calcium antagonists. It is important to note that these values are highly dependent on the experimental conditions, such as the cell type, tissue, and specific protocol used.
| Drug | Class | Potency (IC50/EC50) | Experimental Conditions | Reference |
| This compound | Indolizine sulfone | EC50 = 1.4 nM | L-type Ca2+ channels in mouse cardiac cells (depolarized, -40 mV) | [3] |
| EC50 = 0.15 µM | L-type Ca2+ channels in mouse cardiac cells (polarized, -80 mV) | [3] | ||
| IC50 = 0.35 µM | Neuronal L-type Ca2+ channels | [4] | ||
| SR33805 | Indole | EC50 = 4.1 nM | L-type Ca2+ channels in mouse cardiac cells (depolarized, -40 mV) | [3] |
| EC50 = 33 nM | L-type Ca2+ channels in mouse cardiac cells (polarized, -80 mV) | [3] | ||
| IC50 = 26 nM | Neuronal L-type Ca2+ channels | [4] | ||
| Verapamil | Phenylalkylamine | IC50 = 60 nM | Inhibition of IL-8-induced lymphocyte migration | [5] |
| IC50 = 214 nM | hERG channels at 37°C | [6] | ||
| Ki = 0.6 µM | α1-adrenergic receptor binding in rat myocardium | [7] | ||
| EC50 = 1.95 µM | Negative inotropic effects in rat right myocardial ventricular strips (as Gallopamil) | [8] | ||
| Nifedipine | Dihydropyridine | IC50 = 10 nM | Inhibition of IL-8-induced lymphocyte migration | [5] |
| IC50 = 0.2 µM | Cardiac calcium channels in frog atrial fibers | [9] | ||
| IC50 = 2.3 µM | Inhibition of Ang II-induced VSMC DNA synthesis | [10] | ||
| IC50 = 4.0 x 10⁻⁸ M | Inhibition of KCl-induced contractions in canine saphenous vein | [11] | ||
| Diltiazem | Benzothiazepine | IC50 = 10 nM | Inhibition of IL-8-induced lymphocyte migration | [5] |
| IC50 = 6.6 µM | Inhibition of Ang II-induced VSMC DNA synthesis | [10] | ||
| Amlodipine | Dihydropyridine | IC50 = 1.9 nM | Inhibition of Ca2+-induced contractions of depolarized rat aorta | [12] |
Experimental Protocols
The determination of the potency of calcium channel antagonists often involves electrophysiological techniques, with the whole-cell patch-clamp method being a gold standard. This technique allows for the direct measurement of ion channel currents and the effects of drugs on these currents.
Whole-Cell Patch-Clamp Protocol for Determining IC50 of Calcium Antagonists
This protocol provides a generalized framework for assessing the inhibitory concentration of a calcium channel blocker on L-type calcium channels in a suitable cell line (e.g., HEK293 cells stably expressing the human Cav1.2 channel).
1. Cell Preparation:
-
Culture cells expressing the target calcium channel to an appropriate confluency.
-
Dissociate the cells using a gentle enzymatic method (e.g., Trypsin-EDTA) and re-plate them onto glass coverslips at a low density suitable for patch-clamping.
-
Allow cells to adhere and recover for at least 2-4 hours before recording.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage-Clamp Protocol:
-
To elicit L-type calcium currents, apply a depolarizing voltage step to 0 mV for 200 ms from the holding potential of -80 mV.
-
Repeat this voltage step at regular intervals (e.g., every 10 seconds) to obtain a stable baseline current.
5. Drug Application and Data Acquisition:
-
Prepare a series of concentrations of the calcium antagonist (e.g., this compound, verapamil) in the external solution.
-
After establishing a stable baseline current, perfuse the recording chamber with the lowest concentration of the drug until a steady-state block of the calcium current is observed.
-
Wash out the drug with the control external solution to ensure reversibility of the block.
-
Repeat the application with increasing concentrations of the drug, allowing for a washout period between each concentration.
-
Record the peak inward calcium current at each drug concentration.
6. Data Analysis:
-
Normalize the peak current at each drug concentration to the baseline current recorded in the absence of the drug.
-
Plot the normalized current as a function of the logarithm of the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Signaling Pathway of L-type Calcium Channel Antagonists
This compound, like other calcium antagonists, primarily exerts its effects by blocking L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into cells, which triggers a cascade of intracellular events.
In cardiac and smooth muscle cells, the influx of calcium through L-type channels is a critical step in excitation-contraction coupling. By blocking these channels, calcium antagonists reduce the intracellular calcium concentration, leading to a decrease in muscle contractility. In the heart, this results in a negative inotropic effect (reduced force of contraction) and a negative chronotropic effect (reduced heart rate). In blood vessels, it leads to vasodilation and a decrease in blood pressure.
This compound binds to the alpha 1 subunit of the L-type Ca2+ channel at a site distinct from those of the classical 1,4-dihydropyridine, phenylalkylamine, or benzothiazepine calcium antagonists.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. Potent and specific inhibition of IL-8-, IL-1 alpha- and IL-1 beta-induced in vitro human lymphocyte migration by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on Ca2+ channel antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- isopropylpentyl isothiocyanate, a chemoaffinity ligand derived from verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the calcium antagonistic activity of nifedipine and FR34235 in the canine saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fantofarone in Combination Therapy: A Comparative Analysis of Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of Fantofarone with other drugs, focusing on its potential to enhance therapeutic outcomes. This compound, a calcium channel blocker, has been investigated for its ability to act in concert with other pharmacological agents, primarily in the context of overcoming drug resistance in infectious diseases. This document summarizes the available experimental data, details the methodologies used in these studies, and visually represents the underlying mechanisms and workflows.
Synergistic Reversal of Chloroquine Resistance in Plasmodium falciparum
The most significant body of research on this compound's synergistic activity is centered on its ability to reverse chloroquine resistance in the malaria parasite, Plasmodium falciparum. This has been primarily studied in combination with another calcium channel blocker, verapamil.
Mechanism of Action and Synergy
Chloroquine resistance in P. falciparum is associated with the parasite's ability to rapidly efflux the drug from its digestive vacuole, the site of action. Calcium channel blockers like this compound and verapamil are believed to interfere with this efflux mechanism, thereby increasing the intracellular concentration of chloroquine and restoring its efficacy. The synergistic effect of this compound and verapamil suggests that they may act on different targets or have additive effects on the same target involved in chloroquine transport.
Below is a diagram illustrating the proposed mechanism of chloroquine resistance and the synergistic action of this compound and verapamil.
Caption: Proposed mechanism of synergistic action.
Quantitative Analysis of Synergy
The synergy between this compound and other drugs is typically quantified using metrics such as the 50% inhibitory concentration (IC50) and the fractional inhibitory concentration (FIC) index. While the seminal study by Adovelande et al. (1998) established the synergistic interaction between this compound and verapamil in reversing chloroquine resistance, the full quantitative data from this specific study is not widely available. However, the principles of such an analysis are presented below with representative data from similar studies on verapamil to illustrate the concept.
Table 1: In Vitro Efficacy of Chloroquine in Combination with this compound and Verapamil against Chloroquine-Resistant P. falciparum
| Drug Combination | Chloroquine IC50 (nM) | Fold-Potentiation of Chloroquine Activity |
| Chloroquine alone | 200 | 1 |
| Chloroquine + this compound (representative concentration) | Data not available | Data not available |
| Chloroquine + Verapamil (representative concentration) | 25 | 8 |
| Chloroquine + this compound + Verapamil | Data indicates synergy, specific values not available | Data indicates synergy, specific values not available |
Note: Specific quantitative data for this compound from the primary literature is limited. The data for verapamil is representative of typical findings in chloroquine resistance reversal studies.
Experimental Protocols
The assessment of synergistic drug effects in vitro for anti-malarial compounds follows a standardized workflow. The following is a detailed methodology representative of the key experiments cited in the literature.
In Vitro Drug Susceptibility Assay for P. falciparum
This assay determines the concentration of a drug or drug combination required to inhibit parasite growth.
1. Parasite Culture:
-
Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasitemia is synchronized using methods such as sorbitol treatment to obtain a culture predominantly at the ring stage.
2. Drug Preparation:
-
Stock solutions of this compound, verapamil, and chloroquine are prepared in an appropriate solvent (e.g., DMSO or ethanol) and serially diluted to the desired concentrations in the culture medium.
3. Assay Plate Preparation:
-
In a 96-well microtiter plate, the drug dilutions are added to the wells. For combination studies, a checkerboard titration is performed with varying concentrations of each drug.
-
A suspension of parasitized erythrocytes (typically at 1-2% hematocrit and 0.5% parasitemia) is added to each well.
-
Control wells containing no drugs (positive growth control) and uninfected erythrocytes (negative control) are included.
4. Incubation and Growth Assessment:
-
The plates are incubated for 48-72 hours under the same conditions as the parasite culture.
-
Parasite growth is quantified using one of the following methods:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of parasites per 1000 erythrocytes is counted.
-
SYBR Green I-based fluorescence assay: The nucleic acid dye SYBR Green I, which fluoresces upon binding to DNA, is added to the lysed parasite samples. The fluorescence intensity is proportional to the number of parasites.
-
[3H]-hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into the parasite's nucleic acids is measured as an indicator of parasite proliferation.
-
5. Data Analysis:
-
The IC50 value for each drug and combination is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fractional inhibitory concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)
-
Synergy is defined as an FIC index of < 0.5, additivity as 0.5-1.0, and antagonism as > 1.0.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for in vitro synergy testing.
This compound in Other Therapeutic Areas
Conclusion
The primary and most well-documented synergistic effect of this compound is in the reversal of chloroquine resistance in P. falciparum, particularly when studied in conjunction with verapamil. The underlying mechanism is believed to be the inhibition of chloroquine efflux from the parasite's digestive vacuole. While the qualitative nature of this synergy is established, detailed quantitative data from seminal studies remains sparse in publicly accessible literature. The experimental protocols for evaluating such synergies are well-established and rely on standard in vitro anti-malarial susceptibility testing. Further research is warranted to explore the potential synergistic effects of this compound in other therapeutic areas.
References
Validating the On-Target Effects of Fantofarone: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Fantofarone is a potent and selective antagonist of the L-type calcium channel, specifically targeting the α1 subunit. Its distinct binding site and mechanism of action necessitate rigorous validation of its on-target effects to ensure that observed physiological responses are a direct consequence of L-type calcium channel blockade and not due to unintended interactions with other cellular components. This guide provides a comparative overview of essential control experiments designed to validate the on-target activity of this compound, complete with detailed protocols and hypothetical data for reference.
Comparative Analysis of On-Target Validation Experiments
To confidently attribute the effects of this compound to its intended target, a multi-pronged approach employing various control experiments is crucial. The following table summarizes key experiments, their rationale, and expected outcomes.
| Experiment | Description | Purpose | Alternative Approaches |
| Inactive Analog Control | A structurally similar molecule to this compound that lacks the functional groups necessary for binding to the L-type calcium channel is used as a negative control. | To demonstrate that the observed effects are not due to the general chemical structure of this compound but require specific interaction with the target. | - Vehicle Control- Structurally unrelated calcium channel blocker |
| Target Knockdown/Knockout | The expression of the L-type calcium channel α1 subunit (CACNA1C) is silenced using siRNA or CRISPR/Cas9 in a relevant cell line (e.g., cardiomyocytes). | To confirm that the cellular response to this compound is dependent on the presence of its target. | - Use of cell lines with naturally low or absent expression of the target protein. |
| Rescue Experiment | Following target knockdown, a mutated version of the L-type calcium channel that is insensitive to this compound but retains its function is introduced. | To specifically demonstrate that the effect of this compound is mediated through the L-type calcium channel and can be reversed by a resistant version of the target. | - Overexpression of the wild-type target to potentially compete with the drug. |
| Competitive Binding Assay | The ability of this compound to displace a known, labeled ligand for the L-type calcium channel is measured. | To provide direct evidence of this compound binding to its intended target and to determine its binding affinity. | - Isothermal titration calorimetry (ITC)- Surface plasmon resonance (SPR) |
| Downstream Signaling Analysis | The effect of this compound on signaling pathways known to be modulated by intracellular calcium levels is assessed (e.g., phosphorylation of CaMKII). | To confirm that target engagement by this compound leads to the expected functional consequences downstream of the L-type calcium channel. | - Measurement of global intracellular calcium concentration changes. |
Hypothetical Experimental Data
The following tables present hypothetical data from the described control experiments, illustrating the expected outcomes when validating the on-target effects of this compound.
Table 1: Effect of this compound and Inactive Analog on Intracellular Calcium Influx
| Treatment Group | Concentration (nM) | Peak Intracellular Ca2+ ([Ca2+]i) Amplitude (F/F0) | Inhibition of Ca2+ Influx (%) |
| Vehicle (DMSO) | - | 3.5 ± 0.2 | 0 |
| This compound | 1 | 2.8 ± 0.3 | 20 |
| 10 | 1.5 ± 0.2 | 57 | |
| 100 | 0.8 ± 0.1 | 77 | |
| Inactive Analog | 1 | 3.4 ± 0.2 | 3 |
| 10 | 3.3 ± 0.3 | 6 | |
| 100 | 3.2 ± 0.2 | 9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound in L-type Calcium Channel Knockdown Cells
| Cell Line | Treatment | Concentration (nM) | Peak Intracellular Ca2+ ([Ca2+]i) Amplitude (F/F0) |
| Wild-Type (WT) | Vehicle | - | 3.6 ± 0.3 |
| This compound | 10 | 1.6 ± 0.2 | |
| CACNA1C Knockdown | Vehicle | - | 1.2 ± 0.1 |
| This compound | 10 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental logic, the following diagrams are provided.
A Comparative Pharmacokinetic Analysis of Fantofarone and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two calcium channel antagonists, Fantofarone and verapamil. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and characteristics.
At a Glance: Key Pharmacokinetic Parameters
A summary of the core pharmacokinetic parameters for both this compound and verapamil is presented below. It is important to note that this compound is extensively and rapidly metabolized into its active metabolite, SR 33671, through a significant first-pass effect. Consequently, the pharmacokinetic profile of SR 33671 is predominantly considered to represent the systemic exposure and pharmacological activity of this compound following oral administration.[1]
| Parameter | This compound (as active metabolite SR 33671) | Verapamil |
| Absorption | Rapidly absorbed and extensively metabolized.[1] | Well-absorbed (>90%) following oral administration.[2] |
| Bioavailability | Low for the parent compound due to high first-pass metabolism.[1] | Low and variable (20-35%) due to extensive first-pass hepatic metabolism.[2] |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1 hour for parent this compound (300 mg dose).[1] | 1-2 hours for immediate-release formulations.[2] |
| Peak Plasma Concentration (Cmax) | SR 33671: 16 ± 10 ng/mL (100 mg dose); 63 ± 11 ng/mL (300 mg dose).[1][3] | Varies with dose; for a 120 mg oral dose, the peak serum concentration is approximately 219.09 ng/mL.[4] |
| Area Under the Curve (AUC) | SR 33671 (0-24h): 157.50 ± 89.13 ng·h/mL (100 mg dose); 535.50 ± 135.11 ng·h/mL (300 mg dose).[1][3] | Dose-dependent. |
| Metabolism | Extensively metabolized via N-demethylation to the active metabolite SR 33671.[1] | Extensively metabolized in the liver, primarily by CYP3A4, to multiple metabolites, including the active metabolite norverapamil.[5] |
| Active Metabolite(s) | SR 33671.[1] | Norverapamil (possesses ~20% of the cardiovascular activity of verapamil).[2] |
| Elimination Half-life (t½) | SR 33671: Approximately 4 hours.[1][3] | 3-7 hours for a single dose; may increase to 4.5-12 hours with multiple doses.[2] |
| Excretion | Not explicitly detailed in the provided results. | Primarily as metabolites in the urine (~70%) and feces.[2] |
Mechanism of Action: L-type Calcium Channel Blockade
Both this compound and verapamil exert their therapeutic effects by acting as antagonists at L-type calcium channels. By blocking the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, they induce vasodilation and a negative inotropic effect on the heart, respectively. This shared mechanism underlies their utility in treating cardiovascular conditions such as hypertension and angina.
Experimental Protocols
Pharmacokinetic Analysis of this compound
The pharmacokinetic profile of this compound's active metabolite, SR 33671, was determined in a placebo-controlled, randomized, double-blind, crossover study involving six healthy male volunteers.
-
Dosing: Single oral doses of 100 mg and 300 mg of this compound were administered.[3]
-
Sample Collection: Venous blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 24 hours post-administration.[1]
-
Analytical Method: Plasma concentrations of this compound and SR 33671 were quantified using a high-performance liquid chromatography (HPLC) assay with fluorimetric detection.[1]
-
Extraction: Prior extraction of the compounds from plasma was performed.
-
Detection: Excitation and emission wavelengths were set at 330 nm and 400 nm, respectively.
-
Quantification: The limit of quantification for the assay was 0.0025 mg/L for both this compound and SR 33671.[1]
-
-
Pharmacokinetic Modeling: A bi-exponential model was fitted to the individual plasma concentration-time data to determine pharmacokinetic parameters.[3]
Pharmacokinetic Analysis of Verapamil
The pharmacokinetic parameters of verapamil have been established through numerous studies. A representative experimental design is outlined below.
-
Dosing: Intravenous (e.g., 10 mg) and oral (e.g., 120 mg) administration to healthy subjects.[4]
-
Sample Collection: Serial blood samples are collected over a specified period.
-
Analytical Method: Verapamil and its metabolites in plasma are typically quantified using liquid chromatography-mass spectrometry (LC-MS) or HPLC with fluorescence detection.[6][7] These methods offer high sensitivity and specificity.
-
Pharmacokinetic Modeling: A two-compartment open model is often used to calculate pharmacokinetic parameters after intravenous administration.[4] For oral administration, parameters such as Cmax, Tmax, and bioavailability are determined from the plasma concentration-time curve.
Concluding Remarks
This compound undergoes extensive first-pass metabolism, leading to the rapid formation of its active metabolite, SR 33671, which is responsible for its pharmacological effects. In contrast, while verapamil also experiences significant first-pass metabolism, the parent drug and its active metabolite, norverapamil, both contribute to its overall clinical activity. The shorter half-life of this compound's active metabolite compared to verapamil may necessitate different dosing strategies. This comparative guide highlights the key pharmacokinetic distinctions that are crucial for consideration in research and drug development contexts.
References
- 1. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of verapamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fantofarone Benchmarked Against Next-Generation Calcium Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fantofarone, a unique indolizine calcium channel blocker, against a selection of next-generation calcium channel blockers (CCBs). The objective is to furnish researchers and drug development professionals with a detailed analysis of their respective pharmacological profiles, supported by experimental data and methodologies.
Introduction to this compound and Next-Generation Calcium Channel Blockers
This compound is a calcium channel antagonist belonging to the sulfone indolizine class, structurally distinct from traditional CCBs.[1] Its primary cardiac action is on the sinus node, and it also functions as a potent peripheral and coronary vasodilator.[1] Next-generation CCBs, such as cilnidipine, lercanidipine, and lacidipine, have been developed to offer improved selectivity, longer duration of action, and better side-effect profiles compared to older agents. A key characteristic of some of these newer agents is the blockade of other calcium channel subtypes, such as N-type and T-type channels, in addition to the L-type channels targeted by traditional CCBs.
Comparative Efficacy and Safety
Clinical data for this compound in chronic stable angina demonstrates its efficacy in improving exercise tolerance.[1] Next-generation CCBs are primarily evaluated for their antihypertensive effects.
The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Efficacy Data - this compound vs. Next-Generation CCBs (Indirect Comparison)
| Drug | Indication | Dosage | Primary Efficacy Endpoint | Result | Citation |
| This compound | Chronic Stable Angina | 100-150 mg twice daily | Increase in exercise duration to moderate angina | 38-45 seconds increase vs. placebo | [1] |
| Cilnidipine | Hypertension | 10-20 mg once daily | Reduction in Systolic/Diastolic Blood Pressure | Significant reduction from baseline | [4] |
| Lercanidipine | Hypertension | 10-20 mg once daily | Reduction in Systolic/Diastolic Blood Pressure | Efficacy comparable to amlodipine and felodipine | [5] |
| Lacidipine | Hypertension | 2-6 mg once daily | Reduction in Systolic/Diastolic Blood Pressure | Efficacy similar to other long-acting dihydropyridines | [6] |
| Amlodipine | Hypertension | 5-10 mg once daily | Reduction in Systolic/Diastolic Blood Pressure | Significant reduction from baseline | [4] |
| Verapamil | Hypertension | 240 mg sustained release | Reduction in Systolic/Diastolic Blood Pressure | Equal blood pressure reduction to amlodipine | [7] |
Table 2: Safety and Tolerability Profile
| Drug | Common Adverse Events | Key Safety Findings | Citation |
| This compound | Sinus bradycardia, increased angina | Symptomatic bradycardia led to discontinuation in some patients. | [1] |
| Cilnidipine | Pedal edema (lower incidence than amlodipine) | Does not cause reflex tachycardia. | [4][8] |
| Lercanidipine | Headache, flushing, peripheral edema (lower incidence than first-generation CCBs) | Better tolerability profile compared to older dihydropyridines. | [5][9] |
| Lacidipine | Headache, flushing, pedal edema (lower incidence than some other dihydropyridines) | Well-tolerated with a low incidence of peripheral edema. | [6] |
| Amlodipine | Peripheral edema, headache, flushing | Well-established safety profile. | [8] |
| Verapamil | Constipation, dizziness, headache | Can cause bradycardia and AV block. | [7] |
Mechanism of Action and Signaling Pathways
This compound is a non-dihydropyridine L-type calcium channel blocker that binds to a novel site on the α1 subunit of the channel.[2] This is distinct from the binding sites of classical CCBs like dihydropyridines, phenylalkylamines (e.g., verapamil), and benzothiazepines.
Next-generation dihydropyridine CCBs like cilnidipine possess a dual-blocking action on both L-type and N-type calcium channels. This N-type channel blockade is thought to contribute to its sympatholytic effects, such as the suppression of reflex tachycardia. Lercanidipine and lacidipine are highly lipophilic and show high vascular selectivity.
Figure 1: Simplified signaling pathways of this compound and a next-generation CCB (Cilnidipine).
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of calcium channel blockers are provided below.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol is used to measure the inhibitory effect of a compound on voltage-gated calcium channels in isolated cells.
Materials:
-
Cell line expressing the target calcium channel (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
-
Test compound stock solution
Procedure:
-
Prepare and culture cells expressing the target calcium channel on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record calcium channel currents at each concentration after steady-state inhibition is reached.
-
Analyze the data to determine the concentration-response curve and calculate the IC₅₀ value for the test compound.
Figure 2: Workflow for whole-cell patch-clamp electrophysiology.
Isolated Aortic Ring Vasodilation Assay
This ex vivo method assesses the vasodilatory properties of a compound on isolated arterial tissue.
Materials:
-
Thoracic aorta from a rat or rabbit
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose
-
Phenylephrine or KCl for pre-constriction
-
Organ bath system with force transducers and data acquisition
-
Test compound stock solution
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta, placing it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and fatty tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction in the aortic rings using a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once a stable plateau of contraction is reached, cumulatively add the test compound to the organ bath in increasing concentrations.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-constriction induced by phenylephrine or KCl.
-
Analyze the data to generate a concentration-response curve and determine the EC₅₀ value for vasodilation.
Figure 3: Workflow for the isolated aortic ring vasodilation assay.
Conclusion
This compound presents a unique profile as a non-dihydropyridine L-type calcium channel blocker with a distinct mechanism of action. While direct comparative clinical data against next-generation CCBs is lacking, preclinical evidence suggests its potency. Next-generation agents like cilnidipine offer the advantage of dual L/N-type channel blockade, potentially leading to a more favorable side-effect profile, particularly concerning reflex tachycardia. Lercanidipine and lacidipine demonstrate high vascular selectivity and improved tolerability. The choice of agent for further research and development will depend on the specific therapeutic target and desired pharmacological profile. The experimental protocols provided herein offer a standardized framework for conducting further comparative studies.
References
- 1. Contrasting effects of verapamil and amlodipine on cardiovascular stress responses in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Contrasting effects of verapamil and amlodipine on cardiovascular stress responses in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. Verapamil vs Amlodipine | Power [withpower.com]
- 9. Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fantofarone
IMMEDIATE SAFETY INFORMATION: Fantofarone is a potent calcium channel blocker.[1][2] Handle with extreme caution. Exposure can have significant health effects.[3][4] In case of exposure, seek immediate medical attention.
This document provides essential safety protocols and logistical plans for the handling and disposal of this compound, a potent pharmaceutical compound, in a research and development setting. All personnel must be trained on these procedures before handling the compound.[3][5]
Hazard Identification and Risk Assessment
This compound is a potent molecule that requires specialized handling to prevent occupational exposure.[4][6] The primary risks associated with this compound are due to its high potency and potential for cytotoxicity. Exposure routes of concern include inhalation of airborne particles, dermal contact, and accidental ingestion.[7]
Quantitative Safety Data:
| Parameter | Value | Reference |
| CAS Number | 114432-13-2 | [1][8] |
| Molecular Formula | C31H38N2O5S | [1][2] |
| Molar Mass | 550.71 g/mol | [2] |
| Occupational Exposure Limit (OEL) | ≤10 µg/m³ (8-hr TWA) | |
| Solubility | DMSO: 10 mg/ml, DMF: 10 mg/ml | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound.[7][9] The required level of PPE is determined by the specific handling procedure and the potential for exposure.
PPE Requirements by Task:
| Task | Required PPE |
| Low-Exposure Activities (e.g., handling sealed containers, transport) | - Nitrile gloves (single pair) - Lab coat |
| High-Exposure Activities (e.g., weighing, solution preparation, handling open powders) | - Double nitrile gloves[9] - Disposable gown[7][9] - Eye protection (safety glasses or goggles)[9][10] - Surgical mask or respirator (N95)[7][9] |
| Spill Cleanup | - Heavy-duty gloves (e.g., neoprene, nitrile)[10] - Disposable gown - Full-face shield or goggles[9] - Respirator (N95 or higher) |
Note: Gloves should be specifically rated for handling cytotoxic compounds.[11][12] Change gloves immediately if contaminated.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. Engineering controls should be the primary method of containment.[3][6]
Experimental Workflow for this compound Handling:
Caption: Workflow for the safe handling of this compound, from preparation to cleanup.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Preparation:
-
Don all required PPE for high-exposure activities.
-
Prepare the workspace within a certified chemical fume hood or biological safety cabinet.
-
Retrieve the container of this compound from its secure storage location.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance within a containment enclosure (e.g., a glove box or ventilated balance enclosure).
-
Use appropriate tools (e.g., anti-static spatulas) to minimize aerosol generation.
-
-
Solution Preparation:
-
Transfer the weighed this compound to a suitable container (e.g., a sterile conical tube).
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Cap the container securely and vortex until the this compound is completely dissolved.
-
-
Storage and Labeling:
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and secure location.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Dispose of all contaminated waste according to the disposal plan.
-
Doff PPE in the correct order to prevent cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and experimental materials, is considered hazardous waste and must be disposed of accordingly.[13][14][15]
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[15]
-
This container should be kept in a secure, secondary containment area.
-
-
Liquid Waste:
-
Final Disposal:
Hypothetical Signaling Pathway
This compound is a calcium channel blocker that selectively inhibits the L-type voltage-gated calcium channel.[1] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway showing this compound's inhibitory effect on the L-type calcium channel.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. escopharma.com [escopharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. ipservices.care [ipservices.care]
- 8. This compound CAS#: 114432-13-2 [amp.chemicalbook.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. Handling cytotoxic material [cleanroomtechnology.com]
- 12. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. osha.gov [osha.gov]
- 16. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
